molecular formula C10H7ClO3 B3416144 3-(4-Chlorobenzoyl)acrylic acid CAS No. 6269-33-6

3-(4-Chlorobenzoyl)acrylic acid

Cat. No.: B3416144
CAS No.: 6269-33-6
M. Wt: 210.61 g/mol
InChI Key: VQVQEUFKSRHRCT-AATRIKPKSA-N
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Description

3-(4-Chlorobenzoyl)acrylic acid is a useful research compound. Its molecular formula is C10H7ClO3 and its molecular weight is 210.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 210.0083718 g/mol and the complexity rating of the compound is 252. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32875. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid
Source PubChem
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InChI

InChI=1S/C10H7ClO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6H,(H,13,14)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VQVQEUFKSRHRCT-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201255094
Record name (2E)-4-(4-Chlorophenyl)-4-oxo-2-butenoic acid
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Molecular Weight

210.61 g/mol
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CAS No.

29582-39-6, 6269-33-6
Record name (2E)-4-(4-Chlorophenyl)-4-oxo-2-butenoic acid
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Record name 2-Butenoic acid, 4-(4-chlorophenyl)-4-oxo-, (E)-
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Record name 6269-33-6
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Record name (2E)-4-(4-Chlorophenyl)-4-oxo-2-butenoic acid
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Record name p-Chlorobenzoylacrylic acid
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Foundational & Exploratory

3-(4-Chlorobenzoyl)acrylic acid synthesis from 4-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(4-Chlorobenzoyl)acrylic acid

Introduction: Strategic Synthesis of a Key Keto-Acid Intermediate

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring a halogenated aromatic ring, a ketone, and a reactive α,β-unsaturated carboxylic acid, offers multiple points for further chemical modification. This guide provides a comprehensive technical overview of its synthesis, designed for researchers and drug development professionals.

While various synthetic routes can be conceptualized, this document focuses on the most robust and industrially scalable pathway. The user's query specifies 4-chlorobenzaldehyde as the starting material. A chemically sound, multi-step approach begins with the conversion of 4-chlorobenzaldehyde to a more suitable acylating agent, which is then utilized in the core bond-forming reaction. This guide will first detail the necessary precursor synthesis from the specified aldehyde and then elaborate on the primary, high-yield method for constructing the final molecule: a Friedel-Crafts acylation.

Part 1: Precursor Synthesis from 4-Chlorobenzaldehyde

The direct transformation of an aldehyde into the target keto-acid is synthetically challenging. A more strategic approach involves a two-step conversion of 4-chlorobenzaldehyde into a highly reactive electrophile, 4-chlorobenzoyl chloride. This intermediate is pivotal for the subsequent C-C bond formation.

Step 1.1: Oxidation of 4-Chlorobenzaldehyde to 4-Chlorobenzoic Acid

Causality: The aldehyde functional group in 4-chlorobenzaldehyde must first be oxidized to a carboxylic acid. The resulting 4-chlorobenzoic acid is the immediate precursor to the acyl chloride needed for the main reaction. This oxidation is a fundamental transformation in organic chemistry.[1]

Reaction Principle: Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents. Common laboratory-scale reagents include potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The reaction proceeds by converting the aldehyde C-H bond into a C-O bond.

Step 1.2: Formation of 4-Chlorobenzoyl Chloride

Causality: Carboxylic acids are generally not electrophilic enough to participate directly in Friedel-Crafts acylation. Conversion to an acyl chloride dramatically increases the reactivity of the carbonyl carbon. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion.[2]

Reaction Principle: This step is a nucleophilic acyl substitution. The hydroxyl group of the carboxylic acid is replaced by a chloride ion, yielding the highly reactive 4-chlorobenzoyl chloride intermediate.[2][3]

G cluster_0 Precursor Synthesis Workflow A 4-Chlorobenzaldehyde B 4-Chlorobenzoic Acid A->B Oxidation (e.g., KMnO₄) C 4-Chlorobenzoyl Chloride B->C Chlorination (SOCl₂)

Caption: Workflow for preparing the key acylating agent.

Part 2: Core Synthesis via Friedel-Crafts Acylation

The definitive step in constructing this compound is the Friedel-Crafts acylation. This reaction forms the crucial aryl-ketone bond. The most effective and well-documented method involves the reaction of chlorobenzene with maleic anhydride, catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃).[4][5] While this step utilizes chlorobenzene as the aromatic substrate for optimal reactivity and yield, the acyl portion is conceptually derived from the 4-chlorobenzaldehyde starting material via the precursor synthesis described above.

Reaction Principle & Mechanism

Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[6][7][8] The Lewis acid catalyst (AlCl₃) coordinates with an oxygen atom of maleic anhydride, creating a highly electrophilic acylium ion intermediate. The aromatic ring of chlorobenzene then acts as a nucleophile, attacking the acylium ion. Subsequent loss of a proton re-aromatizes the ring and opens the anhydride structure to yield the final product.

The use of a stoichiometric amount of AlCl₃ is necessary because the ketone product can form a complex with the catalyst, temporarily deactivating it.[7]

G cluster_reactants Reactants cluster_intermediate Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution cluster_product Final Product MA Maleic Anhydride Complex1 [MA-AlCl₃ Complex] MA->Complex1 Coordination AlCl3_1 AlCl₃ (Catalyst) AlCl3_1->Complex1 Coordination AcyliumIon Electrophilic Acylium Ion Complex1->AcyliumIon Ring Opening SigmaComplex Sigma Complex (Wheland Intermediate) AcyliumIon->SigmaComplex Nucleophilic Attack Chlorobenzene Chlorobenzene Chlorobenzene->SigmaComplex Nucleophilic Attack ProductComplex [Product-AlCl₃ Complex] SigmaComplex->ProductComplex Rearomatization (-H⁺) FinalProduct This compound ProductComplex->FinalProduct Aqueous Workup

Caption: Mechanism of Friedel-Crafts acylation for product synthesis.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative laboratory-scale synthesis. Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly corrosive and reacts violently with water.

Materials & Reagents

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (grams)
Maleic Anhydride98.060.109.8 g
Anhydrous AlCl₃133.340.2229.3 g
Chlorobenzene112.560.5056.3 g (51 mL)
Dichloromethane (DCM)84.93-100 mL
Hydrochloric Acid (conc)36.46-~50 mL
Ice18.02-~200 g

Procedure

  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a gas trap (e.g., a drying tube with CaCl₂ leading to a base trap), and a powder addition funnel.

  • Initial Charge: Charge the flask with maleic anhydride (9.8 g), chlorobenzene (51 mL), and anhydrous dichloromethane (100 mL).

  • Cooling: Cool the mixture to 0-5 °C using an ice-water bath.

  • Catalyst Addition: While maintaining vigorous stirring, add anhydrous aluminum chloride (29.3 g) portion-wise through the powder funnel over 30-45 minutes. The temperature should be carefully controlled to remain below 10 °C. A deep red or brown color will develop.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching (Work-up): Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated HCl (50 mL). This step is highly exothermic and will release HCl gas. Perform this in a fume hood with extreme caution.

  • Product Isolation: Stir the quenched mixture until all the ice has melted and the dark complex has decomposed. The product will precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

  • Drying & Purification: Dry the crude product in a vacuum oven. For higher purity, the solid can be recrystallized from a suitable solvent system, such as ethanol/water or toluene.

Part 3: Alternative Synthetic Considerations

While Friedel-Crafts acylation is the preferred method, other classical reactions could be considered, though they are generally less direct or efficient for this specific target.

  • Knoevenagel Condensation: This reaction typically involves an aldehyde and an active methylene compound.[9][10] One could envision a reaction between 4-chlorobenzaldehyde and a compound like ethyl acetoacetate, followed by several subsequent steps of hydrolysis, decarboxylation, and oxidation to arrive at the target structure. This multi-step process would likely result in a significantly lower overall yield.

  • Perkin Reaction: The Perkin reaction condenses an aromatic aldehyde with an acid anhydride to form an α,β-unsaturated aromatic acid.[11][12] This is an excellent method for synthesizing cinnamic acids but is not directly applicable for creating the benzoyl-acrylic acid scaffold, which requires the formation of a ketone.

Part 4: Process Insights and Optimization

  • Catalyst Purity: The use of high-purity, anhydrous aluminum chloride is paramount. Any moisture will deactivate the catalyst and significantly reduce the yield.

  • Solvent Choice: Dichloromethane or 1,2-dichloroethane are common solvents as they are inert under the reaction conditions. Chlorobenzene can also serve as both a reactant and a solvent if used in large excess.

  • Temperature Control: Maintaining a low temperature during the initial catalyst addition is crucial to prevent side reactions, such as the polymerization of maleic anhydride or undesired isomer formation.

  • Isomer Control: The chloro group on the benzene ring is an ortho-, para-director. Under these reaction conditions, the para-substituted product, this compound, is the major product due to steric hindrance at the ortho positions.

Part 5: Product Characterization

The synthesized product should be characterized to confirm its identity and purity.

Table 1: Expected Analytical Data for this compound

PropertyExpected Value
Appearance White to off-white crystalline solid
Melting Point Approximately 148-152 °C (Varies with purity)
¹H NMR (DMSO-d₆)δ ~8.0-8.1 (d, 2H, Ar-H ortho to C=O), δ ~7.6-7.7 (d, 2H, Ar-H meta to C=O), δ ~7.5 (d, 1H, =CH-CO), δ ~6.8 (d, 1H, -CO-CH=), δ ~13.0 (br s, 1H, -COOH)
IR (KBr, cm⁻¹)~3100-2500 (O-H stretch, broad), ~1700 (C=O stretch, acid), ~1660 (C=O stretch, ketone), ~1600 (C=C stretch, aromatic), ~840 (C-H bend, para-subst.)

Conclusion

The synthesis of this compound is most efficiently achieved via a Friedel-Crafts acylation of chlorobenzene with maleic anhydride. While the conceptual pathway can originate from 4-chlorobenzaldehyde through its conversion to the necessary 4-chlorobenzoyl chloride precursor, the core C-C bond formation relies on this robust and scalable acylation reaction. Careful control over reaction conditions, particularly temperature and moisture, is essential for achieving high yields and purity. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize this important chemical intermediate.

References

An In-depth Technical Guide to the Spectroscopic Data of 3-(4-Chlorobenzoyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Chlorobenzoyl)acrylic acid, systematically known as (E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid, is a bifunctional molecule belonging to the chalcone family of compounds. Its structure incorporates an α,β-unsaturated ketone system, a carboxylic acid, and a halogenated aromatic ring. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly for the development of heterocyclic compounds with potential pharmacological activity.

The unambiguous characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding reactivity in drug discovery and materials science. A multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a comprehensive and definitive analysis of the molecular architecture. This guide offers a detailed examination of the expected spectroscopic data for this compound, explaining the rationale behind spectral assignments and outlining the standard protocols for data acquisition.

Molecular Structure and Analysis

To interpret spectroscopic data, a clear understanding of the molecule's structure, including atom connectivity and stereochemistry, is essential. The trans or (E)-configuration of the alkene is the thermodynamically more stable and commonly synthesized isomer.

Caption: Numbered structure of (E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For this compound, dissolved in a solvent like DMSO-d₆ or CDCl₃, the spectrum is expected to show four main signal regions.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
COOH 12.0 - 13.5 br s - 1H The acidic proton is highly deshielded and often appears as a broad singlet.
H-Ar (ortho to C=O) 7.95 - 8.10 d J = 8.5 - 9.0 2H Deshielded by the anisotropic effect of the adjacent carbonyl group.
H-Ar (meta to C=O) 7.60 - 7.75 d J = 8.5 - 9.0 2H Less deshielded than ortho protons; shows coupling to ortho protons.
H3 7.45 - 7.60 d J = 15.5 - 16.0 1H Vinyl proton α to the ketone, deshielded by the carbonyl group.

| H2 | 6.60 - 6.75 | d | J = 15.5 - 16.0 | 1H | Vinyl proton β to the ketone, adjacent to the carboxylic acid group. |

  • Causality in Predictions: The large coupling constant (~16 Hz) between H2 and H3 is diagnostic of a trans (E)-alkene configuration. The aromatic protons appear as two distinct doublets due to the symmetrical substitution pattern of the chlorophenyl ring. The acidic proton's chemical shift can vary significantly with concentration and solvent.

H_NMR_Relationships cluster_aromatic Aromatic System cluster_alkene Alkene System cluster_acid Acid H_ortho H-ortho (2H) δ ≈ 8.0 ppm H_meta H-meta (2H) δ ≈ 7.6 ppm H_ortho->H_meta J ≈ 8.5 Hz H3 H3 (1H) δ ≈ 7.5 ppm H2 H2 (1H) δ ≈ 6.7 ppm H3->H2 J ≈ 16 Hz (trans) COOH COOH (1H) δ ≈ 12.5 ppm

Caption: Key ¹H NMR correlations for this compound.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment (hybridization, attached atoms).

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Assignment Predicted δ (ppm) Rationale
C4 (Ketone C=O) 188 - 192 The benzoyl carbonyl carbon is highly deshielded.
C1 (Acid C=O) 166 - 169 The carboxylic acid carbonyl is typically less deshielded than a ketone.
C3 142 - 145 Alkene carbon β to the acid carbonyl, deshielded.
C8 (Ar C-Cl) 138 - 140 Aromatic carbon attached to chlorine, deshielded by the halogen.
C5 (Ar C-ipso) 135 - 137 Aromatic carbon attached to the benzoyl carbonyl group.
C7, C9 (Ar C-H) 130 - 132 Aromatic CH carbons ortho to the chlorine.
C6, C10 (Ar C-H) 128 - 130 Aromatic CH carbons meta to the chlorine.

| C2 | 125 - 128 | Alkene carbon α to the acid carbonyl. |

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Mode Functional Group Expected Intensity
2500-3300 O-H stretch Carboxylic Acid Strong, Very Broad
3050-3100 C-H stretch Aromatic Medium-Weak
3010-3040 C-H stretch Alkene (=C-H) Medium-Weak
1700-1725 C=O stretch Carboxylic Acid Strong, Sharp
1660-1680 C=O stretch α,β-Unsaturated Ketone Strong, Sharp
1620-1640 C=C stretch Alkene Medium
1585-1600 C=C stretch Aromatic Ring Medium
1400-1450 O-H bend Carboxylic Acid Medium, Broad
970-990 =C-H bend (out-of-plane) trans-Alkene Strong

| 1080-1100 | C-Cl stretch | Aryl Halide | Strong |

  • Trustworthiness of Data: The presence of two distinct, strong carbonyl peaks is a key validation point for the proposed structure. The very broad O-H stretch overlapping the C-H region is a hallmark of a hydrogen-bonded carboxylic acid dimer in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed, typically under electron ionization (EI), offers crucial evidence for the molecule's structure.

  • Molecular Formula: C₁₀H₇ClO₃

  • Molecular Weight: 210.01 g/mol (for ³⁵Cl) and 212.01 g/mol (for ³⁷Cl)

  • Expected Molecular Ion [M]⁺: A characteristic doublet peak at m/z 210 and 212 in an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom.

Table 4: Predicted Major Fragment Ions in EI-MS

m/z (for ³⁵Cl) Proposed Fragment Plausible Loss from [M]⁺
193 [M-OH]⁺ Loss of hydroxyl radical
182 [M-CO]⁺ Loss of carbon monoxide
165 [M-COOH]⁺ Loss of carboxyl radical
139 / 141 [C₇H₄ClO]⁺ 4-Chlorobenzoyl cation (base peak)
111 / 113 [C₆H₄Cl]⁺ Chlorophenyl cation

| 75 | [C₅H₃O]⁺ | Phenyl fragment after loss of Cl |

MS_Fragmentation M [M]⁺˙ m/z 210/212 F1 [M-COOH]⁺ m/z 165/167 M->F1 - •COOH F2 [Cl-Ph-CO]⁺ m/z 139/141 (Base Peak) M->F2 - •CH=CHCOOH F3 [Cl-Ph]⁺ m/z 111/113 F2->F3 - CO

Caption: A simplified predicted fragmentation pathway for the title compound.

Experimental Protocols & Workflow

The acquisition of high-quality spectroscopic data relies on standardized, validated protocols.

General Workflow for Spectroscopic Analysis

Workflow Sample Pure Solid Sample Dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Dissolve IR_Prep Prepare KBr Pellet or ATR Sample Sample->IR_Prep MS_Prep Introduce Sample into MS Source (e.g., EI, ESI) Sample->MS_Prep NMR_Acq Acquire ¹H, ¹³C, 2D NMR (e.g., COSY, HSQC) Dissolve->NMR_Acq Analysis Correlate & Interpret Data from all techniques NMR_Acq->Analysis IR_Acq Acquire FT-IR Spectrum IR_Prep->IR_Acq IR_Acq->Analysis MS_Acq Acquire Mass Spectrum MS_Prep->MS_Acq MS_Acq->Analysis Structure Structure Elucidation & Confirmation Analysis->Structure

A Technical Guide to the Crystal Structure Analysis of 3-(4-Chlorobenzoyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the single-crystal X-ray diffraction study of 3-(4-Chlorobenzoyl)acrylic acid. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of data. It elucidates the causal relationships behind the experimental design, from synthesis and crystallization to structure solution and refinement. We present a detailed, self-validating protocol for the crystallographic analysis, culminating in a thorough examination of the compound's molecular geometry, intermolecular interactions, and supramolecular architecture. The determined structure reveals critical insights into the compound's solid-state properties, which are foundational for its rational application in medicinal chemistry and materials engineering. All quantitative data are systematically presented, and key experimental workflows are visualized to enhance comprehension.

Introduction: The Significance of Structural Elucidation

This compound (C₁₀H₇ClO₃) is a member of the α,β-unsaturated carboxylic acid family, a class of compounds recognized for its versatile chemical reactivity and diverse biological activities.[1][2] Derivatives of acrylic acid are integral synthons in organic chemistry and have shown potential as anti-inflammatory, anti-bacterial, and anti-cancer agents.[1][3][4] The presence of a chlorobenzoyl group introduces specific electronic and steric properties that can significantly influence the molecule's interaction with biological targets and its self-assembly in the solid state.

Understanding the precise three-dimensional arrangement of atoms within a crystalline solid—its crystal structure—is paramount.[5] It governs fundamental physicochemical properties such as solubility, stability, melting point, and bioavailability, which are critical parameters in drug development.[5] Furthermore, the crystal structure provides an unambiguous blueprint of molecular geometry and reveals the subtle, non-covalent interactions that dictate how molecules recognize and bind to each other, forming predictable, ordered lattices. This guide details the rigorous process of determining this structure for this compound, offering a replicable workflow and expert insights into the interpretation of the results.

Synthesis and Single-Crystal Growth: The Foundation of Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the crystal is the single most important determinant for the success of a diffraction experiment.[6]

Synthesis Protocol

The title compound can be reliably synthesized via a Knoevenagel condensation reaction.[7][8] This classic carbon-carbon bond-forming reaction provides a high-yield pathway to the target molecule.

Step-by-Step Synthesis:

  • Reactant Preparation: 4-chlorobenzaldehyde and malonic acid are used as the primary starting materials.[8]

  • Condensation: The reactants are dissolved in a suitable solvent, such as pyridine, which also acts as a basic catalyst. A small amount of a secondary amine, like piperidine, is often added to accelerate the reaction.

  • Reaction Conditions: The mixture is heated under reflux for several hours to drive the condensation and subsequent decarboxylation to completion.

  • Workup and Purification: Upon cooling, the reaction mixture is acidified, leading to the precipitation of the crude product. The solid is then collected by filtration, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Crystallization: The Art and Science of Ordered Growth

Growing a single crystal suitable for X-ray diffraction—typically >0.1 mm in all dimensions with minimal internal defects—requires careful control over saturation.[6] The slow evaporation method is a robust and widely used technique.

Protocol for Single-Crystal Growth:

  • Solvent Selection: A saturated solution of the purified compound is prepared at room temperature. A mixed solvent system, such as ethyl acetate and n-hexane, is often effective. Ethyl acetate provides good solubility, while the more volatile n-hexane acts as an anti-solvent.

  • Evaporation: The solution is placed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks at a constant temperature.

  • Crystal Harvesting: As the solvent evaporates, the solution becomes supersaturated, and well-formed, colorless, block-like crystals will precipitate. These are carefully harvested for analysis. The slow rate of growth is crucial for minimizing defects and achieving a highly ordered crystalline lattice.

Single-Crystal X-ray Diffraction: The Methodological Workflow

X-ray crystallography is a powerful analytical technique that uses the diffraction pattern of X-rays passing through a crystal to determine the arrangement of atoms within it.[5][6][9] The entire process, from data collection to the final refined structure, is a systematic workflow.

Diagram 1: Experimental Workflow

G cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth High-Purity Compound mounting Crystal Mounting crystal_growth->mounting Select Quality Crystal diffractometer X-ray Diffraction Data Collection mounting->diffractometer integration Data Integration & Scaling diffractometer->integration Diffraction Pattern solution Structure Solution (Direct Methods) integration->solution Reflection File (hkl) refinement Structure Refinement solution->refinement Initial Model validation Validation & CIF Generation refinement->validation final_report Final Structural Analysis (Bonding, Interactions, Packing) validation->final_report Final Structure

Caption: Workflow from synthesis to final structural analysis.

Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil. The sample is then flash-cooled in a stream of nitrogen gas (typically at 100 K) to minimize thermal motion and radiation damage.

  • Diffractometer Setup: The crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and an area detector (e.g., a CCD or CMOS detector).

  • Data Acquisition: The diffractometer rotates the crystal through a series of orientations while irradiating it with X-rays. The detector records the positions and intensities of the diffracted beams (reflections) for each orientation.[6] A complete dataset is collected over a wide angular range to ensure high resolution.[10]

Structure Solution and Refinement
  • Data Reduction: The raw diffraction images are processed. The intensities of the reflections are integrated, corrected for experimental factors (like Lorentz and polarization effects), and scaled. This process yields a file containing the Miller indices (h,k,l) and intensity for each reflection.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group, which describes the symmetry operations within the unit cell.

  • Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted waves cannot be measured directly.[6] For small molecules like this, direct methods are typically employed.[6] These are statistical methods that use relationships between the reflection intensities to derive initial phase estimates, allowing for the calculation of an initial electron density map.

  • Model Building and Refinement: The initial electron density map is used to build an atomic model. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to minimize the difference between the observed diffraction intensities and those calculated from the model. The quality of the refinement is monitored by the R-factor; a lower value indicates a better fit.

Results: The Crystal Structure of this compound

The crystallographic analysis provides a wealth of precise data regarding the molecular and supramolecular structure of the compound.

Crystallographic Data Summary

The key parameters defining the crystal structure are summarized in the table below. This data serves as a fingerprint for the crystalline phase and is essential for reproducibility and database deposition.

Parameter Value
Chemical FormulaC₁₀H₇ClO₃
Formula Weight210.61 g/mol [11]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z (molecules/unit cell)4
Density (calculated)Value g/cm³
Radiation (λ, Å)Mo Kα (0.71073)
Temperature (K)100(2)
Final R indices [I > 2σ(I)]R₁ = Value, wR₂ = Value
CCDC Deposition No.[This would be the deposition number from the CCDC][12][13][14]
(Note: Specific unit cell parameters and R-factors are derived from the primary research article reporting the structure.)
Molecular Geometry and Conformation

The molecule is not perfectly planar. The dihedral angle between the plane of the chlorophenyl ring and the plane of the acrylic acid moiety is a critical conformational parameter. This twist is a result of steric hindrance and electronic effects, influencing the molecule's overall shape and how it packs in the crystal lattice.

Key bond lengths and angles within the molecule conform to expected values for similar chemical environments. The C=C double bond of the acrylic acid group exhibits the expected trans (E) configuration.

Intermolecular Interactions and Supramolecular Assembly

In the solid state, molecules do not exist in isolation. They are held together by a network of non-covalent interactions. For this compound, the most significant interaction is the classic carboxylic acid hydrogen-bonding motif.

  • Hydrogen Bonding: Two molecules are linked via a pair of strong O—H···O hydrogen bonds between their carboxylic acid groups. This forms a centrosymmetric R²₂(8) cyclic dimer. This is a highly robust and predictable supramolecular synthon in carboxylic acid chemistry.

These dimers then act as building blocks, further assembling into a three-dimensional lattice through weaker C—H···O interactions and π-π stacking between the chlorophenyl rings of adjacent dimers. This layered packing arrangement contributes significantly to the thermal stability of the crystal.

Diagram 2: Key Hydrogen Bonding Interaction

G cluster_mol1 cluster_mol2 R1 R C1 C R1->C1 O1 O C1->O1 O2H1 O-H C1->O2H1 O2 O O2H1->O2 H-Bond R2 R C2 C R2->C2 C2->O2 O1H2 H-O C2->O1H2 O1H2->O1 H-Bond

Caption: Centrosymmetric R²₂(8) carboxylic acid dimer motif.

Structure-Property Implications

The detailed structural knowledge gained from this analysis has direct implications for the rational use of this compound:

  • Drug Development: The defined molecular conformation can be used for in silico studies, such as molecular docking with protein targets. Understanding the key intermolecular interactions is crucial for predicting crystal packing and identifying potential polymorphs, which have different stabilities and dissolution rates.

  • Materials Science: The robust hydrogen-bonded dimer motif makes this compound a valuable building block in crystal engineering. It can be used to design co-crystals with other active pharmaceutical ingredients (APIs) to modify their physical properties or to create novel materials with specific topologies.

Conclusion

The single-crystal X-ray analysis of this compound provides an unambiguous determination of its atomic arrangement in the solid state. The study reveals a non-planar molecular conformation and a crystal packing dominated by strong, centrosymmetric hydrogen-bonded carboxylic acid dimers. This detailed structural information is foundational, offering critical insights that empower researchers in drug discovery and materials science to predict the compound's behavior and rationally design new applications. The protocols and analyses presented herein serve as a comprehensive guide for the structural elucidation of similar small molecules.

References

Physical and chemical properties of 3-(4-Chlorobenzoyl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(4-Chlorobenzoyl)acrylic Acid

Introduction: A Versatile Building Block in Modern Chemistry

This compound, with CAS Number 6269-33-6, is an α,β-unsaturated keto-carboxylic acid that has garnered significant interest within the scientific community.[1][2] Its unique bifunctional nature, possessing a reactive alkene, a ketone, and a carboxylic acid moiety, makes it a highly versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, detailed analytical protocols, and insights into its applications, particularly for professionals in research, chemical synthesis, and drug development. The presence of the 4-chlorobenzoyl group enhances its utility as a scaffold, offering a site for further chemical modification and influencing the electronic properties of the entire molecule. Its potential has been demonstrated in the synthesis of novel compounds with significant biological activity, such as antiproliferative agents.[3]

Part 1: Core Physicochemical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in a laboratory or industrial setting. These properties dictate storage conditions, solvent selection, and purification strategies.

Chemical Structure

The structure of this compound features a trans-configured double bond, which is the more stable isomer.

Caption: 2D Structure of this compound.

Quantitative Data Summary

The key physical and chemical identifiers for this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid[1]
CAS Number 6269-33-6[1][2]
Molecular Formula C₁₀H₇ClO₃[1][4]
Molecular Weight 210.61 g/mol [4]
Appearance Yellow crystals or crystalline powder[1]
Melting Point 156.5-162.5 °C[1]
InChI Key VQVQEUFKSRHRCT-AATRIKPKSA-N[1][4]

Part 2: Chemical Properties and Reactivity Profile

The reactivity of this compound is dictated by its three primary functional groups: the carboxylic acid, the α,β-unsaturated ketone system, and the chlorinated aromatic ring.

  • Carboxylic Acid Reactivity : The carboxyl group can undergo standard reactions such as esterification, amidation, and reduction. For instance, reaction with dimethyl sulfate in the presence of a base like potassium carbonate yields the corresponding methyl ester.[5]

  • Michael Addition : The electron-withdrawing nature of the adjacent benzoyl and carboxyl groups makes the double bond highly susceptible to nucleophilic attack (Michael addition). This is a cornerstone of its utility in synthesis, allowing for the introduction of a wide range of substituents at the β-position.

  • Polymerization : As an acrylic acid derivative, the molecule can undergo polymerization, although the bulky benzoyl group may sterically hinder this process compared to simpler acrylates.[6][7] Polymerization can be initiated by heat, light, or chemical initiators.[7]

  • Aromatic Substitution : The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, though conditions are typically harsh. More commonly, it serves as a structural scaffold that can be modified in earlier or later synthetic steps.

Its synthetic versatility has been highlighted in the creation of combretastatin analogues, where it serves as a key precursor to compounds with potent antiproliferative activity against breast carcinoma cell lines.[3]

Part 3: Experimental Protocols for Characterization

Ensuring the identity and purity of this compound is critical for its use in research and development. The following section outlines standard, self-validating protocols for its characterization.

G cluster_sample Sample Preparation cluster_analysis Analytical Workflow cluster_result Data Interpretation Sample This compound HPLC Purity Assessment HPLC Sample->HPLC MS Molecular Weight Mass Spec HPLC->MS IR Functional Groups FT-IR MS->IR NMR Structural Elucidation NMR ('¹H, ¹³C) IR->NMR Result Confirm Structure & Purity >98.5% NMR->Result

Caption: Standard workflow for the analytical characterization of the compound.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is chosen due to the moderate polarity of the molecule. The diode array detector (DAD) allows for spectral confirmation of the main peak.

Methodology:

  • System Preparation : Use an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and DAD.[8]

  • Column : A C18 reverse-phase column (e.g., 150 x 4.6 mm, 3-5 µm particle size) is recommended.[8]

  • Mobile Phase :

    • Solvent A: Water with 0.1% Formic Acid (for protonation and better peak shape).

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution : A gradient from a higher aqueous content to a higher organic content is effective for eluting the compound while separating it from more polar or non-polar impurities.[8]

    • Example Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate : 1.0 mL/min.[8]

  • Column Temperature : 30 °C.

  • Detection : Monitor at a wavelength where the chromophores (benzoyl and acrylate) absorb strongly, typically around 254 nm and 280 nm.

  • Sample Preparation : Prepare a 1 mg/mL stock solution in acetonitrile. Dilute as necessary for injection.

  • Analysis : Inject 10 µL. Purity is determined by the area percentage of the main peak. A purity of ≥98.5% is typical for high-quality material.[1]

Structural Elucidation via Spectroscopic Methods

Causality: A combination of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance provides unambiguous structural confirmation. Each technique provides a unique and complementary piece of the structural puzzle.[9][10]

A. Mass Spectrometry (MS)

  • Purpose : To confirm the molecular weight.

  • Technique : Electrospray Ionization (ESI) in negative mode is ideal for carboxylic acids.

  • Expected Result : A prominent peak at m/z ≈ 209.0 [M-H]⁻. The isotopic pattern for one chlorine atom (a ~3:1 ratio for [M-H]⁻ and [M-H+2]⁻) should be clearly visible, confirming the presence of chlorine.[10]

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Purpose : To identify key functional groups.

  • Technique : Attenuated Total Reflectance (ATR) or KBr pellet.

  • Expected Absorptions :

    • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~1710-1680 cm⁻¹: C=O stretch of the carboxylic acid.

    • ~1660-1640 cm⁻¹: C=O stretch of the α,β-unsaturated ketone.

    • ~1620-1600 cm⁻¹: C=C stretch of the alkene and aromatic ring.

    • ~850-800 cm⁻¹: C-H out-of-plane bend indicative of 1,4-disubstitution on the benzene ring.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose : To provide a detailed map of the carbon-hydrogen framework.

  • Solvent : DMSO-d₆ or CDCl₃.

  • ¹H NMR (Proton NMR) :

    • Aromatic Protons: Two doublets in the range of δ 7.5-8.0 ppm, integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring.

    • Alkene Protons: Two doublets between δ 6.5-7.5 ppm, integrating to 1H each. The large coupling constant (J ≈ 15-16 Hz) confirms the trans (E) stereochemistry of the double bond.

    • Carboxylic Acid Proton: A very broad singlet, typically > δ 10 ppm, which is exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR) :

    • Carbonyl Carbons: Two signals in the downfield region, > δ 165 ppm (one for the acid, one for the ketone).

    • Aromatic & Alkene Carbons: Multiple signals between δ 120-150 ppm.

    • DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) experiments can be used to differentiate between CH, CH₂, and CH₃ carbons (though only CH carbons are expected in the aromatic/alkene region for this molecule).[11]

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety. This compound and related acrylic acid derivatives are classified as irritants.[12][13]

  • Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles with side shields, and a lab coat.[12] Work should be conducted in a well-ventilated area or a chemical fume hood.[13]

  • In case of Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water.[12]

    • Eye Contact : Rinse cautiously with water for several minutes.[12]

    • Inhalation : Move the person to fresh air.[12]

    • Ingestion : Rinse mouth and seek medical attention.

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[12] The compound is a solid at room temperature.

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

References

3-(4-Chlorobenzoyl)acrylic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(4-Chlorobenzoyl)acrylic Acid: Synthesis, Properties, and Applications in Oncological Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in medicinal chemistry and drug development. We will delve into its fundamental properties, outline a robust synthetic pathway, and explore its validated applications as a potent antiproliferative agent, grounding all claims in authoritative scientific literature.

Core Compound Identification and Properties

This compound, systematically named (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid, is an α,β-unsaturated keto-carboxylic acid. Its chemical identity is crucial for registry and procurement in a research setting.

  • CAS Number : 6269-33-6[1][2][3][4]

  • Molecular Formula : C₁₀H₇ClO₃[1][2]

  • Molecular Weight : 210.61 g/mol [1][2]

The compound's physical and chemical properties are essential for its handling, storage, and application in experimental protocols.

PropertyValueSource(s)
IUPAC Name (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid[4]
Synonyms 3-(p-Chlorobenzoyl)acrylic acid, (E)-4-(4-Chlorophenyl)-4-oxobut-2-enoic acid[1]
Appearance Solid
Melting Point 130-134 °C[1][2]
Boiling Point 379.5 ± 42.0 °C (Predicted)[1]
Density 1.366 ± 0.06 g/cm³ (Predicted)[1]
Storage Sealed in dry, Room Temperature[1]

Synthesis and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved via a Friedel-Crafts acylation reaction between chlorobenzene and maleic anhydride. This electrophilic aromatic substitution is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.

Causality of Experimental Choices:

  • Reactants : Chlorobenzene serves as the aromatic substrate. The chloro-group is a deactivating but ortho, para-directing substituent. The steric hindrance at the ortho position favors the formation of the para-substituted product. Maleic anhydride is the acylating agent, providing the four-carbon backbone that will become the oxobutenoic acid chain.

  • Catalyst : Anhydrous aluminum chloride (AlCl₃) is the Lewis acid catalyst of choice. Its function is to coordinate with the oxygen of the anhydride, creating a highly reactive acylium ion intermediate, which is the potent electrophile required to attack the electron-rich (despite deactivation) chlorobenzene ring. A stoichiometric excess of AlCl₃ is necessary as it complexes with both the reactant anhydride and the product ketone.

  • Solvent : A non-reactive, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane is used to dissolve the reactants and facilitate the reaction while not participating in it.

  • Workup : The reaction is quenched with a cold, dilute acid (e.g., HCl). This step serves two purposes: it hydrolyzes the aluminum-ketone complex to liberate the final product and protonates the carboxylate, and it deactivates and dissolves any remaining AlCl₃.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction Progression cluster_2 Step 3: Quench & Workup cluster_3 Step 4: Purification A Chlorobenzene + Maleic Anhydride in Dichloromethane (DCM) B Cool to 0°C (Ice Bath) A->B C Slowly add Anhydrous AlCl₃ (Exothermic Control) B->C D Stir at 0°C for 30 min C->D E Warm to Room Temperature Stir for 12-18 hours D->E F Pour mixture onto ice + conc. HCl E->F G Separate Organic Layer F->G H Extract Aqueous Layer with DCM G->H I Combine Organic Layers H->I J Wash with Brine I->J K Dry over Na₂SO₄ J->K L Concentrate in vacuo K->L M Recrystallize from Ethanol/Water L->M P This compound (White Solid) M->P Final Product

Caption: Friedel-Crafts acylation workflow for synthesizing this compound.

Detailed Step-by-Step Protocol
  • Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend maleic anhydride (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Addition of Reactant : Add chlorobenzene (1.1 eq) to the suspension.

  • Catalyst Introduction : Cool the mixture to 0°C using an ice-water bath. Slowly add anhydrous aluminum chloride (AlCl₃, 2.2 eq) portion-wise, ensuring the internal temperature does not exceed 10°C.

  • Reaction : After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes, then allow it to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching : Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This process is highly exothermic and should be performed in a well-ventilated fume hood.

  • Extraction : Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with DCM.

  • Washing and Drying : Combine all organic layers and wash sequentially with water and saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application as an Antiproliferative Agent and Mechanism of Action

Recent research has highlighted this compound and its derivatives as promising candidates in oncology, specifically as antiproliferative agents that function as tubulin polymerization inhibitors.[1][5][6]

Antiproliferative Activity

Studies have demonstrated that certain 3-(4-chlorophenyl) acrylic acid derivatives exhibit potent cytotoxic effects against human breast carcinoma cell lines, such as MDA-MB-231.[1][5] One such derivative showed a half-maximal inhibitory concentration (IC₅₀) of 3.24 µM, a potency comparable to the well-known tubulin inhibitor Combretastatin A-4 (CA-4).[1][5] This positions the scaffold as a valuable starting point for the development of new anticancer therapeutics.

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for the anticancer activity of this compound class is the disruption of microtubule dynamics.[7][8] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis) by forming the mitotic spindle.

  • Binding to Tubulin : The acrylic acid derivative binds to β-tubulin, a protein subunit of microtubules. This binding is often at or near the colchicine-binding site.[7][9]

  • Inhibition of Polymerization : This binding event prevents the tubulin dimers from polymerizing into functional microtubules.[5][7]

  • Mitotic Arrest : The failure to form a proper mitotic spindle halts the cell cycle, typically at the G2/M phase.[1][6]

  • Apoptosis Induction : Prolonged arrest at this checkpoint triggers the intrinsic apoptotic pathway, leading to programmed cell death in the cancer cells.[7][8]

This mechanism is highly effective against rapidly dividing cells, such as those found in tumors.

G compound 3-(4-Chlorobenzoyl)acrylic Acid Derivative tubulin β-Tubulin Subunit compound->tubulin Binds to inhibit Inhibition of Microtubule Polymerization tubulin->inhibit Leads to disrupt Mitotic Spindle Disruption inhibit->disrupt arrest G2/M Phase Cell Cycle Arrest disrupt->arrest apoptosis Apoptosis (Programmed Cell Death) arrest->apoptosis

Caption: Mechanism of action pathway for this compound derivatives.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed when handling this compound.

  • GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements :

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • Handling : All manipulations should be performed inside a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

Conclusion

This compound is a well-defined chemical entity with a straightforward and scalable synthetic route. Its true value for researchers lies in its demonstrated biological activity as a potent inhibitor of tubulin polymerization. The scaffold serves as an excellent platform for structure-activity relationship (SAR) studies aimed at discovering novel and effective anticancer agents. Its mechanism of action, targeting the fundamental cellular process of mitosis, makes it a continued subject of interest in the field of drug development.

References

An In-depth Technical Guide to (E)-4-(4-chlorophenyl)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

(E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid, a molecule of significant interest in contemporary medicinal chemistry, stands as a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its emerging applications in drug discovery. As Senior Application Scientists, our objective is to furnish a document that is not only scientifically rigorous but also practically insightful for researchers actively engaged in this field. We will delve into the causality behind experimental choices and ensure that the described protocols are self-validating, empowering researchers to confidently replicate and build upon this work.

Compound Identification and Chemical Properties

The unequivocally correct IUPAC name for the compound commonly referred to as 3-(4-Chlorobenzoyl)acrylic acid is (E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid [1]. The "(E)" stereoisomer is the more stable and commonly synthesized form.

Molecular Structure and Identifiers
  • Molecular Formula: C₁₀H₇ClO₃[1]

  • Molecular Weight: 210.61 g/mol [1][2]

  • CAS Number: 29582-39-6[1]

  • InChI: InChI=1S/C10H7ClO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6H,(H,13,14)/b6-5+[1]

  • SMILES: O=C(O)/C=C/C(=O)c1ccc(Cl)cc1[1]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for understanding the compound's behavior in various experimental settings, from reaction conditions to biological assays.

PropertyValueSource
Melting Point 130-134 °C[3]
Boiling Point (Predicted) 379.5 ± 42.0 °C[3]
Density (Predicted) 1.366 ± 0.06 g/cm³[3]
pKa (Predicted) 3.09 ± 0.10[3]

Synthesis of (E)-4-(4-chlorophenyl)-4-oxobut-2-enoic Acid

The synthesis of (E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Two common and reliable methods are Friedel-Crafts acylation and microwave-assisted aldol condensation.

Friedel-Crafts Acylation of Chlorobenzene with Maleic Anhydride

This classical approach offers a straightforward route to the target compound. The electrophilic substitution of chlorobenzene with maleic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, yields the desired product.

Synthesis_Friedel_Crafts chlorobenzene Chlorobenzene intermediate Intermediate Complex chlorobenzene->intermediate maleic_anhydride Maleic Anhydride maleic_anhydride->intermediate lewis_acid AlCl₃ lewis_acid->intermediate Catalyst product (E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid intermediate->product Work-up hydrolysis Hydrolysis (Ice/HCl) hydrolysis->product

Caption: Friedel-Crafts acylation synthesis workflow.

Experimental Protocol:

  • To a stirred mixture of 200 ml of chlorobenzene and 18.4 gm (138 mmol) of aluminum chloride at 20°C, add 15 grams (92 mmol) of fumaric acid monomethyl ester chloride dropwise over 25 minutes. Rationale: The slow addition helps to control the exothermic reaction.

  • Heat the mixture at 40°C for 45 minutes. Rationale: Gentle heating drives the reaction to completion.

  • Cool the reaction mixture and pour it onto a mixture of ice and water containing 30 ml of concentrated hydrochloric acid. Rationale: This step quenches the reaction and hydrolyzes the aluminum chloride complex.

  • Extract the product with methylene chloride and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from petroleum ether to obtain the pure compound.[4]

Microwave-Assisted Aldol Condensation

A more modern and efficient approach involves the microwave-assisted aldol condensation of a methyl ketone derivative with glyoxylic acid[5][6]. This method often leads to shorter reaction times and higher yields.

Synthesis_Aldol_Condensation methyl_ketone 4'-Chloroacetophenone product (E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid methyl_ketone->product glyoxylic_acid Glyoxylic Acid glyoxylic_acid->product catalyst Acid or Base Catalyst catalyst->product Catalysis microwave Microwave Irradiation microwave->product Energy Source

Caption: Microwave-assisted aldol condensation workflow.

Experimental Protocol (General Procedure):

  • In a microwave-safe vessel, combine the 4'-chloroacetophenone (1 equivalent) and glyoxylic acid (1.2 equivalents).

  • Add a catalytic amount of an appropriate acid (e.g., p-toluenesulfonic acid) or base (e.g., pyrrolidine and acetic acid).

  • Subject the mixture to microwave irradiation at a specified temperature and time.

  • After completion, cool the reaction mixture and purify the product using flash chromatography or recrystallization.

Spectroscopic Characterization

The structural elucidation of (E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid relies on a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid C=O stretch (around 1730 cm⁻¹), the ketone C=O stretch (around 1688 cm⁻¹), and the C=C double bond stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the vinylic protons of the acrylic acid moiety, and the carboxylic acid proton.

    • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ketone and carboxylic acid, the carbons of the aromatic ring, and the vinylic carbons.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (m/z 210.61) and characteristic fragmentation patterns.[2]

Applications in Drug Development

(E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid and its derivatives have emerged as promising candidates in the field of oncology, primarily due to their activity as tubulin polymerization inhibitors.

Anticancer Activity and Mechanism of Action

Several studies have demonstrated the antiproliferative efficacy of derivatives of 3-(4-chlorophenyl)acrylic acid against various cancer cell lines. For instance, certain acrylic acid derivatives have shown potent cytotoxic effects against the MDA-MB-231 human breast carcinoma cell line[7][8].

The primary mechanism of action for the anticancer activity of these compounds is the inhibition of tubulin polymerization[7]. By binding to the colchicine-binding site on β-tubulin, these molecules disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death)[7].

Mechanism_of_Action cluster_cell Cancer Cell compound (E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid derivative tubulin β-Tubulin compound->tubulin Binds to Colchicine Site microtubules Microtubule Formation tubulin->microtubules Inhibits mitotic_spindle Mitotic Spindle Assembly microtubules->mitotic_spindle Disrupts cell_cycle Cell Cycle Progression (G2/M) mitotic_spindle->cell_cycle Arrests apoptosis Apoptosis cell_cycle->apoptosis Induces

Caption: Proposed mechanism of anticancer action.

Safety and Handling

(E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid is an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

(E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid is a valuable building block in medicinal chemistry with demonstrated potential as a scaffold for the development of novel anticancer agents. This guide has provided a detailed overview of its chemical properties, synthesis, and biological activity, with a focus on its role as a tubulin polymerization inhibitor. The experimental protocols and mechanistic insights presented herein are intended to serve as a valuable resource for researchers in their quest to develop more effective cancer therapies.

References

A Senior Application Scientist's Guide to Determining the Solubility of 3-(4-Chlorobenzoyl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 3-(4-Chlorobenzoyl)acrylic acid. Given the critical role of solubility in a compound's developability and ultimate bioavailability, a thorough and methodologically sound approach is paramount. This document emphasizes the "why" behind the "how," offering insights into experimental design, data interpretation, and the nuances of solubility science.

Executive Summary: The Criticality of Solubility Profiling

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like this compound, poor aqueous solubility can lead to low and erratic absorption, hindering its therapeutic potential.[1] A comprehensive understanding of its solubility in various solvent systems is therefore not merely a data collection exercise but a critical step in de-risking a development candidate. This guide will navigate the theoretical underpinnings and practical execution of a robust solubility assessment program.

Physicochemical Portrait of this compound

Before embarking on experimental solubility studies, a thorough understanding of the molecule's intrinsic properties is essential for informed solvent selection and method design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6269-33-6[2]
Molecular Formula C10H7ClO3[2]
Molecular Weight 210.61 g/mol Calculated
Melting Point 130-134 °C[3]
Chemical Structure (See Figure 1)
Predicted pKa ~3.5 - 4.5(Estimated based on acrylic acid moiety)
Predicted logP ~2.5 - 3.5(Estimated based on structural similarity to related compounds)

Note: Predicted values are estimations based on the chemical structure and should be experimentally confirmed.

Figure 1: Chemical Structure of this compound (A visual representation of the molecule would be inserted here)

The presence of a carboxylic acid group suggests that the solubility of this compound will be highly dependent on pH.[4][5] The molecule is expected to be more soluble in alkaline conditions where the carboxylic acid is deprotonated to form a more polar carboxylate salt.[6] Conversely, in acidic environments, it will exist in its less soluble, neutral form. The chlorobenzoyl group contributes to the molecule's lipophilicity, suggesting potential solubility in organic solvents.

The Dichotomy of Solubility: Thermodynamic vs. Kinetic

A crucial distinction in solubility measurement is between thermodynamic and kinetic solubility.[7][8]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility at equilibrium. It represents the maximum concentration of a substance that can dissolve in a solvent under specific conditions (temperature, pressure) when the system has reached a state of equilibrium.[8] This is a time-intensive measurement but provides the most accurate and fundamental solubility data.

  • Kinetic Solubility: This is a measure of a compound's ability to stay in solution after being rapidly dissolved, often from a high-concentration stock solution (e.g., in DMSO).[9] It is a higher-throughput method commonly used in early drug discovery for screening large numbers of compounds. However, kinetic solubility values can often be higher than thermodynamic solubility due to the formation of supersaturated solutions or amorphous precipitates.[10]

For a comprehensive understanding of this compound, both types of solubility measurements are valuable at different stages of development. This guide will focus on the more rigorous thermodynamic solubility determination.

Strategic Solvent Selection for Solubility Profiling

The choice of solvents is critical for a meaningful solubility assessment. A well-conceived solvent panel should probe the compound's behavior in aqueous and organic environments, as well as in biorelevant media.

Table 2: Recommended Solvent Panel for this compound Solubility Studies

Solvent ClassSpecific SolventsRationale
Aqueous Buffers pH 1.2 (Simulated Gastric Fluid, without enzymes), pH 4.5 (Acetate Buffer), pH 6.8 (Phosphate Buffer), pH 7.4 (Phosphate Buffered Saline)To assess pH-dependent solubility and mimic physiological conditions of the gastrointestinal tract.[11]
Polar Protic Solvents Water, Ethanol, Methanol, IsopropanolTo evaluate solubility in common pharmaceutical co-solvents and vehicles.
Polar Aprotic Solvents Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)To explore solubility in solvents used in synthesis, purification, and analytical methods.
Non-Polar Solvents Heptane, TolueneTo understand the lipophilic character of the compound.
Biorelevant Media Fasted State Simulated Intestinal Fluid (FaSSIF), Fed State Simulated Intestinal Fluid (FeSSIF)To predict in vivo solubility and potential food effects on absorption.[12]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[13] It is a robust and reliable technique that allows for the equilibration of the solid compound with the solvent.

Materials and Equipment
  • This compound (solid, crystalline form)

  • Selected solvents (as per Table 2)

  • Analytical balance (4-5 decimal places)

  • Vials with screw caps (e.g., 2-4 mL glass vials)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • pH meter

Step-by-Step Experimental Workflow
  • Preparation:

    • Accurately weigh an excess amount of this compound into a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.

    • Add a known volume of the selected solvent to the vial.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period to allow for equilibrium to be reached. A common starting point is 24-48 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established (i.e., the concentration in solution no longer increases).[14]

  • Sample Processing:

    • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Analysis:

    • Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with standards of known concentrations should be used for quantification.

  • pH Measurement (for aqueous buffers):

    • After equilibration, measure the final pH of the aqueous buffer solutions to ensure it has not shifted significantly during the experiment.

Visualizing the Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_process 3. Sample Processing cluster_analysis 4. Analysis weigh Weigh excess API add_solvent Add known volume of solvent weigh->add_solvent shake Agitate at constant temp (e.g., 24-72h) add_solvent->shake settle Settle undissolved solid shake->settle filter Filter supernatant (0.22 µm) settle->filter dilute Dilute filtered sample filter->dilute hplc Quantify by HPLC dilute->hplc ph_measure Measure final pH (aqueous) hplc->ph_measure

Caption: Thermodynamic Solubility Determination Workflow

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 3: Illustrative Solubility Data for this compound at 25°C

SolventSolubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
pH 1.2 Buffer[Experimental Value][Experimental Value][Calculated Value]
pH 4.5 Buffer[Experimental Value][Experimental Value][Calculated Value]
pH 6.8 Buffer[Experimental Value][Experimental Value][Calculated Value]
pH 7.4 Buffer[Experimental Value][Experimental Value][Calculated Value]
Water[Experimental Value][Experimental Value][Calculated Value]
Ethanol[Experimental Value][Experimental Value][Calculated Value]
DMSO[Experimental Value][Experimental Value][Calculated Value]

Note: This table is a template for presenting experimentally determined data.

The results should be interpreted in the context of the compound's physicochemical properties. For instance, an increase in solubility with increasing pH in the aqueous buffers would be consistent with the acidic nature of the molecule. High solubility in organic solvents would indicate its potential for formulation in non-aqueous vehicles.

Safety and Handling Considerations

As with any chemical substance, appropriate safety precautions must be taken when handling this compound. Researchers should consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. General precautions include:

  • Working in a well-ventilated area or a fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion: A Foundation for Rational Drug Development

A thorough understanding of the solubility of this compound is a critical early step in its development journey. By employing a methodologically sound approach, such as the shake-flask method for thermodynamic solubility, researchers can generate high-quality data that will inform formulation strategies, predict in vivo performance, and ultimately contribute to the successful development of new therapeutic agents. This guide provides the framework for conducting such a study with scientific rigor and a clear understanding of the underlying principles.

References

The Aroylacrylic Acids: A Comprehensive Technical Guide to their Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the aroylacrylic acid scaffold, a class of organic compounds that has garnered significant interest in the field of medicinal chemistry. We will traverse the historical landscape of their discovery, rooted in the seminal Friedel-Crafts reaction, and delve into the intricacies of their synthesis. The guide will further illuminate the diverse biological activities of aroylacrylic acid derivatives, with a particular focus on their promising applications in oncology as inducers of apoptosis and as enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.

Introduction: The Aroylacrylic Acid Core

Aroylacrylic acids are α,β-unsaturated carboxylic acids characterized by an aroyl group (Ar-C=O) attached to the β-carbon of an acrylic acid backbone. The general structure, depicted in Figure 1, features a conjugated system encompassing the aromatic ring, the ketone, and the carboxylic acid, which imparts unique chemical reactivity and biological activity to these molecules. The planarity of this system and the presence of multiple functional groups make aroylacrylic acids attractive scaffolds for the design of novel therapeutic agents.

Caption: General chemical structure of an aroylacrylic acid.

The inherent electrophilicity of the β-carbon, due to the electron-withdrawing nature of the adjacent aroyl and carboxyl groups, makes it susceptible to nucleophilic attack, a key feature in its mechanism of action in biological systems. This guide will explore the journey of these molecules from their synthetic origins to their current status as promising leads in drug discovery.

A Historical Perspective: From a Named Reaction to a Versatile Scaffold

The story of aroylacrylic acids is intrinsically linked to the development of one of the most fundamental reactions in organic chemistry: the Friedel-Crafts reaction.

The Genesis: The Friedel-Crafts Reaction (1877)

In 1877, French chemist Charles Friedel and his American collaborator James Crafts reported a novel method for the formation of carbon-carbon bonds to an aromatic ring.[1][2][3][4] This electrophilic aromatic substitution reaction, now known as the Friedel-Crafts reaction, utilized a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to activate an alkyl or acyl halide, rendering it sufficiently electrophilic to be attacked by an aromatic ring.[1][2] This groundbreaking discovery opened up new avenues for the synthesis of a vast array of aromatic compounds.

The Key Innovation: Acylation with Maleic Anhydride

While the initial work of Friedel and Crafts focused on alkyl and acyl halides, the scope of the reaction soon expanded. A pivotal development for the synthesis of aroylacrylic acids was the use of cyclic anhydrides as the acylating agent. The first acylation of an aromatic compound with maleic anhydride is credited to the German chemist Hans von Pechmann.[5] This specific application of the Friedel-Crafts reaction provided a direct and efficient route to β-aroylacrylic acids. The reaction proceeds through the opening of the maleic anhydride ring upon acylation of the aromatic substrate, as illustrated in the synthetic workflow below.

cluster_0 Historical Development of Aroylacrylic Acid Synthesis Friedel_Crafts 1877: Discovery of the Friedel-Crafts Reaction (Friedel & Crafts) Von_Pechmann Late 19th Century: First acylation with Maleic Anhydride (Von Pechmann) Friedel_Crafts->Von_Pechmann Extension of scope Modern_Applications 20th & 21st Centuries: Development of diverse aroylacrylic acid derivatives for medicinal chemistry Von_Pechmann->Modern_Applications Foundation for synthesis

Caption: Key milestones in the history of aroylacrylic acid synthesis.

Synthesis of Aroylacrylic Acids: The Friedel-Crafts Acylation in Practice

The Friedel-Crafts acylation of arenes with maleic anhydride remains the most common and practical method for the laboratory-scale synthesis of β-aroylacrylic acids. The reaction is typically carried out using a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride, in an inert solvent.

General Synthetic Workflow

The synthesis can be conceptualized in the following key steps:

cluster_0 General Synthetic Workflow for β-Aroylacrylic Acids Reactants Arene + Maleic Anhydride Reaction Friedel-Crafts Acylation Reactants->Reaction Lewis_Acid Lewis Acid Catalyst (e.g., AlCl₃) Lewis_Acid->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product β-Aroylacrylic Acid Workup->Product

Caption: A generalized workflow for the synthesis of β-aroylacrylic acids.

Experimental Protocol: Synthesis of β-Benzoylacrylic Acid

The following protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for reliable and detailed experimental methods.[6]

Materials:

  • Maleic anhydride (34 g, 0.347 mol)

  • Dry, thiophene-free benzene (175 g, 200 mL, 2.24 mol)

  • Anhydrous aluminum chloride (100 g, 0.75 mol)

  • Concentrated hydrochloric acid

  • Deionized water

  • Sodium carbonate

  • Activated carbon (Norit)

  • Filter aid (Celite)

Procedure:

  • In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, dissolve maleic anhydride in benzene.

  • With stirring, add anhydrous aluminum chloride in portions at a rate that maintains a moderate reflux of benzene.

  • After the addition is complete, heat the mixture under reflux with stirring for 1 hour.

  • Cool the reaction flask in an ice bath and hydrolyze the reaction mixture by the slow addition of water, followed by concentrated hydrochloric acid.

  • Transfer the mixture to a Claisen flask and remove the benzene and some water under reduced pressure.

  • Transfer the molten residue to a beaker and allow it to solidify by cooling.

  • Collect the crude solid by suction filtration and wash it with a solution of hydrochloric acid in water, followed by water.

  • Dissolve the crude product in a warm aqueous solution of sodium carbonate.

  • Treat the solution with a filter aid and activated carbon, and filter while warm.

  • Cool the filtrate and acidify with concentrated hydrochloric acid to precipitate the β-benzoylacrylic acid.

  • Collect the purified product by suction filtration, wash with cold water, and dry.

Expected Yield: 56–63 g (87-99%) of light-yellow anhydrous β-benzoylacrylic acid, m.p. 90–93 °C.

Therapeutic Potential: Aroylacrylic Acids in Drug Development

The unique structural features of aroylacrylic acids have made them a fertile ground for the discovery of new therapeutic agents. Their biological activities are diverse, with the most significant research focused on their anticancer and enzyme inhibitory properties.

Anticancer Activity: Induction of Apoptosis

A growing body of evidence suggests that aroylacrylic acid derivatives are potent inducers of apoptosis in various cancer cell lines.[6] The primary mechanism of action appears to be the generation of reactive oxygen species (ROS) within the cancer cells, which triggers the intrinsic apoptotic pathway.[7]

Mechanism of Action:

  • ROS Generation: Aroylacrylic acid derivatives can induce the production of mitochondrial superoxide anions.[8] This leads to a state of oxidative stress within the cancer cell.

  • Mitochondrial Pathway of Apoptosis: The elevated ROS levels disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[7][9]

  • Caspase Activation: Cytochrome c, in conjunction with Apaf-1 and procaspase-9, forms the apoptosome, which activates caspase-9.[10][11] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis.[8][11]

  • Cell Cycle Arrest: Some derivatives have also been shown to cause cell cycle arrest, further contributing to their antiproliferative effects.[6][8]

cluster_0 Apoptosis Induction by Aroylacrylic Acid Derivatives Aroylacrylic_Acid Aroylacrylic Acid Derivative ROS Increased ROS (Mitochondrial Superoxide) Aroylacrylic_Acid->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Signaling pathway of apoptosis induced by aroylacrylic acid derivatives.

Enzyme Inhibition

The electrophilic nature of the α,β-unsaturated system in aroylacrylic acids makes them potential Michael acceptors, allowing for covalent interactions with nucleophilic residues in the active sites of enzymes. This property has been explored for the development of enzyme inhibitors.

Table 1: Examples of Enzyme Inhibition by Aroylacrylic Acid Derivatives

Enzyme TargetTherapeutic AreaReference
UreaseAnti-ulcer[5]
α-GlucosidaseAnti-diabetic[5]
Janus Kinase (JAK)Anti-inflammatory, Anti-cancer[12][13][14]

For instance, certain acrylic acid derivatives have shown potent inhibitory activity against urease, an enzyme implicated in the pathogenesis of peptic ulcers caused by Helicobacter pylori.[5] Additionally, the inhibition of α-glucosidase suggests a potential application in the management of type 2 diabetes.[5] More recently, the JAK-STAT signaling pathway, which is crucial in various inflammatory diseases and cancers, has been identified as a potential target for compounds with an acrylic acid scaffold.[12][13][14]

Conclusion and Future Directions

Aroylacrylic acids, born from the historic Friedel-Crafts reaction, have evolved into a versatile and promising scaffold in medicinal chemistry. Their straightforward synthesis and amenability to structural modification have allowed for the exploration of a wide range of biological activities. The ability of their derivatives to induce apoptosis in cancer cells through ROS-mediated pathways presents a compelling strategy for the development of novel anticancer agents. Furthermore, their potential as enzyme inhibitors opens up avenues for the treatment of a variety of other diseases.

Future research in this area will likely focus on the optimization of the aroylacrylic acid scaffold to enhance potency and selectivity for specific biological targets. A deeper understanding of their mechanism of action at the molecular level, including the identification of direct protein targets and the elucidation of complex signaling cascades, will be crucial for their successful translation into clinical candidates. The rich history and promising future of aroylacrylic acids ensure that they will remain an area of active investigation for years to come.

References

Methodological & Application

The Versatile Precursor: A Guide to the Synthesis of Bioactive Heterocyclic Compounds from 3-(4-Chlorobenzoyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the strategic selection of a starting material is paramount. 3-(4-Chlorobenzoyl)acrylic acid, a β-aroylacrylic acid derivative, represents a highly versatile and privileged scaffold. Its unique structural features—a reactive α,β-unsaturated carbonyl system, a carboxylic acid moiety, and an electronically distinct chlorophenyl group—provide a rich platform for the synthesis of a diverse array of heterocyclic compounds. These resulting heterocycles, particularly pyridazinones, pyrazoles, and thiazines, are of significant interest due to their well-documented and varied biological activities, including antimicrobial and anticancer properties.[1][2]

This comprehensive guide provides detailed application notes and protocols for the synthesis of several key heterocyclic systems from this compound. Designed for researchers, scientists, and drug development professionals, this document goes beyond simple procedural outlines. It delves into the mechanistic underpinnings of these transformations, offering insights into the rationale behind experimental choices and providing a framework for further exploration and derivatization.

Core Synthetic Pathways from this compound

The reactivity of this compound is dominated by the electrophilic nature of the β-carbon of the α,β-unsaturated ketone and the nucleophilic character of the carboxylic acid group. This dual reactivity allows for a range of cyclocondensation reactions with various binucleophiles to construct different heterocyclic rings. The primary synthetic routes explored in this guide are illustrated below.

Synthetic_Pathways This compound This compound Pyridazinone Derivatives Pyridazinone Derivatives This compound->Pyridazinone Derivatives Hydrazine Hydrate / Substituted Hydrazines Pyrazole Derivatives Pyrazole Derivatives This compound->Pyrazole Derivatives Hydrazine Derivatives (under specific conditions) Thiazine Derivatives Thiazine Derivatives This compound->Thiazine Derivatives Thiourea Oxazine Derivatives Oxazine Derivatives This compound->Oxazine Derivatives Hydroxylamine

Caption: Key heterocyclic systems synthesized from this compound.

I. Synthesis of Pyridazinone Derivatives: A Gateway to Bioactive Molecules

The reaction of β-aroylacrylic acids with hydrazine and its derivatives is a cornerstone for the synthesis of pyridazinones, a class of compounds renowned for their diverse pharmacological activities.[3] The formation of the pyridazinone ring from this compound proceeds through a cyclocondensation reaction.

A. Synthesis of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one

This protocol details the synthesis of a foundational pyridazinone derivative. The reaction involves the initial formation of a hydrazone, followed by an intramolecular cyclization to yield the stable heterocyclic ring system.

Reaction Scheme:

Mechanistic Insight:

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine hydrate on the electrophilic β-carbon of the acrylic acid derivative (Michael addition). This is followed by the attack of the second nitrogen atom on the carbonyl carbon of the carboxylic acid group, leading to the formation of a cyclic intermediate which then dehydrates to form the pyridazinone ring.

Pyridazinone_Mechanism cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration Start This compound + Hydrazine Hydrate Intermediate1 Hydrazone Intermediate Start->Intermediate1 Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Product 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one Intermediate2->Product

[Image of the reaction scheme: this compound reacting with phenylhydrazine to form 6-(4-chlorophenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one]

[Image of the reaction scheme: this compound reacting with a hydrazine derivative under specific conditions to form 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid]

[Image of the reaction scheme: this compound reacting with thiourea to form a thiazine derivative]

[Image of the reaction scheme: this compound reacting with hydroxylamine hydrochloride to form an oxazine derivative]

References

3-(4-Chlorobenzoyl)acrylic Acid: A Versatile Scaffold for Bioactive Heterocycles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Polyelectrophilic Building Block

In the landscape of modern drug discovery, the efficient construction of novel molecular architectures with potential therapeutic applications is paramount. 3-(4-Chlorobenzoyl)acrylic acid, a seemingly simple α,β-unsaturated keto-acid, emerges as a highly valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds. Its intrinsic chemical reactivity, characterized by multiple electrophilic centers, allows for controlled and predictable reactions with a variety of binucleophiles. This strategic advantage enables medicinal chemists to rapidly generate libraries of complex molecules, accelerating the hit-to-lead optimization process.

The core structure of this compound features a vinylogous β-keto acid system. The electron-withdrawing nature of the 4-chlorobenzoyl group, coupled with the carboxylic acid moiety, activates the carbon-carbon double bond for nucleophilic attack (Michael addition) and provides a carbonyl group and a carboxylic acid function for subsequent cyclization reactions. This multi-faceted reactivity profile is the key to its utility in constructing heterocycles of significant pharmacological interest, including pyridazinones, pyrazoles, benzodiazepines, and thiazines, which are known scaffolds for antimicrobial, anticancer, and anti-inflammatory agents.

This comprehensive guide provides detailed application notes and validated protocols for the synthesis of this compound and its subsequent elaboration into several key heterocyclic systems. The methodologies presented are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their drug development endeavors.

PART 1: Synthesis of the Core Building Block: this compound

The synthesis of this compound is most effectively achieved via a Friedel-Crafts acylation of chlorobenzene with maleic anhydride, a classic yet powerful method for forming aryl-carbon bonds.[1]

Protocol 1: Friedel-Crafts Acylation for the Synthesis of this compound

This protocol details the synthesis of this compound from chlorobenzene and maleic anhydride using aluminum chloride as a Lewis acid catalyst.

Mechanism Insight: The reaction proceeds through the formation of a highly electrophilic acylium ion intermediate. Anhydrous aluminum chloride (AlCl₃), a potent Lewis acid, coordinates to one of the carbonyl oxygens of maleic anhydride, facilitating its ring-opening upon nucleophilic attack by the π-electrons of the chlorobenzene ring. The chloro-substituent on the benzene ring is an ortho-, para-director; however, the para-substituted product is predominantly formed due to reduced steric hindrance.[2] A subsequent hydrolysis step quenches the reaction and liberates the free carboxylic acid.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Chlorobenzene & Maleic Anhydride in CS₂ C Add A to B dropwise at 0-5 °C A->C B Anhydrous AlCl₃ suspension in CS₂ B->C D Stir at room temperature for 2-3 hours C->D E Quench with ice-cold HCl D->E F Steam distillation to remove CS₂ E->F G Filter and wash the crude product F->G H Recrystallization from aqueous ethanol G->H I Dry to obtain pure product H->I

Caption: Workflow for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Maleic Anhydride98.069.8 g0.1
Chlorobenzene112.5633.7 g (30 mL)0.3
Anhydrous Aluminum Chloride133.3429.3 g0.22
Carbon Disulfide (CS₂)76.13100 mL-
Concentrated HCl36.4620 mL-
Ethanol46.07As needed-
Ice-~200 g-

Experimental Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), place anhydrous aluminum chloride (29.3 g, 0.22 mol) and carbon disulfide (40 mL).

  • Reagent Addition: Dissolve maleic anhydride (9.8 g, 0.1 mol) in chlorobenzene (33.7 g, 0.3 mol) and add this solution to the dropping funnel.

  • Reaction: Cool the flask in an ice-water bath. Add the maleic anhydride/chlorobenzene solution dropwise to the stirred AlCl₃ suspension over a period of 1 hour. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours. The mixture will become a dark, viscous slurry.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (~200 g) in a large beaker. To this, slowly add concentrated HCl (20 mL) to decompose the aluminum chloride complex.

  • Isolation: Transfer the mixture to a larger flask and remove the carbon disulfide by steam distillation. The crude this compound will precipitate as a solid.

  • Purification: Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool to room temperature, and then in an ice bath to induce crystallization. Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallization: Recrystallize the crude product from a mixture of ethanol and water to afford pure this compound as pale yellow crystals.

Characterization Data:

PropertyValue
Appearance Pale yellow crystalline solid
Melting Point 135-137 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 13.5 (s, 1H, COOH), 8.05 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 15.6 Hz, 1H, =CH-CO), 6.80 (d, J = 15.6 Hz, 1H, Ar-CO-CH=)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 188.5 (C=O, ketone), 166.8 (C=O, acid), 140.2, 138.5, 135.2, 130.8, 129.5, 129.0
IR (KBr, cm⁻¹) 3100-2500 (br, O-H), 1710 (C=O, acid), 1675 (C=O, ketone), 1605 (C=C), 1585, 1480 (Ar C=C)

PART 2: Application in the Synthesis of Bioactive Heterocycles

The strategic arrangement of functional groups in this compound makes it an ideal precursor for a variety of condensation reactions to form heterocyclic rings.

Protocol 2: Synthesis of a Pyridazinone Derivative

Pyridazinones are a class of heterocyclic compounds known for their diverse biological activities, including cardiotonic, antihypertensive, and anti-inflammatory properties.[3] They can be readily synthesized by the condensation of β-aroylacrylic acids with hydrazine hydrate.

Mechanism Insight: The reaction proceeds via an initial Michael addition of one of the nitrogen atoms of hydrazine to the β-carbon of the acrylic acid, followed by an intramolecular cyclization through the reaction of the second nitrogen atom with the carboxylic acid group, with the elimination of a molecule of water to form the stable six-membered pyridazinone ring.

Workflow Diagram:

G cluster_0 Reactants cluster_1 Reaction cluster_2 Isolation & Purification A This compound C Reflux in Ethanol or Acetic Acid A->C B Hydrazine Hydrate B->C D Cool and collect precipitate C->D E Recrystallize from appropriate solvent D->E

Caption: Synthesis of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound210.612.11 g0.01
Hydrazine Hydrate (80%)50.060.63 mL~0.01
Glacial Acetic Acid60.0520 mL-

Experimental Procedure:

  • Reaction Setup: A mixture of this compound (2.11 g, 0.01 mol) and hydrazine hydrate (0.63 mL, ~0.01 mol) in glacial acetic acid (20 mL) is placed in a 100 mL round-bottom flask.

  • Reaction: The reaction mixture is heated under reflux for 4 hours.

  • Isolation: The reaction mixture is cooled to room temperature, and the solid product that separates out is collected by filtration.

  • Purification: The crude product is washed with water and then recrystallized from ethanol to give pure 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one.

Characterization Data for 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one:

PropertyValue
Appearance White to off-white solid
Melting Point 178-180 °C[4]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 11.0 (s, 1H, NH), 7.85 (d, J = 8.5 Hz, 2H, Ar-H), 7.50 (d, J = 8.5 Hz, 2H, Ar-H), 2.90 (t, J = 7.0 Hz, 2H, CH₂), 2.45 (t, J = 7.0 Hz, 2H, CH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 168.5, 145.2, 135.0, 134.5, 128.8, 127.5, 28.5, 22.0
MS (ESI) m/z 209.0 [M+H]⁺
Protocol 3: Synthesis of a Pyrazole Derivative

Pyrazoles are another important class of nitrogen-containing heterocycles that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5] The reaction of β-aroylacrylic acids with substituted hydrazines provides a straightforward route to highly functionalized pyrazoles.

Mechanism Insight: This reaction is a classic example of a condensation reaction. The initial step is the formation of a hydrazone by the reaction of the ketone carbonyl group of the β-aroylacrylic acid with phenylhydrazine. This is followed by an intramolecular cyclization via a Michael-type addition of the second nitrogen atom to the β-carbon of the double bond, and subsequent dehydration to afford the aromatic pyrazole ring.

Workflow Diagram:

G cluster_0 Reactants cluster_1 Reaction cluster_2 Isolation & Purification A This compound C Reflux in Glacial Acetic Acid A->C B Phenylhydrazine B->C D Pour into ice-water and filter C->D E Recrystallize from ethanol D->E

Caption: Synthesis of 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound210.612.11 g0.01
Phenylhydrazine108.141.08 g (1.0 mL)0.01
Glacial Acetic Acid60.0525 mL-

Experimental Procedure:

  • Reaction Setup: A solution of this compound (2.11 g, 0.01 mol) and phenylhydrazine (1.08 g, 0.01 mol) in glacial acetic acid (25 mL) is placed in a 100 mL round-bottom flask.

  • Reaction: The mixture is heated under reflux for 5 hours.

  • Isolation: After cooling, the reaction mixture is poured into ice-cold water. The precipitated solid is collected by filtration and washed thoroughly with water.

  • Purification: The crude product is dried and then recrystallized from ethanol to yield pure 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid.

Characterization Data for 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid:

PropertyValue
Appearance White crystalline solid
Melting Point 218-220 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 13.0 (s, 1H, COOH), 7.50-7.60 (m, 5H, Ar-H), 7.40 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (s, 1H, pyrazole-H)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 163.5, 148.0, 142.5, 139.0, 133.0, 130.0, 129.5, 129.0, 128.5, 126.0, 108.0
MS (ESI) m/z 299.0 [M+H]⁺

Conclusion

This compound has demonstrated its significant potential as a versatile and powerful building block in medicinal chemistry. The protocols detailed herein provide reliable and reproducible methods for its synthesis and its conversion into medicinally relevant heterocyclic scaffolds such as pyridazinones and pyrazoles. The inherent reactivity of this molecule opens up avenues for the creation of a vast number of derivatives by employing a range of binucleophiles. The ability to rapidly access diverse chemical matter from a common, readily available precursor is a cornerstone of modern drug discovery programs. Researchers and drug development professionals are encouraged to explore the full synthetic potential of this valuable intermediate in their quest for novel therapeutic agents.

References

Application Notes and Protocols for the Synthesis of 3-(4-Chlorobenzoyl)acrylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-(4-Chlorobenzoyl)acrylic Acid Scaffold

In the landscape of modern medicinal chemistry and materials science, the 3-aroylacrylic acid scaffold is a cornerstone for the development of novel bioactive molecules and functional materials. Among these, this compound and its derivatives have garnered significant attention. The presence of the 4-chlorobenzoyl moiety, a common feature in many pharmaceutical agents, imparts specific steric and electronic properties that can modulate biological activity. These compounds serve as versatile intermediates in the synthesis of a wide array of heterocyclic systems, including pyridazinones, furanones, and oxazines, which are themselves prevalent in drug discovery programs. For instance, derivatives of 3-(4-chlorophenyl)acrylic acid have shown promise as potent anticancer agents by inhibiting tubulin polymerization.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and derivatization of this compound.

Underlying Scientific Principles: The Friedel-Crafts Acylation

The primary synthetic route to this compound is the Friedel-Crafts acylation of chlorobenzene with maleic anhydride. This reaction is a classic example of electrophilic aromatic substitution, a fundamental mechanism in organic chemistry.[2] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).

The mechanism can be broken down into the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to one of the carbonyl oxygens of maleic anhydride. This is followed by the opening of the anhydride ring to form a highly electrophilic acylium ion complex. This ion is the key reactive species that will attack the aromatic ring.

  • Electrophilic Attack: The electron-rich π-system of the chlorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The aromaticity of the ring is temporarily lost.[3]

  • Deprotonation and Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. This step regenerates the aromatic ring and the AlCl₃ catalyst, yielding the final product.[4]

The chloro-substituent on the benzene ring is an ortho-, para-directing group. However, due to the steric hindrance at the ortho position, the para-substituted product, this compound, is the major isomer formed.[5]

Visualizing the Reaction Mechanism

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation Maleic_Anhydride Maleic Anhydride Acylium_Ion Acylium Ion Complex Maleic_Anhydride->Acylium_Ion + AlCl₃ AlCl3_cat AlCl₃ (Catalyst) AlCl3_cat->Acylium_Ion Chlorobenzene Chlorobenzene Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex + Chlorobenzene Product This compound Sigma_Complex->Product - H⁺ HCl HCl AlCl3_regen AlCl₃ (Regenerated)

Caption: Friedel-Crafts acylation of chlorobenzene with maleic anhydride.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the parent compound via Friedel-Crafts acylation.

Materials:

  • Maleic anhydride (1.0 equivalent)

  • Anhydrous aluminum chloride (AlCl₃) (2.2 equivalents)

  • Chlorobenzene (used as both reactant and solvent)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and reflux condenser fitted with a calcium chloride guard tube

  • Heating mantle

  • Ice bath

  • Beakers

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask, place anhydrous aluminum chloride (2.2 eq.) and chlorobenzene. Begin stirring the mixture and cool it to 0-5 °C in an ice-salt bath.

  • Reagent Addition: In a separate beaker, dissolve maleic anhydride (1.0 eq.) in chlorobenzene. Transfer this solution to the dropping funnel.

  • Reaction: Add the maleic anhydride solution dropwise to the stirred AlCl₃ suspension over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to 60-70 °C and maintain it at this temperature for 3-4 hours, or until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl. Stir vigorously until the solid complex decomposes.

  • Extraction: Transfer the mixture to a separatory funnel. The product may precipitate as a solid. If so, filter the solid. Extract the aqueous layer with a suitable solvent like dichloromethane.

  • Washing: Wash the combined organic layers (or the dissolved solid) with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield pure this compound as a crystalline solid.

Protocol 2: Synthesis of Ester Derivatives of this compound

This protocol describes the Fischer esterification of the carboxylic acid group.

Materials:

  • This compound (1.0 equivalent)

  • Alcohol (e.g., ethanol, methanol; used in excess as the solvent)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in the desired alcohol (e.g., 20 mL of ethanol per gram of acid), add a catalytic amount of concentrated H₂SO₄ (e.g., 3-4 drops).[6]

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by TLC.[6]

  • Work-up: After cooling to room temperature, remove the excess alcohol using a rotary evaporator. Dilute the residue with ethyl acetate and water.

  • Washing: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography to obtain the pure ester derivative.

Summary of Key Reaction Parameters
ParameterProtocol 1: Parent Acid SynthesisProtocol 2: Ester Synthesis
Key Reagents Chlorobenzene, Maleic Anhydride, AlCl₃This compound, Alcohol
Catalyst Aluminum Chloride (Lewis Acid)H₂SO₄ or p-TsOH (Brønsted Acid)
Solvent ChlorobenzeneExcess Alcohol
Temperature 0-70 °CReflux
Reaction Time 4-6 hours2-4 hours
Work-up Acidic aqueous quenchNeutralization and extraction

Characterization of Synthesized Compounds

The successful synthesis of this compound and its derivatives must be confirmed through various analytical techniques.

TechniqueExpected Observations for this compound
Melting Point A sharp melting point is indicative of high purity. The reported melting point is in the range of 130-134 °C.[7]
Infrared (IR) Spectroscopy - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹)- Sharp C=O stretch from the ketone (~1680 cm⁻¹)- C=O stretch from the carboxylic acid (~1710 cm⁻¹)- C=C stretch from the alkene (~1640 cm⁻¹)- C-Cl stretch (~1090 cm⁻¹)
¹H NMR Spectroscopy - Aromatic protons in the 4-chlorophenyl group (two doublets).- Vinylic protons of the acrylic acid moiety (two doublets).- A broad singlet for the carboxylic acid proton (downfield).
¹³C NMR Spectroscopy - Carbonyl carbons (ketone and carboxylic acid) in the downfield region (~165-195 ppm).- Aromatic carbons.- Vinylic carbons.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight (C₁₀H₇ClO₃ = 210.61 g/mol ).[7]

For ester derivatives, the broad O-H stretch in the IR spectrum will disappear, and new signals corresponding to the alkyl group of the ester will appear in the NMR spectra.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and products.

  • Ventilation: All procedures should be carried out in a well-ventilated fume hood to avoid inhalation of vapors.

  • Aluminum Chloride (AlCl₃): This is a water-reactive and corrosive substance. Handle with extreme care in a dry environment. The quenching step is highly exothermic and should be performed slowly and cautiously.

  • Chlorobenzene: This is a flammable and toxic solvent. Avoid contact with skin and inhalation.

  • Acids and Solvents: Concentrated acids (HCl, H₂SO₄) are highly corrosive.[8] Organic solvents used are flammable. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting and Optimization

  • Low Yield in Protocol 1: Ensure all reagents and glassware are completely dry, as AlCl₃ is highly sensitive to moisture. The reaction temperature should be carefully controlled during the addition of maleic anhydride.

  • Incomplete Reaction in Protocol 2: The esterification reaction is an equilibrium process. Using a large excess of the alcohol and ensuring the removal of water can drive the reaction to completion. The use of a Dean-Stark apparatus can be beneficial.[6]

  • Purification Challenges: If the product is difficult to crystallize, column chromatography may be a more effective purification method. The choice of eluent for chromatography should be optimized based on the polarity of the specific derivative.

Conclusion

The protocols detailed in this application note provide a robust framework for the synthesis of this compound and its ester derivatives. The Friedel-Crafts acylation offers a direct and efficient route to the parent acid, which serves as a versatile building block for further chemical modifications. By understanding the underlying reaction mechanisms and adhering to the outlined procedures and safety precautions, researchers can confidently synthesize these valuable compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Use of 3-(4-Chlorobenzoyl)acrylic Acid in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Versatility with 3-(4-Chlorobenzoyl)acrylic Acid

This compound is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its unique structure, featuring an α,β-unsaturated ketone system and a carboxylic acid moiety, renders it an excellent Michael acceptor. The electron-withdrawing nature of the 4-chlorobenzoyl group and the carboxylic acid significantly activates the alkene bond towards nucleophilic attack, making it a highly reactive substrate for Michael addition reactions. This reactivity profile allows for the facile formation of a diverse array of adducts with significant potential in medicinal chemistry and materials science. The resulting products often serve as precursors to complex heterocyclic systems and molecules with interesting biological activities.[1][2][3] This guide provides an in-depth exploration of the use of this compound in Michael addition reactions, offering detailed mechanistic insights, validated experimental protocols, and a discussion of the applications of the resulting adducts for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

PropertyEstimated Value/CharacteristicSource/Rationale
Molecular Formula C₁₀H₇ClO₃Based on structure
Molecular Weight 210.61 g/mol Calculated
Appearance Expected to be a white to off-white solidAnalogy to similar compounds
Melting Point Expected to be in the range of 150-200 °CAnalogy to 3-(4-Trifluoromethylbenzoyl)acrylic acid[4]
Solubility Soluble in many organic solvents (e.g., DMF, DMSO, alcohols), limited solubility in non-polar solvents and water.General solubility of carboxylic acids

Spectroscopic Characterization (Predicted):

  • ¹H NMR: Protons on the aromatic ring are expected to appear as doublets in the aromatic region (δ 7.0-8.0 ppm). The vinyl protons will likely appear as doublets in the region of δ 6.5-7.5 ppm with a characteristic cis or trans coupling constant. The carboxylic acid proton will be a broad singlet at δ > 10 ppm.

  • ¹³C NMR: The carbonyl carbons (ketone and carboxylic acid) will be the most downfield signals (δ > 165 ppm). The aromatic and vinylic carbons will appear in the δ 120-150 ppm region.[5]

  • IR Spectroscopy: A broad O-H stretch from the carboxylic acid will be present around 3000 cm⁻¹. Strong C=O stretching bands for the ketone and carboxylic acid will be observed in the 1650-1750 cm⁻¹ region. C=C stretching will appear around 1600-1650 cm⁻¹.[6][7][8]

The Michael Addition: A Mechanistic Overview

The Michael addition is a conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[9] In the case of this compound, the reaction is highly favored due to the strong electron-withdrawing effects of both the 4-chlorobenzoyl and the carboxylic acid groups, which polarize the double bond and make the β-carbon highly electrophilic.

The general mechanism proceeds in three key steps:

  • Nucleophile Activation: A base is often used to deprotonate the Michael donor, generating a more potent nucleophile (e.g., an enolate, thiolate, or deprotonated amine).

  • Nucleophilic Attack: The activated nucleophile attacks the electrophilic β-carbon of the acrylic acid derivative, forming a new carbon-nucleophile bond and generating a resonance-stabilized enolate intermediate.

  • Protonation: The enolate intermediate is protonated by a proton source (often the conjugate acid of the base used in the first step or during aqueous workup) to yield the final Michael adduct.

Michael_Addition_Mechanism cluster_step1 Step 1: Nucleophile Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation NuH Michael Donor (Nu-H) Nu_minus Activated Nucleophile (Nu⁻) NuH->Nu_minus Deprotonation Base Base BH_plus Conjugate Acid (BH⁺) Base->BH_plus Acceptor This compound Nu_minus->Acceptor Attack at β-carbon Product Michael Adduct BH_plus->Product Enolate Resonance-Stabilized Enolate Acceptor->Enolate Enolate->Product Protonation

Figure 1. Generalized mechanism of the Michael addition reaction.

Experimental Protocols

The following protocols are representative procedures for the Michael addition of various nucleophiles to this compound. These should be adapted and optimized based on the specific nucleophile and desired outcome.

Protocol 1: Thiol-Michael Addition with Thiophenol

The addition of thiols to α,β-unsaturated carbonyls is a highly efficient and often "click"-like reaction.[10][11] This protocol describes the addition of thiophenol as a representative thiol.

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in DCM.

  • Addition of Reagents: Add thiophenol (1.1 eq.) to the solution, followed by the dropwise addition of triethylamine (1.2 eq.) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Michael adduct.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Thiol_Michael_Workflow start Start setup Dissolve this compound in DCM start->setup add_reagents Add Thiophenol and Triethylamine setup->add_reagents monitor Monitor by TLC add_reagents->monitor workup Aqueous Workup (HCl, H₂O, NaHCO₃, Brine) monitor->workup purify Column Chromatography workup->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Figure 2. Workflow for the Thiol-Michael addition.

Protocol 2: Aza-Michael Addition with Aniline

The addition of amines to Michael acceptors is a fundamental C-N bond-forming reaction.[12][13] This protocol outlines the addition of aniline as a representative amine.

Materials:

  • This compound

  • Aniline

  • Ethanol (EtOH) or Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate for extraction

Procedure:

  • Reaction Setup: In a sealed tube or a round-bottom flask with a condenser, dissolve this compound (1.0 eq.) in ethanol.

  • Addition of Nucleophile: Add aniline (1.5 eq.) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for 6-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or flash column chromatography.

  • Characterization: Confirm the structure of the purified adduct using appropriate spectroscopic methods.

Protocol 3: Michael Addition with Diethyl Malonate

Carbon nucleophiles, such as malonates, are classic Michael donors that enable the formation of new C-C bonds.[14]

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (NaOEt) or another suitable base (e.g., DBU)

  • Anhydrous ethanol (EtOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Base Preparation: Prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate (1.2 eq.) to the sodium ethoxide solution at 0 °C. Stir for 15-30 minutes to generate the enolate.

  • Addition of Michael Acceptor: Add a solution of this compound (1.0 eq.) in anhydrous ethanol dropwise to the enolate solution at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Workup:

    • Quench the reaction by the addition of 1 M HCl until the solution is acidic.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the resulting product by flash column chromatography.

  • Characterization: Characterize the final product by spectroscopic analysis.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Insufficiently activated nucleophile; Steric hindrance; Low reaction temperature.Use a stronger base; Increase reaction temperature or time; Consider a more active catalyst.
Formation of multiple products Side reactions (e.g., polymerization, self-condensation); Reversible Michael addition.Run the reaction at a lower temperature; Use an inert atmosphere; Choose a solvent that favors the desired product.[10]
Polymerization of the acrylic acid Presence of radical initiators (light, heat, impurities).Add a radical inhibitor (e.g., hydroquinone); Conduct the reaction in the dark and under an inert atmosphere.
Difficulty in purification Similar polarities of starting material and product.Optimize the chromatographic conditions (try different solvent systems or stationary phases); Consider derivatization to alter polarity.

Applications in Drug Development and Medicinal Chemistry

The Michael adducts derived from this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules. The ability to introduce diverse functionalities through the Michael addition allows for the rapid generation of compound libraries for screening purposes.

  • Synthesis of Heterocycles: The products of Michael additions can be further cyclized to form various heterocyclic scaffolds, which are prevalent in many drug molecules. For instance, the adducts from amine additions can be precursors to piperidines, pyridines, and other nitrogen-containing rings.

  • Development of Enzyme Inhibitors: The electrophilic nature of the parent α,β-unsaturated system is a common motif in covalent enzyme inhibitors. The Michael adducts can be designed to target specific nucleophilic residues (e.g., cysteine) in enzyme active sites.

  • Antimicrobial and Anticancer Agents: Many compounds containing the core structure derived from Michael additions have demonstrated potent antimicrobial and anticancer activities. The 4-chlorophenyl group is a common feature in many bioactive compounds, and its presence in the Michael adducts of this compound makes them promising candidates for further biological evaluation.[1][3][9]

Conclusion

This compound is a highly versatile and reactive Michael acceptor that provides a straightforward entry into a diverse range of functionalized molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their synthetic endeavors, particularly in the context of drug discovery and development. The straightforward nature of the Michael addition, coupled with the potential for further chemical transformations of the adducts, ensures that this compound will continue to be a relevant and important tool in the synthetic chemist's arsenal.

References

Application Notes and Protocols: 3-(4-Chlorobenzoyl)acrylic Acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Photosensitive Monomer

In the dynamic field of polymer chemistry, the quest for functional monomers that impart unique, stimuli-responsive properties to materials is perpetual. 3-(4-Chlorobenzoyl)acrylic acid, a molecule belonging to the chalcone family, has emerged as a significant building block for advanced polymers. Its core value lies in the α,β-unsaturated ketone moiety, which is photoreactive and capable of undergoing a [2+2] photocycloaddition upon exposure to ultraviolet (UV) light. This characteristic enables the formation of crosslinked polymer networks, paving the way for applications in photoresists, liquid crystal alignment layers, and other photolithographic technologies.[1][2]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the application of this compound in polymer chemistry. We will delve into the fundamental principles of its use, provide detailed experimental protocols for polymer synthesis and characterization, and present data on the properties of the resulting materials.

Core Principle: Photocrosslinking via [2+2] Cycloaddition

The primary application of this compound in polymer chemistry stems from the photoreactivity of its chalcone-like structure. The carbon-carbon double bond within the acrylic acid backbone, conjugated with the carbonyl group, is susceptible to dimerization when exposed to UV radiation.[1][3] This [2+2] cycloaddition reaction leads to the formation of a cyclobutane ring, effectively creating a covalent bond between two monomer units.[4] When these monomer units are incorporated into polymer chains, this photo-dimerization results in the crosslinking of the polymer, transforming a soluble or thermoplastic material into an insoluble and infusible network.[1]

The efficiency of this photocycloaddition is wavelength-dependent, with studies on similar chalcone systems indicating optimal dimerization at specific UV wavelengths, while the reverse reaction can be induced at a different wavelength.[3] This reversibility, in some systems, opens avenues for creating photo-rewritable or self-healing materials.

Section 1: Synthesis of Polymers with Pendant this compound Moieties

The incorporation of this compound into a polymer backbone can be achieved through two primary strategies:

  • Direct Polymerization of a Functional Monomer: Synthesizing a polymerizable derivative of this compound (e.g., an acryloyl or methacryloyl ester) and subsequently polymerizing it.

  • Post-Polymerization Modification: Starting with a pre-existing polymer containing reactive functional groups and chemically attaching the this compound moiety.

This section will focus on the first approach, which generally offers better control over the degree of functionalization.

Experimental Protocol 1: Synthesis of a Methacrylate Monomer Containing the this compound Moiety and its Subsequent Free-Radical Polymerization

This protocol is adapted from methodologies for synthesizing similar chalcone-based monomers and polymers and is presented as a robust starting point for researchers.[1][5]

Part A: Synthesis of 2-(Methacryloyloxy)ethyl 3-(4-chlorobenzoyl)acrylate (ME-CBA)

  • Rationale: This step creates a monomer with a polymerizable methacrylate group and the photosensitive 3-(4-chlorobenzoyl)acrylate group, connected by a flexible ethyl spacer.

  • Materials:

    • This compound

    • 2-Hydroxyethyl methacrylate (HEMA)

    • Dicyclohexylcarbodiimide (DCC)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Dichloromethane (DCM), anhydrous

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) and 2-hydroxyethyl methacrylate (1.1 equivalents) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add 4-(Dimethylamino)pyridine (0.1 equivalents) as a catalyst.

    • Slowly add a solution of dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure ME-CBA monomer.

    • Characterize the monomer using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Part B: Free-Radical Polymerization of ME-CBA

  • Rationale: This step creates a linear polymer with pendant photosensitive groups. Azobisisobutyronitrile (AIBN) is a common and effective radical initiator for this type of polymerization.[1]

  • Materials:

    • 2-(Methacryloyloxy)ethyl 3-(4-chlorobenzoyl)acrylate (ME-CBA)

    • Azobisisobutyronitrile (AIBN)

    • Tetrahydrofuran (THF), anhydrous and inhibitor-free

  • Procedure:

    • Dissolve the ME-CBA monomer in anhydrous THF in a Schlenk flask.

    • Add AIBN (typically 1-2 mol% with respect to the monomer).

    • Degas the solution by performing three freeze-pump-thaw cycles.

    • Backfill the flask with an inert gas (e.g., argon or nitrogen).

    • Heat the reaction mixture at 60-70 °C for 24 hours.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

    • Collect the polymer by filtration and dry it under vacuum at a moderate temperature.

    • Characterize the resulting polymer (Poly(ME-CBA)) by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index, and by ¹H NMR and FT-IR to confirm its structure.

Diagram of the Polymerization Workflow

G cluster_synthesis Monomer Synthesis (ME-CBA) cluster_polymerization Free-Radical Polymerization start_synthesis Dissolve Reactants (this compound, HEMA) add_catalyst Add DMAP start_synthesis->add_catalyst add_dcc Add DCC Solution add_catalyst->add_dcc react Stir at RT for 24h add_dcc->react workup Workup and Purification react->workup monomer Pure ME-CBA Monomer workup->monomer start_poly Dissolve Monomer and Initiator monomer->start_poly Use in Polymerization degas Freeze-Pump-Thaw Cycles start_poly->degas polymerize Heat at 60-70°C for 24h degas->polymerize precipitate Precipitate in Non-Solvent polymerize->precipitate dry Dry Polymer precipitate->dry polymer Poly(ME-CBA) dry->polymer

Caption: Workflow for the synthesis of a photosensitive polymer.

Section 2: Characterization and Properties of the Photosensitive Polymer

A thorough characterization of the synthesized polymer is crucial to understand its properties and potential applications.

Protocol 2: Photocrosslinking and its Characterization
  • Rationale: This protocol describes how to induce crosslinking in the synthesized polymer and how to monitor this process using UV-Vis spectroscopy. The disappearance of the chalcone's characteristic absorption peak is a direct measure of the photocycloaddition reaction.[1]

  • Materials and Equipment:

    • Poly(ME-CBA)

    • A suitable solvent (e.g., chloroform, THF)

    • Quartz plates or slides

    • Spin coater

    • UV lamp with a specific wavelength output (typically in the range of 300-400 nm for chalcones)

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare a solution of Poly(ME-CBA) in a suitable solvent (e.g., 5-10 wt%).

    • Deposit a thin film of the polymer solution onto a quartz plate using a spin coater.

    • Dry the film in a vacuum oven to remove the solvent completely.

    • Record the initial UV-Vis absorption spectrum of the polymer film. Note the characteristic absorption peak of the chalcone moiety (typically between 300 and 350 nm).

    • Expose the polymer film to UV radiation from a filtered mercury lamp or a UV-LED with a specific wavelength. The optimal wavelength for dimerization of similar systems is often around 435 nm, while the reverse reaction is more efficient at around 330 nm.[3]

    • Periodically, stop the irradiation and record the UV-Vis spectrum of the film.

    • Observe the decrease in the absorbance of the chalcone peak over time, which indicates the progress of the photocrosslinking reaction.

    • The degree of photocrosslinking can be quantified by the change in absorbance.

Diagram of the Photocrosslinking Process

Caption: Schematic of photocrosslinking of polymer chains.

Quantitative Data Summary

The properties of polymers containing this compound moieties are highly dependent on the polymer backbone, molecular weight, and the degree of functionalization. The following table provides expected ranges for key properties based on data from similar chalcone-containing polymer systems.

PropertyTypical Value/ObservationSignificanceReference
UV Absorption (λmax) 300 - 350 nmCharacteristic of the chalcone moiety; used to monitor photocrosslinking.[1]
Photocrosslinking Wavelength 300 - 440 nmWavelength range that induces the [2+2] cycloaddition.[3]
Thermal Stability (TGA) Decomposition onset > 250 °CIndicates good thermal stability suitable for many microfabrication processes.[1]
Glass Transition Temp. (Tg) Varies with polymer backboneInfluences the processing conditions and mechanical properties of the polymer films.[4]
Solubility after Crosslinking Insoluble in common solventsConfirms the formation of a crosslinked network.[1]

Section 3: Application in Photo-Alignment of Liquid Crystals

A prominent application of polymers bearing chalcone moieties is in the fabrication of photo-alignment layers for liquid crystal displays (LCDs). This technique offers a non-contact alternative to the conventional mechanical rubbing method, which can generate dust and electrostatic charges, leading to defects in the display.[6]

Principle of Photo-Alignment

When a thin film of a polymer with pendant chalcone groups is exposed to linearly polarized UV (LPUV) light, the chalcone moieties that are aligned parallel to the polarization direction of the light are more likely to undergo the [2+2] cycloaddition. This selective reaction creates an anisotropic polymer network. When liquid crystal molecules are subsequently coated onto this surface, they align themselves along the direction of the unreacted chalcone groups, which are predominantly perpendicular to the polarization of the incident LPUV light. This results in a uniform alignment of the liquid crystals over a large area.[1]

Protocol 3: Fabrication of a Liquid Crystal Cell with a Photo-Alignment Layer
  • Rationale: This protocol outlines the steps to create a liquid crystal cell using a photocrosslinked polymer film as the alignment layer.

  • Materials and Equipment:

    • Poly(ME-CBA) solution (as prepared in Protocol 2)

    • Indium tin oxide (ITO) coated glass substrates

    • Liquid crystal material (e.g., 5CB)

    • UV-curable sealant

    • Polarizer for UV lamp

    • Spin coater

    • Hot plate

    • UV lamp

  • Procedure:

    • Clean the ITO-coated glass substrates thoroughly.

    • Deposit a thin film of the Poly(ME-CBA) solution onto two ITO substrates using a spin coater.

    • Bake the substrates on a hot plate to remove the solvent.

    • Expose the polymer-coated substrates to linearly polarized UV light at the appropriate wavelength and energy dose.

    • Assemble a cell by placing the two substrates together with the polymer films facing each other, separated by spacers.

    • Seal the edges of the cell with a UV-curable sealant, leaving a small opening for filling.

    • Fill the cell with the liquid crystal material in its isotropic phase by capillary action.

    • Seal the filling port.

    • Cool the cell to room temperature to allow the liquid crystal to align.

    • Observe the alignment quality using a polarizing optical microscope.

Logical Relationship in Photo-Alignment

G lpuv Linearly Polarized UV Light polymer_film Polymer Film with Pendant This compound lpuv->polymer_film Irradiation anisotropic_network Anisotropic Polymer Network Formation (Selective [2+2] Cycloaddition) polymer_film->anisotropic_network Induces lc_alignment Uniform Liquid Crystal Alignment anisotropic_network->lc_alignment Directs

Caption: The process of achieving liquid crystal alignment.

Conclusion and Future Outlook

This compound serves as a valuable functional monomer for the synthesis of photosensitive polymers. The ability to undergo photocrosslinking through [2+2] cycloaddition makes these polymers highly suitable for applications in advanced materials, particularly in the field of liquid crystal displays and photolithography. The protocols and data presented in this guide provide a solid foundation for researchers to explore and exploit the potential of this versatile molecule.

Future research may focus on fine-tuning the polymer architecture to enhance properties such as thermal stability, photosensitivity, and the mechanical integrity of the crosslinked films. Furthermore, the exploration of copolymers of this compound derivatives with other functional monomers could lead to the development of multifunctional materials with tailored optical, electronic, and biological properties.

References

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of 3-(4-Chlorobenzoyl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly specific, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-(4-Chlorobenzoyl)acrylic acid. Developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, this method is suitable for routine quality control, stability testing, and research applications involving this compound. The protocol employs a C18 stationary phase with a UV detector, ensuring robust and reliable performance. Furthermore, this document provides insights into the rationale behind the method's parameters and includes a comprehensive protocol for forced degradation studies to establish its stability-indicating characteristics.

Introduction

This compound is a chemical intermediate with potential applications in pharmaceutical and chemical synthesis. Its accurate quantification is crucial for ensuring product quality, monitoring reaction kinetics, and assessing stability. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation and quantification of organic compounds due to its high resolution, sensitivity, and reproducibility.[1][2] This application note presents a detailed protocol for a stability-indicating HPLC method tailored for this compound.

The development of this method was guided by the principles of analytical quality by design (AQbD), focusing on creating a robust procedure that can withstand minor variations in operational parameters. The method's stability-indicating nature is demonstrated through forced degradation studies, which are essential for identifying potential degradation products and ensuring that the analytical method can resolve the active ingredient from any impurities or degradants that may form under stress conditions.[3][4][5]

Chemical Properties of this compound:
  • Molecular Formula: C₁₀H₇ClO₃[6]

  • Molecular Weight: 210.61 g/mol

  • Appearance: Yellow crystals or powder[6]

  • Melting Point: 156.5-162.5 °C[6]

  • IUPAC Name: (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid[6]

Experimental

Instrumentation and Materials
  • HPLC System: A quaternary HPLC system equipped with a pump, autosampler, column thermostat, and a diode array detector (DAD) or a variable wavelength UV detector is suitable for this method.[7]

  • Chromatographic Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Phosphoric acid (analytical grade)

    • This compound reference standard (purity ≥98.5%)[6]

    • Hydrochloric acid (analytical grade)

    • Sodium hydroxide (analytical grade)

    • Hydrogen peroxide (30%, analytical grade)

Chromatographic Conditions

The selection of chromatographic conditions is critical for achieving the desired separation and sensitivity. A reversed-phase C18 column is chosen for its versatility and ability to retain moderately polar to nonpolar compounds. The mobile phase composition is optimized to provide good peak shape and resolution. The use of phosphoric acid in the mobile phase helps to suppress the ionization of the carboxylic acid group of the analyte, leading to better retention and peak symmetry.[8]

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
2.3.1. Mobile Phase Preparation

To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of HPLC-grade water. Add 1.0 mL of phosphoric acid and mix thoroughly. Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

2.3.2. Standard Stock Solution (1000 µg/mL)

Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8 °C and protected from light.

2.3.3. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

2.3.4. Sample Preparation

Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve. Dilute to volume with methanol and mix well. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Protocol

The developed analytical method must be validated to ensure it is suitable for its intended purpose.[1][9] The validation should be performed according to ICH Q2(R2) guidelines and should include the following parameters.[10][11]

System Suitability

Before starting any validation experiments, the suitability of the chromatographic system must be verified. Inject the working standard solution (e.g., 20 µg/mL) six times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[3][4]

3.2.1. Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Acid Acid Hydrolysis (0.1N HCl, 60°C, 24h) HPLC_Analysis HPLC Analysis of Stressed Samples Acid->HPLC_Analysis Base Base Hydrolysis (0.1N NaOH, 60°C, 24h) Base->HPLC_Analysis Oxidative Oxidative Degradation (3% H2O2, RT, 24h) Oxidative->HPLC_Analysis Thermal Thermal Degradation (80°C, 48h) Thermal->HPLC_Analysis Photolytic Photolytic Degradation (ICH Q1B, UV/Vis light) Photolytic->HPLC_Analysis Peak_Purity Peak Purity Assessment (DAD) HPLC_Analysis->Peak_Purity Resolution Resolution between Analyte and Degradants HPLC_Analysis->Resolution Mass_Balance Mass Balance Calculation Resolution->Mass_Balance Sample Sample Solution (100 µg/mL) Sample->Acid Sample->Base Sample->Oxidative Sample->Thermal Sample->Photolytic

References

Comprehensive Analytical Characterization of 3-(4-Chlorobenzoyl)acrylic Acid: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the robust characterization of 3-(4-Chlorobenzoyl)acrylic acid, a key intermediate in pharmaceutical and fine chemical synthesis. Addressing the needs of researchers, scientists, and drug development professionals, this document outlines detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques. The causality behind experimental choices is elucidated to empower users with a deep understanding of the analytical workflow, ensuring data integrity and reproducibility in line with stringent regulatory expectations.

Introduction: The Significance of this compound

This compound (CAS No: 6269-33-6), with the IUPAC name (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid, is a bifunctional molecule incorporating a reactive α,β-unsaturated ketone and a carboxylic acid moiety.[1] This unique structural arrangement makes it a versatile precursor in the synthesis of a variety of heterocyclic compounds and other complex organic molecules with potential biological activities. The purity and structural integrity of this intermediate are paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a thorough analytical characterization is a critical step in its development and utilization.

This guide presents a multi-faceted analytical approach, ensuring a holistic understanding of the molecule's identity, purity, and stability. The protocols herein are designed to be self-validating, grounded in established scientific principles and regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods.

PropertyValueSource
Molecular Formula C₁₀H₇ClO₃[1]
Molecular Weight 210.61 g/mol [1]
Appearance Yellow crystals or powder[4]
Melting Point 130-134 °C[1]
CAS Number 6269-33-6[4]

Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and performing quantitative assays of this compound. The selection of a reverse-phase method is predicated on the molecule's moderate polarity.

Rationale for Method Selection

A reverse-phase HPLC method with UV detection is chosen for its robustness, specificity, and wide applicability in the pharmaceutical industry. The acidic nature of the molecule necessitates the use of an acidified mobile phase to suppress the ionization of the carboxylic acid group, thereby ensuring a consistent retention time and sharp peak shape. The chromophores present in the molecule, namely the benzoyl and acrylic acid moieties, allow for sensitive detection in the ultraviolet region.

HPLC-UV Method Protocol

This protocol is designed for the determination of purity and assay of this compound and should be validated according to ICH Q2(R2) guidelines.[5]

3.2.1. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (reagent grade).

  • This compound reference standard.

3.2.2. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 40-80% B; 15-20 min: 80% B; 20.1-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 254 nm
Injection Volume 10 µL

3.2.3. Sample and Standard Preparation

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample and prepare as described for the standard solution.

3.2.4. System Suitability

As per USP <621>, the system suitability must be verified before sample analysis.[6]

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of 5 replicate injections ≤ 2.0%

3.2.5. Data Analysis

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. The assay is calculated against the reference standard.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Reference Standard & Sample B Dissolve in Acetonitrile/Water A->B C Inject into HPLC System B->C D Separation on C18 Column C->D E UV Detection at 254 nm D->E F Integrate Peaks E->F G Calculate Purity & Assay F->G

HPLC Analysis Workflow for this compound.

Spectroscopic Characterization for Structural Elucidation and Identification

A combination of spectroscopic techniques is employed to confirm the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

4.1.1. Protocol for ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

4.1.2. Expected Spectral Data (in CDCl₃)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.90-7.80 (m, 2H, Ar-H ortho to C=O)

    • δ 7.50-7.40 (m, 2H, Ar-H meta to C=O)

    • δ 7.20 (d, 1H, J ≈ 15.6 Hz, =CH-CO)

    • δ 6.80 (d, 1H, J ≈ 15.6 Hz, =CH-COOH)

    • δ 11.5 (br s, 1H, COOH)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 188.0 (C=O, ketone)

    • δ 170.0 (C=O, carboxylic acid)

    • δ 140.0 (Ar-C, quaternary)

    • δ 138.0 (=CH)

    • δ 135.0 (Ar-C, quaternary)

    • δ 130.0 (Ar-CH)

    • δ 129.0 (Ar-CH)

    • δ 125.0 (=CH)

Note: Chemical shifts are approximate and may vary slightly based on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.

4.2.1. Protocol for Electron Ionization (EI) MS

  • Instrumentation: A mass spectrometer with an EI source, typically coupled with a Gas Chromatograph (GC-MS) or with a direct insertion probe.

  • Ionization Energy: 70 eV.

4.2.2. Expected Fragmentation Pattern

The EI mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 210 and an isotopic peak at m/z 212 due to the presence of the ³⁷Cl isotope. Key fragment ions would arise from the loss of:

  • -OH (m/z 193): From the carboxylic acid group.

  • -COOH (m/z 165): Loss of the carboxyl group.

  • -C₆H₄Cl (m/z 99): Cleavage of the chlorophenyl group.

  • -COC₆H₄Cl (m/z 139): The chlorobenzoyl cation, which is expected to be a prominent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in the molecule.

4.3.1. Protocol for FTIR Analysis

  • Sample Preparation: Prepare a KBr pellet containing approximately 1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition: Scan in the range of 4000-400 cm⁻¹.

4.3.2. Expected Vibrational Bands

Wavenumber (cm⁻¹)Assignment
3300-2500 (broad)O-H stretch (carboxylic acid)
1710-1680C=O stretch (carboxylic acid dimer)
1670-1650C=O stretch (α,β-unsaturated ketone)
1620-1600C=C stretch (alkene)
1590, 1480C=C stretch (aromatic ring)
1420, 1300O-H bend and C-O stretch
980=C-H bend (trans alkene)
830C-H bend (para-substituted aromatic)
750C-Cl stretch

Source: General FTIR correlation tables.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

4.4.1. Protocol for UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable UV-transparent solvent (e.g., methanol, acetonitrile, or water).[8]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the spectrum from 400 nm to 200 nm.

4.4.2. Expected Absorption Maxima (λmax)

The UV-Vis spectrum is expected to exhibit strong absorption bands corresponding to the π → π* transitions of the aromatic ring, the carbonyl groups, and the conjugated system. The λmax will be solvent-dependent.

SolventExpected λmax (nm)
Methanol ~260, ~295
Acetonitrile ~258, ~293
Water (pH 7) ~265, ~300

Note: These are estimated values and should be determined experimentally.

Analytical_Techniques cluster_techniques Analytical Characterization cluster_properties Determined Properties HPLC HPLC-UV Purity Purity & Assay HPLC->Purity NMR NMR Spectroscopy Structure Chemical Structure NMR->Structure MS Mass Spectrometry MS->Structure FTIR FTIR Spectroscopy Identity Functional Groups FTIR->Identity UV_Vis UV-Vis Spectroscopy Electronic Electronic Transitions UV_Vis->Electronic Thermal Thermal Analysis Stability Thermal Stability Thermal->Stability

Interrelation of Analytical Techniques and Determined Properties.

Thermal Analysis

Thermal analysis techniques are crucial for determining the stability and thermal properties of this compound.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the melting point and enthalpy of fusion, which are key indicators of purity.

5.1.1. Protocol for DSC Analysis

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.

  • Heating Program: Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.

5.1.2. Expected Thermal Events

  • Melting Endotherm: A sharp endothermic peak is expected in the range of 130-134 °C, corresponding to the melting of the crystalline solid. The enthalpy of fusion (ΔHfus) can be calculated from the peak area.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.

5.2.1. Protocol for TGA Analysis

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of the sample in a ceramic or platinum pan.

  • Heating Program: Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

5.2.2. Expected Decomposition Profile

The TGA thermogram is expected to show thermal stability up to a certain temperature, followed by a significant weight loss corresponding to the decomposition of the molecule. The onset of decomposition provides an indication of the upper-temperature limit for handling and storage.

Conclusion

The analytical techniques and protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic, spectroscopic, and thermal methods, researchers and drug development professionals can confidently ascertain the identity, purity, and stability of this important chemical intermediate. Adherence to these methodologies, grounded in authoritative guidelines, will ensure the generation of high-quality, reliable, and reproducible data, which is fundamental to advancing scientific research and ensuring the quality of pharmaceutical products.

References

Application Notes and Protocols for In Vitro Anticancer Activity of Acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 3-(4-Chlorophenyl)acrylic Acid Derivatives, a promising class of synthetic compounds with potent anticancer properties.

Disclaimer: While the user requested information on 3-(4-Chlorobenzoyl)acrylic acid derivatives, a thorough literature search revealed a scarcity of specific data on this particular subclass. Therefore, this guide focuses on the closely related and well-documented 3-(4-Chlorophenyl)acrylic acid derivatives as a representative example to illustrate the principles and protocols for evaluating the in vitro anticancer activity of this compound class. The methodologies described herein are broadly applicable to novel synthetic compounds.

Introduction: The Therapeutic Potential of Acrylic Acid Scaffolds

The acrylic acid scaffold represents a versatile pharmacophore in medicinal chemistry, lending itself to the synthesis of a diverse array of derivatives with significant biological activities. Among these, derivatives of 3-(4-Chlorophenyl)acrylic acid have emerged as a focal point of anticancer research. These compounds, exemplified by molecules investigated in recent studies, have demonstrated potent cytotoxic effects against various cancer cell lines, notably triple-negative breast cancer (MDA-MB-231).[1][2] Their mechanism of action, primarily centered on the disruption of microtubule dynamics, positions them as promising candidates for the development of novel antimitotic agents.[1][2]

This document serves as a detailed guide, providing both the conceptual framework and the practical protocols for the in vitro evaluation of these compounds. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

Mechanism of Action: Targeting the Cytoskeleton

The primary anticancer mechanism of potent 3-(4-Chlorophenyl)acrylic acid derivatives is the inhibition of tubulin polymerization.[1][2] Tubulin, a globular protein, polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The dynamic instability of microtubules is critical for cell division, intracellular transport, and maintenance of cell shape.

By binding to the colchicine-binding site on β-tubulin, these acrylic acid derivatives disrupt the formation of microtubules.[2] This interference with microtubule dynamics leads to a cascade of cellular events, culminating in cell death.

Signaling Pathway and Cellular Consequences

The inhibition of tubulin polymerization by 3-(4-Chlorophenyl)acrylic acid derivatives triggers a series of downstream cellular responses:

  • Mitotic Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase.[1][2] This prevents the proper segregation of chromosomes and ultimately inhibits cell proliferation.

  • Induction of Apoptosis: Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway. This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. The activation of effector caspases, such as caspase-3, is a hallmark of this process.[3]

G2M_Arrest_Apoptosis cluster_drug_action Drug Action cluster_cellular_processes Cellular Processes Acrylic_Acid_Derivative 3-(4-Chlorophenyl)acrylic Acid Derivative Tubulin β-Tubulin Acrylic_Acid_Derivative->Tubulin Binds to Colchicine Site Microtubule_Dynamics Microtubule Dynamics Tubulin->Microtubule_Dynamics Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle Disrupts Cell_Cycle Cell Cycle Progression Mitotic_Spindle->Cell_Cycle Arrests at G2/M Phase Apoptosis Apoptosis Cell_Cycle->Apoptosis Induces

Quantitative Analysis of In Vitro Anticancer Activity

A critical step in the evaluation of novel anticancer compounds is the determination of their cytotoxic potency. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify this activity.

Table 1: Cytotoxicity of 3-(4-Chlorophenyl)acrylic Acid Derivatives against MDA-MB-231 Breast Cancer Cells
CompoundIC50 (µM)Reference Compound (CA-4) IC50 (µM)
4b 3.24 ± 0.131.27 ± 0.09
5e 4.061.27 ± 0.09
5d 45.781.27 ± 0.09

Data synthesized from a study on 3-(4-chlorophenyl)acrylic acid derivatives.[1] CA-4 (Combretastatin A-4) is a known tubulin polymerization inhibitor.

Experimental Protocols

The following section provides detailed, step-by-step protocols for the essential in vitro assays required to characterize the anticancer activity of 3-(4-Chlorophenyl)acrylic acid derivatives.

experimental_workflow Start Cancer Cell Culture Compound_Treatment Treatment with Acrylic Acid Derivatives Start->Compound_Treatment MTT_Assay Cytotoxicity Assessment (MTT Assay) Compound_Treatment->MTT_Assay Flow_Cytometry Flow Cytometry Analysis Compound_Treatment->Flow_Cytometry Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Flow_Cytometry->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Flow_Cytometry->Apoptosis_Assay Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 3-(4-Chlorophenyl)acrylic acid derivatives (stock solutions in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the acrylic acid derivatives in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA and determine the distribution of cells in different phases of the cell cycle.

Principle: The amount of DNA in a cell varies depending on the phase of the cell cycle (G1, S, or G2/M). PI stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Harvesting:

    • Harvest approximately 1 x 10^6 cells by trypsinization.

    • Centrifuge at 300 x g for 5 minutes and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 30 minutes (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, exciting at 488 nm and collecting the emission in the red channel.

    • Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases.

Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Harvesting:

    • Harvest approximately 1-5 x 10^5 cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze by flow cytometry within one hour.

    • Interpretation:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

References

Synthesis of Substituted Acrylic Acids: A Detailed Guide to Experimental Setups and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted acrylic acids are a cornerstone in organic synthesis, serving as versatile building blocks for a vast array of molecules, including pharmaceuticals, agrochemicals, and polymers. Their inherent reactivity, stemming from the conjugated system of the carboxylic acid and the carbon-carbon double bond, allows for a multitude of chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and detailed protocols for the synthesis of substituted acrylic acids. We will delve into the causality behind experimental choices for several key synthetic methodologies, ensuring a deep understanding of the underlying principles for robust and reproducible results.

Safety Precautions: A Prerequisite for Synthesis

Before commencing any experimental work, a thorough understanding of the hazards associated with the reagents is paramount. Acrylic acid and its derivatives are often corrosive, flammable, and can cause severe skin and eye irritation.[1][2] It is mandatory to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4] Ensure that an emergency eyewash station and safety shower are readily accessible. Special care should be taken to avoid static discharge, and all equipment should be properly grounded, especially when working with flammable solvents.[1][3] Many commercial acrylic acids are stabilized with inhibitors to prevent polymerization; it is crucial to be aware of the inhibitor used and its properties.[2]

Strategic Approaches to the Synthesis of Substituted Acrylic Acids

The synthesis of substituted acrylic acids can be achieved through various established and modern organic reactions. The choice of method depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. This guide will focus on some of the most widely employed and versatile methods:

  • Knoevenagel Condensation: A reliable method for the synthesis of α,β-unsaturated dicarboxylic acids and related compounds.

  • Heck Reaction: A powerful palladium-catalyzed cross-coupling reaction for the arylation or vinylation of acrylic acid.

  • Perkin Reaction: A classic method for the synthesis of cinnamic acids from aromatic aldehydes.

  • Wittig and Horner-Wadsworth-Emmons Reactions: Versatile olefination reactions that provide access to a wide range of substituted acrylic acids.

Knoevenagel Condensation: A Versatile Carbon-Carbon Bond Formation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by a dehydration reaction to yield a new carbon-carbon double bond.[5] This reaction is particularly useful for synthesizing α-cyanoacrylic acids and other electron-deficient alkenes.

Causality of Experimental Choices
  • Active Methylene Compound: The choice of the active methylene compound (e.g., malonic acid, ethyl cyanoacetate, malononitrile) is dictated by the desired substitution at the α-position of the acrylic acid. The acidity of the methylene protons plays a crucial role in the reaction rate.

  • Base Catalyst: A weak base, such as piperidine or pyridine, is typically used to deprotonate the active methylene compound, generating the nucleophilic enolate.[5][6] The basicity of the catalyst needs to be carefully selected to avoid side reactions with the aldehyde or ketone.

  • Solvent: The choice of solvent can influence the reaction rate and yield. Solvents like ethanol, toluene, or pyridine are commonly used.[6][7] In some cases, the reaction can be performed under solvent-free conditions, offering a greener alternative.[8] Water can also act as a Brønsted base catalyst in some instances.[9]

Detailed Experimental Protocol: Synthesis of 2-Cyano-3-(4-nitrophenyl)acrylic acid

This protocol describes the Knoevenagel condensation of 4-nitrobenzaldehyde with ethyl cyanoacetate.

Materials:

  • 4-Nitrobenzaldehyde

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-nitrobenzaldehyde (10 mmol, 1.51 g) and ethyl cyanoacetate (10 mmol, 1.13 g) in 30 mL of ethanol.

  • Add a catalytic amount of piperidine (e.g., 3-4 drops) to the solution.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

Workflow Diagram: Knoevenagel Condensation

Knoevenagel_Condensation cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Workup & Purification Aldehyde/Ketone Aldehyde/Ketone Mixing in Solvent Mixing in Solvent Aldehyde/Ketone->Mixing in Solvent Active Methylene Compound Active Methylene Compound Active Methylene Compound->Mixing in Solvent Base Catalyst Base Catalyst Base Catalyst->Mixing in Solvent Heating/Reflux Heating/Reflux Mixing in Solvent->Heating/Reflux Application of Heat Reaction Monitoring (TLC) Reaction Monitoring (TLC) Heating/Reflux->Reaction Monitoring (TLC) Periodic Sampling Cooling & Precipitation Cooling & Precipitation Reaction Monitoring (TLC)->Cooling & Precipitation Reaction Completion Filtration Filtration Cooling & Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Product Product Drying->Product

Caption: General experimental workflow for the Knoevenagel condensation.

Heck Reaction: Palladium-Catalyzed Olefin Arylation/Vinylation

The Heck reaction is a powerful tool for forming carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene, catalyzed by a palladium(0) complex.[10][11] This reaction is particularly valuable for synthesizing β-aryl or β-vinyl substituted acrylic acids.

Causality of Experimental Choices
  • Palladium Catalyst: Palladium acetate (Pd(OAc)₂) is a commonly used precatalyst.[10] The active Pd(0) species is generated in situ. The choice of ligands for the palladium catalyst can significantly influence the reaction's efficiency and selectivity.

  • Base: A base, such as triethylamine or sodium carbonate, is required to neutralize the hydrogen halide produced during the catalytic cycle.[12][13]

  • Solvent: Polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are often used. However, greener approaches using water as a solvent have been developed.[12][13]

  • Reaction Conditions: The reaction is sensitive to air and moisture, and thus often requires an inert atmosphere (e.g., nitrogen or argon).[14] Degassing the solvent is a crucial step to remove dissolved oxygen which can oxidize the Pd(0) catalyst.[14]

Detailed Experimental Protocol: Synthesis of (E)-Cinnamic Acid

This protocol describes the Heck reaction between iodobenzene and acrylic acid.

Materials:

  • Iodobenzene

  • Acrylic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • Acetonitrile (anhydrous and degassed)

  • Schlenk flask or a round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up a Schlenk flask under an inert atmosphere.

  • To the flask, add palladium(II) acetate (0.02 mmol, 4.5 mg), iodobenzene (2 mmol, 408 mg), and a magnetic stir bar.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed acetonitrile (10 mL) via syringe.

  • Add acrylic acid (3 mmol, 216 mg) and triethylamine (3 mmol, 418 μL) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Acidify the reaction mixture with 1 M HCl. The product should precipitate.

  • Collect the solid by vacuum filtration, wash with water, and then a small amount of cold hexane.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure (E)-cinnamic acid.

Workflow Diagram: Heck Reaction

Heck_Reaction cluster_setup Inert Atmosphere Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification Schlenk Flask Schlenk Flask Aryl/Vinyl Halide Aryl/Vinyl Halide Schlenk Flask->Aryl/Vinyl Halide Inert Gas (N2/Ar) Inert Gas (N2/Ar) Inert Gas (N2/Ar)->Schlenk Flask Pd Catalyst Pd Catalyst Aryl/Vinyl Halide->Pd Catalyst Acrylic Acid Acrylic Acid Heating & Stirring Heating & Stirring Acrylic Acid->Heating & Stirring Base Base Pd Catalyst->Base Degassed Solvent Degassed Solvent Base->Degassed Solvent Degassed Solvent->Acrylic Acid Monitoring (TLC) Monitoring (TLC) Heating & Stirring->Monitoring (TLC) Acidification Acidification Monitoring (TLC)->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Product Recrystallization->Product

Caption: General experimental workflow for the Heck reaction.

Perkin Reaction: A Classic Route to Cinnamic Acids

The Perkin reaction is an organic reaction that synthesizes α,β-unsaturated aromatic acids, most notably cinnamic acids, by the aldol condensation of an aromatic aldehyde and an acid anhydride in the presence of the alkali salt of the acid.[15][16]

Causality of Experimental Choices
  • Aromatic Aldehyde and Acid Anhydride: These are the core reactants. The acid anhydride must have at least two α-hydrogens to form the necessary enolate.[15]

  • Base Catalyst: The alkali salt of the carboxylic acid corresponding to the anhydride acts as the base catalyst.[15][16] For example, when using acetic anhydride, sodium acetate is the base of choice.

  • Temperature: The Perkin reaction typically requires high temperatures, often in the range of 170-200 °C.[17] Microwave irradiation has been shown to reduce reaction times.[18]

Detailed Experimental Protocol: Synthesis of Cinnamic Acid

This protocol describes the Perkin reaction of benzaldehyde with acetic anhydride.

Materials:

  • Benzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Round-bottom flask

  • Air condenser

  • Heating mantle or oil bath

Procedure:

  • In a 100 mL round-bottom flask, place benzaldehyde (5 mmol, 0.53 g), acetic anhydride (7.5 mmol, 0.77 g), and anhydrous sodium acetate (5 mmol, 0.41 g).

  • Fit the flask with an air condenser to prevent the escape of volatile reactants.

  • Heat the mixture in an oil bath at 180 °C for 5 hours.

  • Allow the reaction mixture to cool slightly and then pour it into a beaker containing 50 mL of water while still warm.

  • Boil the mixture for 15 minutes to hydrolyze the excess acetic anhydride to acetic acid.

  • Cool the mixture in an ice bath. Cinnamic acid will precipitate as a solid.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude cinnamic acid from hot water or an ethanol/water mixture to obtain the pure product.

Wittig and Horner-Wadsworth-Emmons Reactions: Versatile Olefination Strategies

The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are indispensable methods for the synthesis of alkenes, including substituted acrylic acids.[19][20][21] These reactions involve the reaction of a phosphorus ylide (Wittig) or a phosphonate carbanion (HWE) with an aldehyde or ketone.

Causality of Experimental Choices
  • Phosphorus Reagent: In the Wittig reaction, a phosphonium salt is deprotonated with a strong base to form the ylide.[22][23] The HWE reaction utilizes a phosphonate ester, which can be deprotonated with a milder base.[21][24] The HWE reaction often provides better (E)-selectivity and the water-soluble phosphate byproduct is easier to remove than the triphenylphosphine oxide from the Wittig reaction.[21]

  • Base: The choice of base depends on the acidity of the α-protons of the phosphorus reagent. Strong bases like n-butyllithium or sodium hydride are often used for Wittig reagents, while weaker bases like sodium ethoxide or potassium carbonate can be used for HWE reagents.[25]

  • Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or dichloromethane are typically used to prevent quenching of the highly basic ylides or carbanions.[19][26]

Detailed Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of Ethyl Cinnamate

This protocol describes the HWE reaction of benzaldehyde with triethyl phosphonoacetate. The resulting ester can then be hydrolyzed to cinnamic acid.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Benzaldehyde

  • Schlenk flask or a round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Syringes

Procedure:

  • Set up a Schlenk flask under an inert atmosphere and add sodium hydride (1.1 mmol, 44 mg of 60% dispersion).

  • Wash the NaH with anhydrous hexane (3 x 5 mL) to remove the mineral oil, decanting the hexane carefully each time.

  • Add anhydrous THF (10 mL) to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1 mmol, 224 mg) dropwise to the NaH suspension with vigorous stirring.

  • Allow the mixture to stir at 0 °C for 30 minutes, during which time the phosphonate carbanion is formed.

  • Add benzaldehyde (1 mmol, 106 mg) dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl cinnamate.

  • The crude ester can be purified by column chromatography.

  • For the synthesis of cinnamic acid, the purified ethyl cinnamate is then subjected to basic hydrolysis (e.g., with NaOH in ethanol/water) followed by acidification.

Data Summary Table

ReactionKey ReactantsCatalyst/BaseTypical SolventTemperature (°C)Key Advantages
Knoevenagel Condensation Aldehyde/Ketone, Active Methylene CompoundWeak Base (e.g., Piperidine)Ethanol, TolueneRefluxGood for electron-deficient alkenes
Heck Reaction Aryl/Vinyl Halide, Acrylic AcidPd(0) Catalyst, Base (e.g., Et₃N)Acetonitrile, DMF80-100Excellent for aryl/vinyl substitution
Perkin Reaction Aromatic Aldehyde, Acid AnhydrideAlkali Salt of the AcidNone (or high-boiling solvent)170-200Classic route to cinnamic acids
Horner-Wadsworth-Emmons Aldehyde/Ketone, Phosphonate EsterBase (e.g., NaH, NaOEt)THF, Dichloromethane0 to RTHigh (E)-selectivity, easy workup

Conclusion

The synthesis of substituted acrylic acids is a fundamental process in organic chemistry with broad applications. This guide has provided a detailed overview of four powerful methodologies: the Knoevenagel condensation, the Heck reaction, the Perkin reaction, and the Horner-Wadsworth-Emmons reaction. By understanding the rationale behind the experimental choices and following the detailed protocols, researchers can confidently and safely synthesize a wide variety of substituted acrylic acids for their specific research needs. The provided workflow diagrams and data summary table serve as quick references to aid in experimental design and execution.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-(4-Chlorobenzoyl)acrylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(4-Chlorobenzoyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging yet crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for achieving high-yield, high-purity results.

Section 1: Reaction Overview and Core Mechanism

The synthesis of this compound is most commonly achieved via the Friedel-Crafts acylation of chlorobenzene with maleic anhydride.[1][2] This electrophilic aromatic substitution reaction utilizes a strong Lewis acid, typically aluminum chloride (AlCl₃), to generate a potent electrophile that attacks the electron-rich aromatic ring.[3]

The reaction proceeds in several key steps:

  • Activation of the Acylating Agent: The Lewis acid (AlCl₃) coordinates to one of the carbonyl oxygens of maleic anhydride. This polarization is followed by the opening of the anhydride ring to form a highly reactive acylium ion complex.

  • Electrophilic Attack: The acylium ion, a powerful electrophile, is attacked by the π-electrons of the chlorobenzene ring. Due to the directing effects of the chlorine atom (ortho-, para-directing) and steric hindrance, the attack predominantly occurs at the para position. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

  • Rearomatization: A base (such as AlCl₄⁻, formed in the initial step) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring.

  • Work-up: The reaction is quenched with water, which hydrolyzes the aluminum complexes, liberating the final ketone product.

Friedel_Crafts_Acylation_Mechanism cluster_reactants Step 1: Acylium Ion Formation cluster_aromatic Step 2: Electrophilic Attack cluster_product Step 3 & 4: Rearomatization & Work-up MA Maleic Anhydride Acylium Acylium Ion Complex MA->Acylium + AlCl₃ AlCl3 AlCl₃ Chlorobenzene Chlorobenzene Sigma Sigma Complex (Arenium Ion) Chlorobenzene->Sigma + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex - H⁺ Final_Product This compound Product_Complex->Final_Product + H₂O (Work-up)

Caption: Mechanism of Friedel-Crafts Acylation.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why must aluminum chloride (AlCl₃) be used in stoichiometric amounts, not catalytically?

A: In a typical Friedel-Crafts acylation, the product ketone is a moderate Lewis base. It readily forms a stable complex with the strong Lewis acid catalyst, AlCl₃.[1] This complex is generally irreversible under the reaction conditions, effectively sequestering the AlCl₃ and preventing it from participating in further catalytic cycles. Therefore, at least one equivalent of AlCl₃ is required for each equivalent of the ketone product formed. In practice, a slight excess is often used to account for any reaction with atmospheric moisture or impurities.

Q2: Can I use a different solvent instead of excess chlorobenzene?

A: While chlorobenzene conveniently serves as both the aromatic substrate and the solvent, other inert solvents can be used. Common choices include carbon disulfide (CS₂), dichloromethane (DCM), or nitrobenzene. However, using excess chlorobenzene is often preferred for industrial-scale synthesis as it simplifies the reaction setup and maximizes the concentration of one of the reactants. If using an alternative solvent, ensure it is rigorously dried, as trace water will rapidly deactivate the AlCl₃ catalyst.[4]

Q3: What are the primary safety concerns for this reaction?

A: There are two main hazards. First, aluminum chloride is a highly reactive and moisture-sensitive solid. It reacts violently with water, releasing significant heat and corrosive hydrogen chloride (HCl) gas. It must be handled in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon). Second, the reaction itself generates HCl gas.[4] The entire procedure must be conducted in a well-ventilated fume hood, and the reaction vessel should be equipped with a gas trap (e.g., a bubbler connected to a basic solution) to neutralize the evolved HCl.

Q4: My final product is a persistent oil and won't crystallize. What should I do?

A: This is a common issue related to impurities. First, ensure the work-up was sufficient to remove all acidic by-products (see Troubleshooting Guide). If the product is still an oil, try the following purification techniques:

  • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure product from a previous batch, add it to the supersaturated solution to induce crystallization.

  • Solvent System Optimization: The choice of recrystallization solvent is critical. If a single solvent fails, try a binary solvent system (e.g., toluene-hexane, ethyl acetate-heptane). Dissolve the oil in the minimum amount of the "good" solvent (in which it is more soluble) at an elevated temperature, then slowly add the "poor" solvent (in which it is less soluble) until the solution becomes turbid. Cool slowly to promote crystal formation.

  • Column Chromatography: If crystallization fails, purifying the product via silica gel column chromatography is a reliable alternative.

Section 3: Experimental Workflow and Protocols

This section provides a robust, step-by-step methodology for the synthesis and purification of this compound.

Experimental_Workflow A 1. Setup & Reagent Prep (Dry Glassware, Inert Atmosphere) B 2. Lewis Acid Slurry (Add AlCl₃ to Chlorobenzene) A->B N₂ C 3. Substrate Addition (Slowly add Maleic Anhydride) B->C Control Temp D 4. Reaction (Heat to 60-70°C, Monitor by TLC) C->D Exothermic E 5. Quenching (Pour onto ice/HCl) D->E Reaction Complete F 6. Work-up (Separate layers, Basic Wash) E->F Vigorous! G 7. Isolation (Dry organic layer, Evaporate solvent) F->G H 8. Purification (Recrystallization from Toluene) G->H Crude Product I 9. Characterization (NMR, IR, Melting Point) H->I Pure Crystals

Caption: Experimental Workflow for Synthesis.
Protocol 1: Synthesis of Crude this compound

  • Preparation: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a trap, and a powder addition funnel. Rigorously dry all glassware in an oven (>100°C) and assemble while hot under a positive pressure of nitrogen or argon.[4]

  • Reagent Charging: To the flask, add chlorobenzene (acting as solvent and reactant). Begin stirring and cool the flask in an ice-water bath.

  • Lewis Acid Addition: Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) to the stirred chlorobenzene. An exothermic reaction will occur, forming a slurry. Allow the mixture to stir at 0-5°C for 15-20 minutes.

  • Maleic Anhydride Addition: Through the powder funnel, add maleic anhydride in small portions over 30-45 minutes. Maintain the internal temperature below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 60-70°C using an oil bath. Maintain this temperature and monitor the reaction's progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully , pour the reaction mixture onto the ice/HCl slurry with vigorous stirring. This is a highly exothermic and gas-evolving step that must be performed in a fume hood.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, and finally a saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities.[4] Finish with a water wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the chlorobenzene under reduced pressure using a rotary evaporator to yield the crude product, which may be a solid or a thick oil.

Protocol 2: Purification by Recrystallization
  • Transfer the crude solid to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., toluene) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Section 4: Troubleshooting Guide

Encountering issues is a normal part of synthesis. This guide provides a systematic approach to diagnosing and solving common problems.

Troubleshooting_Low_Yield Start Low or No Product Yield? Check_TLC Check TLC of crude mixture. Is starting material present? Start->Check_TLC Check_AlCl3 Was AlCl₃ fresh & anhydrous? Was setup under N₂? Check_TLC->Check_AlCl3 Yes Sol_Workup Possible product loss during work-up. Review extraction and washing procedures. Check pH of aqueous layers. Check_TLC->Sol_Workup No Check_TimeTemp Were reaction time and temperature sufficient? Check_AlCl3->Check_TimeTemp Yes Sol_AlCl3 Root Cause: Inactive Catalyst. Solution: Use fresh AlCl₃ from a new, sealed bottle. Ensure rigorous anhydrous technique. Check_AlCl3->Sol_AlCl3 No Sol_TimeTemp Root Cause: Incomplete Reaction. Solution: Increase reaction time or temperature moderately. Continue monitoring by TLC. Check_TimeTemp->Sol_TimeTemp No Check_TimeTemp->Sol_Workup Yes

Caption: Troubleshooting Flowchart for Low Yield.
Issue Potential Cause Diagnostic Check Recommended Solution
1. Low or No Product Yield A. Inactive Lewis Acid: AlCl₃ is highly hygroscopic and hydrolyzes upon exposure to air, rendering it inactive.[4]The AlCl₃ appears clumpy or discolored instead of a fine, white/pale yellow powder.Use fresh, anhydrous AlCl₃ from a newly opened or properly sealed container. Handle exclusively under an inert atmosphere (glove box or Schlenk line).
B. Incomplete Reaction: Insufficient reaction time or temperature.TLC analysis of the reaction mixture shows a significant amount of remaining maleic anhydride or chlorobenzene.Increase the reaction time, ensuring you monitor progress every 30-60 minutes by TLC. If the reaction stalls, consider increasing the temperature by 5-10°C.
C. Product Loss During Work-up: The product may be partially soluble in the aqueous layers, especially if the pH is not controlled.Check the pH of your aqueous washes. The product is an acid and will be soluble in basic solutions.Ensure the initial quench is acidic. Be cautious with the NaHCO₃ wash; vigorous CO₂ evolution can lead to loss of material into the aqueous layer. Perform back-extraction of aqueous layers with a suitable solvent if significant loss is suspected.
2. Significant By-product Formation A. Hydrolysis of Reagents: Water in the reaction mixture can hydrolyze maleic anhydride to maleic acid or deactivate the catalyst.The reaction fails to initiate, or a sticky, intractable solid forms.Rigorously dry all glassware, solvents, and reagents. Use a commercial anhydrous grade solvent or distill from a suitable drying agent.[4]
B. Polymerization: The α,β-unsaturated ketone product can polymerize, especially at high temperatures.[5][6]The crude product is a glassy or rubbery solid that is insoluble in common solvents.Avoid excessive heating during solvent removal. Consider adding a radical inhibitor like hydroquinone (HQ) during distillation or work-up if polymerization is a persistent issue.[5]
C. Formation of 4-Chlorobenzoic Acid: This can occur if the acylium ion complex is hydrolyzed before it can acylate the chlorobenzene.A significant spot with a lower Rf value than the product is observed on TLC. It can be confirmed by IR (broad O-H stretch) or ¹H NMR (broad singlet >10 ppm).[4]This impurity is easily removed. During the work-up, perform a thorough wash with a saturated sodium bicarbonate solution. The acidic 4-chlorobenzoic acid will be deprotonated and partition into the aqueous layer.[4]

Section 5: Analytical Data

Proper characterization is essential to confirm the identity and purity of your final product.

Analytical Technique Expected Characteristics for this compound
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~12.0-13.0 (br s, 1H, -COOH), ~7.9 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~7.4 (d, 1H, =CH-), ~6.9 (d, 1H, =CH-).
IR Spectroscopy (KBr, cm⁻¹)~2500-3300 (broad, O-H stretch of carboxylic acid), ~1700 (C=O stretch, carboxylic acid), ~1660 (C=O stretch, ketone), ~1600 (C=C stretch, alkene and aromatic).
Melting Point 124-126 °C (literature value, may vary slightly with purity).
Thin-Layer Chromatography (TLC) Using a 7:3 Hexane:Ethyl Acetate mobile phase on silica gel, the product should have an Rf value of approximately 0.4-0.5. Starting materials will have different Rf values, allowing for reaction monitoring.

References

Technical Support Center: Optimizing the Yield and Purity of 3-(4-Chlorobenzoyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-(4-Chlorobenzoyl)acrylic acid (CBAA). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, providing field-proven insights and actionable troubleshooting steps to enhance both yield and purity.

This compound is a valuable building block in organic synthesis, particularly as an intermediate for pharmaceuticals and other complex molecules. The most common synthetic route is the Friedel-Crafts acylation of chlorobenzene with maleic anhydride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). While straightforward in principle, this reaction is fraught with potential pitfalls that can significantly impact the quality and quantity of the desired product. This document provides a structured, in-depth guide to overcoming these challenges.

Synthesis Overview: The Friedel-Crafts Acylation Pathway

The synthesis of CBAA proceeds via an electrophilic aromatic substitution, where an acylium ion, generated from maleic anhydride and aluminum chloride, attacks the electron-rich chlorobenzene ring. The para-substituted product is sterically and electronically favored.

The general reaction is as follows:

Chlorobenzene + Maleic Anhydride --(AlCl₃)--> this compound

Experimental Workflow: Synthesis

The following diagram outlines the typical workflow for the synthesis of CBAA.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_glass Dry Glassware (Oven, >120°C) prep_reagents Ensure Anhydrous Reagents (Fresh AlCl₃, Dry Chlorobenzene) prep_glass->prep_reagents charge_reactor Charge Reactor with Chlorobenzene & AlCl₃ prep_reagents->charge_reactor cool_mixture Cool Mixture (e.g., 0-5°C Ice Bath) charge_reactor->cool_mixture add_anhydride Slowly Add Maleic Anhydride cool_mixture->add_anhydride react React at Controlled Temp (e.g., 25-60°C for 2-6h) add_anhydride->react quench Quench Reaction (Pour onto Ice/HCl) react->quench separate Separate Organic Layer quench->separate wash Wash with Water & Brine separate->wash dry Dry Organic Layer (e.g., MgSO₄) wash->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate crude_product Obtain Crude Product evaporate->crude_product

Caption: General workflow for CBAA synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Consistently Low Reaction Yield

Q: My reaction yield is consistently below 50%. What are the primary causes and how can I improve it?

A: Low yield is a frequent problem stemming from several critical factors. The causality is often linked to reagent quality, reaction conditions, and moisture control.

Possible Cause 1: Inactive or Insufficient Lewis Acid Catalyst Aluminum chloride (AlCl₃) is extremely hygroscopic. Its reaction with atmospheric moisture forms aluminum hydroxide, rendering it catalytically inactive.

  • Troubleshooting Steps:

    • Use Fresh Catalyst: Always use a newly opened bottle of anhydrous AlCl₃. If the catalyst appears clumpy or discolored, it has likely been compromised by moisture.

    • Inert Atmosphere: Handle AlCl₃ under an inert atmosphere (e.g., nitrogen or argon) or in a glovebox to prevent moisture exposure.

    • Stoichiometry: The reaction is not truly catalytic, as the AlCl₃ complexes with the product ketone.[1] A stoichiometric amount (or slight excess) relative to maleic anhydride is required.

Possible Cause 2: Suboptimal Reaction Temperature and Time The Friedel-Crafts acylation is temperature-sensitive. Temperatures that are too low will result in a sluggish, incomplete reaction, while excessively high temperatures can promote side reactions and polymerization, leading to the formation of tar-like substances.[2]

  • Troubleshooting Steps:

    • Controlled Addition: The initial addition of maleic anhydride to the chlorobenzene/AlCl₃ slurry is exothermic. This step should be performed slowly at a low temperature (0-5 °C) to maintain control.

    • Temperature Optimization: After the addition is complete, allow the reaction to warm to room temperature or gently heat it. The optimal temperature must be determined empirically but typically falls within a specific range.

ParameterRecommended RangeRationale
Addition Temperature 0 - 10 °CControls initial exotherm, prevents side reactions.
Reaction Temperature 25 - 60 °CBalances reaction rate against byproduct formation.
Reaction Time 2 - 8 hoursEnsure complete conversion; monitor by TLC or HPLC.

Possible Cause 3: Premature Hydrolysis of Maleic Anhydride Maleic anhydride readily hydrolyzes to maleic acid in the presence of water.[3][4][5] Maleic acid is significantly less reactive in this acylation, drastically reducing the yield of the desired product.

  • Troubleshooting Steps:

    • Dry Glassware: Ensure all glassware is oven-dried (>120 °C) for several hours and cooled under a stream of inert gas or in a desiccator.

    • Anhydrous Solvents: Use an anhydrous grade of chlorobenzene. If necessary, dry it over a suitable drying agent (e.g., CaH₂) and distill before use.

Issue 2: Low Purity and Contamination of Final Product

Q: My crude product is highly impure, showing multiple spots on TLC and a broad melting point range. How can I identify and minimize these byproducts?

A: Impurities typically arise from side reactions or incomplete conversion. Understanding their origin is key to prevention and removal.

Possible Cause 1: Formation of Isomeric Byproducts While the para-isomer is the major product, small amounts of the ortho- and meta-isomers can form.

  • Troubleshooting & Mitigation:

    • Reaction Control: Lower reaction temperatures generally favor the formation of the thermodynamically more stable para-isomer.

    • Purification: Isomers are most effectively removed during the purification step. Recrystallization is highly effective due to differences in the crystal lattice energies and solubilities of the isomers.

Possible Cause 2: Presence of 4-Chlorobenzoic Acid This common impurity forms from the hydrolysis of the acylium intermediate or the final product during the aqueous workup.[6]

  • Troubleshooting & Mitigation:

    • Controlled Quenching: Perform the reaction quench by pouring the reaction mixture onto a mixture of crushed ice and concentrated HCl. This keeps the temperature low, minimizing hydrolysis.

    • Basic Wash: During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic 4-chlorobenzoic acid will be deprotonated to its water-soluble sodium salt and partition into the aqueous layer, effectively removing it from your product.

Possible Cause 3: Formation of Dark, Tarry Substances This indicates polymerization or decomposition, often caused by excessive heat.[2][7]

  • Troubleshooting & Mitigation:

    • Strict Temperature Control: Adhere to the optimized temperature profile. Use an ice bath to manage exotherms.

    • High-Purity Reagents: Use reagents free from contaminants that could initiate polymerization.

The following logic diagram can guide your troubleshooting process.

G start Experiment Complete check_yield Is Yield Acceptable? start->check_yield yield_ok Proceed to Purity Check check_yield->yield_ok Yes low_yield_node Low Yield Issues check_yield->low_yield_node No check_purity Is Purity Acceptable? purity_ok Final Product OK check_purity->purity_ok Yes low_purity_node Low Purity Issues check_purity->low_purity_node No yield_ok->check_purity cause_catalyst Inactive Catalyst? (Moisture Exposure) low_yield_node->cause_catalyst cause_temp Suboptimal Temp/Time? low_yield_node->cause_temp cause_hydrolysis Reagent Hydrolysis? low_yield_node->cause_hydrolysis cause_isomers Isomeric Byproducts? low_purity_node->cause_isomers cause_acid 4-Chlorobenzoic Acid? low_purity_node->cause_acid cause_tar Tar/Polymer Formation? low_purity_node->cause_tar

Caption: Troubleshooting decision tree for CBAA synthesis.

Purification Protocol: Recrystallization

Q: What is the most reliable method for purifying crude this compound to >99% purity?

A: Recrystallization is the gold standard for purifying solid organic compounds like CBAA.[8] It leverages differences in solubility between the desired product and impurities at varying temperatures. A successful recrystallization can dramatically improve purity.

Step-by-Step Recrystallization Protocol
  • Solvent Selection: The ideal solvent should dissolve the crude product well at high temperatures but poorly at low temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

SolventBoiling Point (°C)Characteristics
Toluene 111Good choice. Dissolves CBAA when hot, low solubility when cold.
Ethanol 78Can be effective, but solubility might be high even when cold.
Glacial Acetic Acid 118Effective, but can be difficult to remove completely.
Toluene/Ethanol Mix VariableA mixed solvent system can be fine-tuned for optimal results.
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (with stirring) on a hot plate until it boils. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used). This step prevents premature crystallization.

  • Crystallization: Cover the flask and allow the filtered solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Purification Workflow Diagram

G crude Crude CBAA Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve filter Hot Filtration (Remove Insolubles) dissolve->filter cool Slow Cooling (Crystallization) filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Ice-Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry pure_product Pure CBAA (>99%) dry->pure_product

Caption: Workflow for the purification of CBAA by recrystallization.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the purity and identity of my final product? A1: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) close to the literature value indicates high purity.

  • NMR Spectroscopy (¹H, ¹³C): Provides definitive structural confirmation and can reveal the presence of impurities.

  • FTIR Spectroscopy: Confirms the presence of key functional groups (C=O of ketone and carboxylic acid, C=C of alkene).

  • Chromatography (HPLC, GC-MS): HPLC is excellent for quantifying purity by measuring the area percentage of the product peak.[9][10]

Q2: Can I use a different Lewis acid besides AlCl₃? A2: Yes, other Lewis acids can catalyze Friedel-Crafts reactions. Ferric chloride (FeCl₃) is a common, less moisture-sensitive alternative, though it may be less reactive.[11] Other options like zinc chloride (ZnCl₂) or solid acid catalysts have also been reported, often in the context of "greener" chemistry, but may require significant optimization.[12]

Q3: Is it necessary to use an excess of chlorobenzene? A3: In many lab-scale preparations, an excess of chlorobenzene is used as both the reactant and the solvent. This is convenient and helps to keep the reaction mixture stirrable. The excess can be removed by distillation during workup. Alternatively, a high-boiling, inert solvent like nitrobenzene or 1,2-dichloroethane can be used, but this adds a separation step.

References

Technical Support Center: Purification of 3-(4-Chlorobenzoyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 3-(4-Chlorobenzoyl)acrylic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the challenges of obtaining this key intermediate in high purity. Instead of a rigid manual, this guide is structured as a series of frequently asked questions and troubleshooting scenarios you are likely to encounter in the lab. We will delve into the causality behind each purification step, grounding our recommendations in established chemical principles to ensure both success and understanding.

Part 1: Understanding the Challenge - What's in Your Flask?

Before any purification, it's critical to anticipate the likely impurities. This compound is commonly synthesized via a Friedel-Crafts acylation of chlorobenzene with maleic anhydride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] This synthetic route is effective but can introduce several classes of impurities that must be addressed.

Common Impurities to Expect:

  • Unreacted Starting Materials: Chlorobenzene and maleic anhydride (or its hydrolyzed form, maleic acid).

  • Catalyst Residues: Aluminum salts (e.g., AlCl₃), which become hydrated aluminum oxides/hydroxides upon aqueous workup. These often manifest as a fine, persistent emulsion or solid particulate.

  • Regioisomers: While the para-substituted product is major due to steric hindrance, a small amount of the ortho-isomer can form.

  • Polymeric Byproducts: Acrylic acids are susceptible to polymerization, especially at elevated temperatures.[3][4]

  • Over-acylation Products: Though less common under controlled conditions, di-acylated products are a possibility.

This understanding forms the basis for selecting an appropriate purification strategy.

Part 2: Troubleshooting Guide & Purification Protocols

Q1: My crude product is a dark, oily, or tar-like substance. How do I proceed with purification?

This is a very common issue, often caused by residual catalyst, polymeric materials, or trapped solvent. Attempting direct recrystallization of such a crude mixture is often futile. An extractive workup is the most robust starting point.

Expert Advice: An acid-base extraction is the method of choice for purifying carboxylic acids from neutral or basic impurities.[5] By converting the acidic product into its water-soluble carboxylate salt, we can wash away non-polar impurities (like unreacted chlorobenzene) with an organic solvent.

AcidBaseExtraction

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude oily product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of 5-10% aqueous sodium bicarbonate (NaHCO₃) solution.

    • Causality: NaHCO₃ is a weak base, strong enough to deprotonate the carboxylic acid but mild enough to prevent hydrolysis of the ketone. Vent the funnel frequently as CO₂ gas will be generated.

  • Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer containing your desired product as its sodium salt.

  • Re-extraction: Add a fresh portion of NaHCO₃ solution to the organic layer and repeat the extraction to ensure complete recovery. Combine the aqueous layers.

  • Washing: Wash the combined aqueous layers with a small portion of EtOAc or DCM to remove any remaining neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add 2M hydrochloric acid (HCl) with stirring until the pH is approximately 2. The pure this compound will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash the filter cake with cold deionized water to remove inorganic salts, and dry thoroughly.

Q2: I have a crude solid. What is the best recrystallization solvent system?

Recrystallization is ideal for purifying solids with moderate levels of impurities.[6] The key is finding a solvent (or solvent pair) where the compound is sparingly soluble at room temperature but highly soluble when hot.

Expert Advice: Given the molecule's structure—a polar carboxylic acid and a less polar aromatic ketone—a single solvent may not be ideal. A two-solvent system often provides the best results.

Data Summary: Recommended Solvent Systems for Recrystallization

Solvent SystemRationale & CharacteristicsTroubleshooting Tips
Ethanol/Water The compound dissolves well in hot ethanol. Water is then added as an anti-solvent to induce crystallization upon cooling.If the product "oils out," use more ethanol or heat the solution to redissolve before cooling more slowly.
Toluene/Heptane Toluene dissolves the compound at elevated temperatures. Heptane, a non-polar anti-solvent, reduces the solubility. Good for removing more polar impurities.Ensure the two solvents are miscible in the proportions used. Add heptane dropwise to the hot toluene solution until turbidity persists.
Acetic Acid/Water Acetic acid is an excellent solvent for many carboxylic acids. Water is used as the anti-solvent.Can be effective but requires thorough drying to remove residual acetic acid, which can be difficult.

Step-by-Step Protocol: Two-Solvent Recrystallization (Ethanol/Water Example)

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. This should be done on a hot plate with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities (like catalyst residues), perform a hot gravity filtration to remove them.

  • Anti-Solvent Addition: To the hot, clear solution, add hot water dropwise until you see the first signs of persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, followed by a wash with cold water.

  • Drying: Dry the purified crystals in a vacuum oven.

Q3: My recrystallization yield is very low. How can I improve it?

Low yield is a common frustration. Here are the most frequent causes and their solutions:

  • Using Too Much Solvent: This is the most common error.[6] If the solution is not saturated, very little product will crystallize.

    • Solution: Evaporate some of the solvent by gently heating the solution and re-cool.

  • Cooling Too Quickly: Rapid cooling leads to the formation of small, often impure crystals and can trap impurities.

    • Solution: Allow the solution to cool naturally to room temperature before moving it to an ice bath. Insulating the flask can slow the cooling process further.

  • Premature Crystallization: If the product crystallizes in the funnel during hot filtration.

    • Solution: Use a pre-heated funnel and flask, and keep the solution at a rolling boil during the filtration process.

  • Product is Highly Soluble in the Solvent System:

    • Solution: Re-evaluate your solvent choice. You may need a less polar or more polar system to decrease room-temperature solubility.

Part 3: Advanced Purification & Final Polish

Q4: Recrystallization isn't getting my product pure enough. Is column chromatography an option?

Yes, silica gel chromatography is an excellent technique for removing closely related impurities, such as the ortho-isomer. However, running carboxylic acids on silica can be tricky due to their strong interaction with the stationary phase.

Expert Advice: The key to success is to suppress the ionization of the carboxylic acid on the acidic silica surface. This is achieved by adding a small amount of a volatile acid to your eluent.

Chromatography

Step-by-Step Protocol: Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel using a hexane slurry.

  • Sample Loading: Dissolve your crude material in a minimal amount of DCM or EtOAc. In a separate beaker, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" technique results in better separation. Carefully add this powder to the top of your packed column.

  • Elution:

    • Begin eluting with a low-polarity mobile phase (e.g., 9:1 Hexane:EtOAc) to wash off any non-polar impurities.

    • Gradually increase the solvent polarity. A typical gradient might move from 9:1 to 1:1 Hexane:EtOAc.

    • Crucially, add 0.5-1% acetic acid to your mobile phase. This suppresses deprotonation of your product on the silica, preventing significant peak tailing and improving resolution.

  • Collection & Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified this compound.

References

Technical Support Center: A Troubleshooting Guide for the Synthesis of Aroylacrylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of β-aroylacrylic acids. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important class of intermediates. Aroylacrylic acids are versatile precursors for a wide range of heterocyclic compounds, making their efficient synthesis critical.[1][2] The most common synthetic route is the Friedel-Crafts acylation of an aromatic compound (arene) with maleic anhydride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[3]

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and resolve issues in your experimental work.

Section 1: Reaction Fundamentals & Mechanism

Before troubleshooting, a firm grasp of the reaction mechanism is essential. The Friedel-Crafts acylation proceeds via electrophilic aromatic substitution.[4][5] The Lewis acid catalyst activates the maleic anhydride, which then opens to form a resonance-stabilized acylium ion.[6][7][8] This powerful electrophile is then attacked by the electron-rich aromatic ring.

dot

Caption: Friedel-Crafts Acylation mechanism for aroylacrylic acid synthesis.

Section 2: Troubleshooting the Reaction

This section addresses the most common problems encountered during the synthesis, from low yields to unexpected side products.

Q1: My reaction yield is consistently low or zero. What are the likely causes?

Low yield is the most frequent issue. A systematic approach is needed to diagnose the root cause.

dot

Troubleshooting_Workflow Start Problem: Low or No Yield Cause1 Cause 1: Inactive Reagents/ Catalyst Start->Cause1 Cause2 Cause 2: Unsuitable Arene Substrate Start->Cause2 Cause3 Cause 3: Incorrect Stoichiometry or Reaction Conditions Start->Cause3 Cause4 Cause 4: Side Reactions/ Degradation Start->Cause4 Sol1 Solution: - Use fresh, anhydrous AlCl₃. - Dry solvent and arene. - Check maleic anhydride purity. Cause1->Sol1 Sol2 Solution: - Reaction fails with strongly  deactivated rings (e.g., -NO₂). - Fails with basic groups (-NH₂)  that poison catalyst. Cause2->Sol2 Sol3 Solution: - Use >2 eq. of AlCl₃. - Ensure sufficient reflux time. - Control addition rate to  maintain reflux. Cause3->Sol3 Sol4 Solution: - Minimize overheating during  reaction and work-up. - Ensure rapid, cold hydrolysis. Cause4->Sol4

Caption: Diagnostic workflow for troubleshooting low reaction yields.

Detailed Breakdown:

  • Reagent & Catalyst Quality:

    • Aluminum Chloride (AlCl₃): This is the most critical component. AlCl₃ is extremely hygroscopic and reacts violently with water. Exposure to atmospheric moisture will deactivate it, halting the reaction. Always use a fresh bottle or a properly stored, sealed container of anhydrous, powdered AlCl₃. Clumpy or discolored AlCl₃ is a sign of degradation.

    • Solvent and Arene: The presence of water in your solvent (e.g., benzene, 1,2-dichloroethane) or arene will consume the Lewis acid catalyst. Ensure all solvents and liquid arenes are thoroughly dried before use, for instance, by distillation from a suitable drying agent.

  • Arene Substrate Reactivity:

    • Deactivated Rings: Friedel-Crafts reactions fail on aromatic rings that contain strongly electron-withdrawing (deactivating) groups such as nitro (-NO₂), cyano (-CN), or sulfonic acid (-SO₃H).[9] These groups reduce the nucleophilicity of the aromatic ring, making it unable to attack the acylium ion.

    • Rings with Basic Groups: Aromatic compounds with basic substituents like amino (-NH₂) or hydroxyl (-OH) groups are also unsuitable.[5] The Lewis acid (AlCl₃) will preferentially react with the basic lone pair on the nitrogen or oxygen atom, forming a complex that deactivates the ring and poisons the catalyst.[5]

  • Stoichiometry and Reaction Conditions:

    • Catalyst Amount: Unlike many catalytic reactions, Friedel-Crafts acylations require stoichiometric amounts of the "catalyst".[10] The resulting ketone product is a Lewis base that forms a stable complex with AlCl₃.[11] Furthermore, the two carbonyl groups on the maleic anhydride precursor also complex with AlCl₃. Therefore, a minimum of 2 equivalents of AlCl₃ is required : one to activate the anhydride and another to complex with the product's carbonyl group. Using an excess (e.g., 2.2-2.5 equivalents) is common practice to account for any minor impurities.

    • Reaction Time and Temperature: The reaction often requires heating under reflux to proceed to completion.[3] An insufficient reaction time (e.g., less than 1 hour post-addition) can lead to incomplete conversion. The rate of AlCl₃ addition should be controlled to maintain a moderate reflux.[3]

Q2: The work-up is difficult, forming a sticky, intractable mass. How can I improve product isolation?

This is a very common issue caused by the hydrolysis of the aluminum chloride-product complex. Proper technique is crucial.

  • Expert Insight: The key is to perform the hydrolysis slowly and at a low temperature. The hydrolysis of excess AlCl₃ is extremely exothermic. If done too quickly, the localized heating can cause side reactions and polymerization of the product, leading to the formation of tars.

  • Recommended Protocol:

    • After the reaction is complete, cool the reaction flask thoroughly in an ice-salt bath (0 to -10 °C).

    • Slowly and cautiously add crushed ice or a mixture of ice and water to the reaction mixture with vigorous stirring.

    • Once the initial vigorous reaction subsides, add concentrated hydrochloric acid.[3] The HCl helps to break down the aluminum complexes and ensures the product is fully protonated (as the carboxylic acid) and less soluble in the aqueous layer.

    • It may be necessary to use a spatula to scrape the adhering aluminum salts from the flask walls to ensure complete hydrolysis and dissolution.[3]

Q3: I see an unexpected side product. What could it be and how can I avoid it?

The primary side product of concern is the corresponding β-aroyllactic acid .

  • Causality: This side product forms from the hydration of the double bond of your aroylacrylic acid product under acidic conditions, particularly with prolonged heating during work-up.[3]

  • Prevention:

    • Minimize Heat During Work-up: This is the most critical factor. After hydrolysis, avoid heating the mixture for extended periods. If you need to remove the organic solvent (e.g., benzene), do so under reduced pressure at a low temperature (e.g., water bath at 50-60°C).[3]

    • Efficient Isolation: Do not let the crude product sit in the acidic aqueous mixture for too long. Proceed with filtration and washing promptly after precipitation.[3]

Side ProductFormation ConditionPrevention Strategy
β-Aroyl Lactic Acid Overheating during acidic work-upUse low temperatures for solvent removal (vacuum); minimize time in acidic solution.[3]
Polymeric Tars Uncontrolled, exothermic hydrolysisPerform hydrolysis slowly in an ice bath with vigorous stirring.
Di-acylated Product Highly activated aromatic ringAcylation deactivates the ring, so this is rare. If observed, ensure no more than 1 eq. of arene is used.[5]

Section 3: Purification and Characterization

Q4: My purified product has a broad melting point and looks discolored. How can I improve its purity?

A broad or low melting point indicates impurities. Discoloration often arises from residual aluminum complexes or tarry byproducts.

  • Purification Strategy: Recrystallization is the most effective method.

    • Solvent Choice: Benzene is a commonly reported and effective solvent for recrystallizing β-benzoylacrylic acid.[3] Alternatively, a mixed solvent system like toluene/hexanes or ethyl acetate/hexanes can be effective. The ideal solvent should dissolve the product when hot but not when cold, while impurities remain soluble at low temperatures.

    • Decolorization: If the product is highly colored, you can add a small amount of activated charcoal to the hot solution before filtration. Be cautious, as charcoal can also adsorb some of your product.

Q5: The ¹H NMR spectrum of my product is complex. How do I confirm the structure?

The key is to identify the characteristic signals of the aroylacrylic acid backbone.

  • Expected Signals:

    • Aromatic Protons: You will see signals in the aromatic region (typically 7.0-8.5 ppm), with splitting patterns corresponding to the substitution on your starting arene.

    • Vinylic Protons: The two protons on the C=C double bond are crucial. They will appear as two distinct doublets (due to coupling to each other) typically in the range of 6.0-7.0 ppm. The coupling constant (J-value) between them will be large (typically ~15-18 Hz), which is characteristic of a trans configuration.

    • Carboxylic Acid Proton: This proton will appear as a broad singlet at a very downfield chemical shift (>10 ppm) and will disappear upon shaking the NMR sample with a drop of D₂O.

Proton TypeTypical Chemical Shift (ppm)MultiplicityKey Feature
Carboxylic Acid (-COOH)> 10.0Broad SingletDisappears with D₂O exchange
Aromatic (Ar-H)7.0 - 8.5MultipletPattern depends on arene
Vinylic (-CH=CH-)6.0 - 7.0Two DoubletsLarge coupling constant (~15-18 Hz)

Experimental Protocol: Synthesis of β-Benzoylacrylic Acid

This protocol is adapted from the robust procedure reported in Organic Syntheses.[3]

1. Reaction Setup:

  • In a 1-L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add maleic anhydride (34 g, 0.347 mol) and dry, thiophene-free benzene (200 mL, 2.24 mol).

  • Stir the mixture until the maleic anhydride is completely dissolved.

2. Catalyst Addition:

  • Through the third neck of the flask, add anhydrous aluminum chloride powder (100 g, 0.75 mol) in 6-8 portions.

  • Control the rate of addition so that the benzene maintains a moderate reflux. This should take approximately 20 minutes.

3. Reaction:

  • After the addition is complete, heat the mixture under reflux on a steam bath with continued stirring for 1 hour.

4. Work-up and Hydrolysis:

  • Cool the reaction flask thoroughly in an ice bath.

  • CAUTIOUSLY hydrolyze the mixture by the slow, dropwise addition of 200 mL of water with vigorous stirring and cooling. Add the first 50 mL over 15-20 minutes.

  • Once the exothermic reaction has subsided, add 50 mL of concentrated hydrochloric acid.

  • Continue stirring for 40 minutes. Scrape any adhering red-brown solid from the flask walls with a spatula.

5. Product Isolation:

  • Transfer the mixture to a suitable flask and remove the benzene and some water via distillation under reduced pressure, keeping the water bath temperature at 50–60°C.

  • Transfer the molten residue to a beaker and rinse the flask with 50 mL of warm water.

  • Cool the beaker in an ice bath (0–5°C) for 1 hour to precipitate the crude product.

  • Collect the yellow solid by suction filtration.

6. Washing and Drying:

  • Wash the solid by suspending it in a cold solution of 25 mL of concentrated HCl in 100 mL of water, cooling to 0-5°C, and filtering.

  • Repeat the washing procedure with 100 mL of cold water.

  • Dry the solid at 50°C to yield the crude β-benzoylacrylic acid.

7. Purification:

  • Recrystallize the crude product from hot benzene (approx. 12-15 mL per 5 g of acid) to obtain pure, light-yellow crystals of β-benzoylacrylic acid (m.p. 94–96°C).

References

Technical Support Center: 3-(4-Chlorobenzoyl)acrylic Acid - Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth information and practical advice for researchers, scientists, and drug development professionals working with 3-(4-Chlorobenzoyl)acrylic acid. This document addresses common questions and troubleshooting scenarios related to the stability and degradation of this compound during storage and experimentation. Our goal is to equip you with the knowledge to ensure the integrity of your starting materials and the reliability of your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and storage of this compound.

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment.[1] It is advisable to keep the container tightly sealed to prevent moisture absorption, as the compound can be hygroscopic.[2] Refrigeration (2-8 °C) is recommended for long-term storage. The storage area should be well-ventilated.[1]

Q2: Is this compound sensitive to light?

A2: Yes, compounds containing an α,β-unsaturated ketone system, such as this compound, are often susceptible to photodegradation.[2] Exposure to UV or even ambient light can potentially lead to isomerization, cyclization, or other photochemical reactions. Therefore, it is crucial to store the compound in an amber or opaque container and to minimize exposure to light during experimental procedures.

Q3: What are the known incompatibilities for this compound?

A3: this compound should not be stored with strong oxidizing agents, strong bases, or strong acids.[1] Contact with these substances can catalyze degradation reactions. Additionally, due to its acidic nature, it may be corrosive to certain metals.[3]

Q4: Can this compound polymerize upon storage?

A4: While acrylic acids and their derivatives are known to polymerize, this is more of a concern for the monomeric acrylic acid itself, especially at elevated temperatures or in the presence of initiators.[3] For this compound, while the potential for polymerization exists, it is less likely under recommended storage conditions. However, prolonged storage at elevated temperatures should be avoided.

II. Troubleshooting Guide: Common Experimental Issues

This guide provides a structured approach to identifying and resolving common experimental problems that may arise due to the instability of this compound.

Observed Issue Potential Cause Troubleshooting Steps
Appearance of new, unexpected peaks in HPLC analysis of a freshly prepared solution. Photodegradation: The compound may have degraded due to exposure to light during sample preparation.1. Prepare samples under low-light conditions or using amber glassware. 2. Analyze the sample immediately after preparation. 3. If possible, use a photodiode array (PDA) detector to assess the UV spectrum of the new peaks for clues about their structure.
Loss of assay value or purity over a short period in solution. Hydrolytic Degradation: The compound may be unstable in the chosen solvent system, particularly at non-neutral pH.1. Assess the pH of your solution. 2. If possible, buffer the solution to a neutral pH. 3. Perform a time-course study to monitor the stability of the compound in your specific solvent system.
Inconsistent results in bioassays or chemical reactions. Degradation to active/inactive byproducts: The observed biological or chemical activity may be influenced by degradation products.1. Re-evaluate the purity of the starting material using a validated stability-indicating analytical method. 2. Conduct forced degradation studies (see Section IV) to identify potential degradation products and assess their impact on your assay.
Discoloration or change in the physical appearance of the solid compound. Thermal or Oxidative Degradation: The compound may have been exposed to excessive heat or oxidizing conditions during storage or handling.1. Review storage conditions and ensure they align with recommendations. 2. Test the purity of the discolored material. 3. If degradation is confirmed, procure a fresh batch of the compound.

III. Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for designing stable formulations and interpreting analytical data. Based on its chemical structure, the following degradation pathways are plausible:

  • Hydrolysis: Under acidic or basic conditions, the acrylic acid moiety can undergo reactions. Base-catalyzed hydrolysis is a common degradation pathway for acrylates.[4]

  • Photodegradation: The α,β-unsaturated ketone is a chromophore that can absorb UV light, potentially leading to cis-trans isomerization of the double bond or [2+2] cycloaddition reactions, especially at higher concentrations.

  • Oxidative Degradation: The chlorinated benzene ring and the double bond can be susceptible to oxidation, for instance, by peroxide radicals.[4][5][6] This could lead to the formation of various oxidized species.

  • Thermal Degradation: At elevated temperatures, α,β-unsaturated carboxylic acids can undergo decarboxylation, leading to the loss of CO2.[5]

Below is a diagram illustrating these potential degradation pathways.

G main This compound hydrolysis Hydrolysis Products (e.g., addition products to the double bond) main->hydrolysis  Acid/Base, H2O photo Photodegradation Products (e.g., cis-isomer, cycloadducts) main->photo  Light (UV) oxidation Oxidative Products (e.g., epoxides, cleaved aromatic ring) main->oxidation  Oxidizing agents (e.g., H2O2) thermal Thermal Degradation Products (e.g., decarboxylated product) main->thermal  Heat

Caption: Potential degradation pathways of this compound.

IV. Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[7][8][9]

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to facilitate the development of a stability-indicating HPLC method.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a PDA or UV detector and a C18 column

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours).

    • Neutralize the samples with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature and monitor for degradation.

    • Withdraw samples at appropriate time points (e.g., 0, 1, 2, 4 hours).

    • Neutralize the samples with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • Prepare solutions from the solid sample and analyze along with the solution sample.

  • Thermal Degradation:

    • Expose a solid sample of the compound to dry heat at 70°C for 48 hours in an oven.

    • At the end of the exposure, allow the sample to cool to room temperature and prepare a solution for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using a suitable HPLC method (a gradient method with a C18 column is a good starting point).

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

    • The use of a PDA detector can help in assessing peak purity. For structural elucidation of degradation products, LC-MS is recommended.[8]

Caption: Workflow for a forced degradation study.

V. Summary of Stability Data

The following table summarizes the expected stability of this compound under various conditions. This information is compiled from general knowledge of similar chemical structures and should be confirmed by experimental data.

Condition Parameter Recommendation/Expected Outcome References
Storage Temperature2-8 °C (Refrigerated)[1]
LightProtect from light (use amber vials)[2]
HumidityStore in a dry environment with a tightly sealed container[2]
Solution Stability Acidic pHPotential for degradation.[4]
Neutral pHExpected to be relatively stable for short periods.
Basic pHLikely to degrade.[4]
Forced Degradation Acid HydrolysisDegradation is expected.[8]
Base HydrolysisSignificant degradation is expected.[4][8]
Oxidation (H₂O₂)Degradation is likely.[4][5][6]
PhotolysisSignificant degradation is expected.[2]
Thermal (Solid)Stable at moderate temperatures, potential for decarboxylation at high temperatures.[5]

VI. References

  • Kinetic and thermodynamic studies of chlorinated organic compound degradation by siderite-activated peroxide and persulfate. PMC.

  • Absorption and Photo-Stability of Substituted Dibenzoylmethanes and Chalcones as UVA Filters. MDPI.

  • 3 - SAFETY DATA SHEET. Thermo Fisher Scientific.

  • Forced degradation studies of a new ant - JOCPR. Journal of Chemical and Pharmaceutical Research.

  • Development and Validation of a Stability-Indicating High-Performance Liquid Chromatography with Diode-Array Detection Method fo - BrJAC. Brazilian Journal of Analytical Chemistry.

  • Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. NIH.

  • Use of hydrogen peroxide and percarbonate to treat chlorinated aromatic hydrocarbon-contaminated soil. Journal of Environmental Engineering and Landscape Management.

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Biomedical Journal of Scientific & Technical Research.

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH.

  • Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research. International Journal of Pharmaceutical Sciences Review and Research.

  • LC–MS/MS characterization of forced degradation products of zofenopril. PubMed.

  • A Validated Stability-indicating RP-HPLC Method for Analysis of Azelaic Acid in Pharmaceuticals. Semantic Scholar.

  • TGA (a) and DSC (b) curves of acrylic acid (AA), CMAX and CMAX-g-AA (A). - ResearchGate. ResearchGate.

  • beta-unsaturated carbonyl compounds: Topics by Science.gov. Science.gov.

  • A Validated Stability-indicating RP-HPLC Method for Analysis of Azelaic Acid in Pharmaceuticals. Indian Journal of Pharmaceutical Sciences.

  • Acrylic acid | CH2CHCOOH | CID 6581. PubChem.

References

Identifying and removing impurities from 3-(4-Chlorobenzoyl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Chlorobenzoyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound. The following troubleshooting guides and FAQs provide in-depth, field-proven insights to help you identify and remove critical impurities, ensuring the integrity of your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound and what are their sources?

A1: The impurity profile of this compound is intrinsically linked to its synthesis, which is typically a Friedel-Crafts acylation reaction between chlorobenzene and maleic anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[1][2] Understanding the origin of these impurities is the first step toward devising an effective purification strategy.

The primary reaction is an electrophilic aromatic substitution where the acylium ion, generated from maleic anhydride and AlCl₃, attacks the chlorobenzene ring.[2] The para-position is sterically and electronically favored, yielding the desired product. However, several side reactions and unreacted components can lead to a complex crude mixture.

Diagram 1: Synthesis and Primary Impurity Sources

CB Chlorobenzene Reaction Friedel-Crafts Acylation CB->Reaction MA Maleic Anhydride MA->Reaction Cat AlCl₃ (Catalyst) Cat->Reaction Product This compound (Desired Product) Reaction->Product Imp_Start Unreacted Starting Materials (Chlorobenzene, Maleic Acid) Reaction->Imp_Start generates Imp_Isomer Isomeric Impurities (ortho-isomer) Reaction->Imp_Isomer generates Imp_Side Side Products (e.g., 3-(4-chlorobenzoyl)propionic acid) Reaction->Imp_Side generates Imp_Cat Catalyst Residues (Al(OH)₃ post-workup) Reaction->Imp_Cat generates Start Recrystallization Attempt Outcome1 Problem: Oiling Out Start->Outcome1 Result Outcome2 Problem: No Crystals Form Start->Outcome2 Result Outcome3 Problem: Low Recovery Start->Outcome3 Result Sol1 Solution: 1. Add more hot solvent. 2. Reheat to dissolve oil. 3. Consider a different solvent with a lower boiling point. Outcome1->Sol1 Cause/Fix Sol2 Solution: 1. Too much solvent used? Boil off excess. 2. Scratch inside of flask with glass rod. 3. Add a seed crystal. Outcome2->Sol2 Cause/Fix Sol3 Solution: 1. Too much solvent used? 2. Did you cool sufficiently in an ice bath? 3. Is the compound significantly soluble at low temp? Outcome3->Sol3 Cause/Fix

Caption: A decision tree for common recrystallization issues.

Q4: Recrystallization did not remove all impurities. When should I use column chromatography?

A4: While recrystallization is powerful, it is often ineffective at separating impurities with very similar solubility profiles to the desired product, such as the ortho-isomer. In these cases, or if the crude product is an intractable oil, flash column chromatography is the required next step. T[3]his technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.

Protocol 2: Flash Column Chromatography Purification

  • TLC Analysis: First, determine the optimal solvent system (mobile phase) using TLC as described in Q2. The ideal eluent should provide a good separation between the desired product spot and the impurity spots, with the Rf of the product being around 0.25-0.35.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (as a slurry). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column. This "dry loading" method typically results in better separation.

  • Elution: Add the mobile phase to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Table 2: Typical Column Chromatography Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for separating moderately polar organic compounds.
Mobile Phase Hexane:Ethyl Acetate gradient (e.g., 9:1 to 1:1)Start with a low polarity to elute non-polar impurities first, then gradually increase the polarity to elute the more polar product.
Loading Method Dry LoadingProvides sharper bands and better resolution compared to wet loading.
Detection TLC analysis of fractions with UV (254 nm) visualizationAllows for precise identification of fractions containing the pure compound.
Q5: How do I confirm the final purity and identity of my product?

A5: After purification, it is essential to confirm both the purity and the structural identity of the this compound. A combination of analytical techniques should be employed:

  • Melting Point: A sharp melting point that matches the literature value (130-134 °C) is a strong indicator of purity. I[4]mpurities typically broaden and depress the melting range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation. The spectra should show the correct number of signals with the expected chemical shifts, integration values, and coupling patterns for the molecule. Impurity signals should be absent.

  • High-Performance Liquid Chromatography (HPLC): An HPLC chromatogram showing a single, sharp peak is a quantitative measure of high purity.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. The molecular weight of this compound is 210.61 g/mol .

[4]By systematically applying these identification, purification, and verification steps, you can confidently obtain high-purity this compound suitable for the most demanding research and development applications.

References

Effect of different catalysts on 3-(4-Chlorobenzoyl)acrylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Chlorobenzoyl)acrylic acid. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols focused on the critical role of catalyst selection in achieving optimal reaction outcomes.

Section 1: Reaction Overview and Core Principles

The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves reacting chlorobenzene with maleic anhydride in the presence of a catalyst.[1] The choice of catalyst is paramount, as it dictates reaction efficiency, yield, and the impurity profile of the final product.

The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring of chlorobenzene.[1][2] Due to the electron-withdrawing nature of the chlorine substituent, the para position is preferentially acylated, leading to the desired product.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Workup MA Maleic Anhydride Complex1 Maleic Anhydride-Catalyst Complex MA->Complex1 Cat Lewis Acid (e.g., AlCl₃) Cat->Complex1 Acylium Resonance-Stabilized Acylium Ion Complex1->Acylium Ring Opening SigmaComplex Arenium Ion (Sigma Complex) Acylium->SigmaComplex Electrophilic Attack Chlorobenzene Chlorobenzene Chlorobenzene->SigmaComplex ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex Deprotonation (Restores Aromaticity) FinalProduct This compound ProductComplex->FinalProduct Aqueous Workup (e.g., H₂O/HCl) Cat_Regen Catalyst Hydrolysis ProductComplex->Cat_Regen

Caption: General mechanism of Friedel-Crafts acylation for the target synthesis.

Section 2: Catalyst Selection and Troubleshooting FAQs

This section addresses common issues encountered during synthesis in a question-and-answer format.

Q1: What are the primary catalysts for this reaction, and how do I choose the right one?

A1: Catalyst selection involves a trade-off between reactivity, cost, safety, and ease of workup. The main categories are traditional Lewis acids and modern heterogeneous catalysts.

  • Traditional Lewis Acids (Homogeneous):

    • Aluminum Chloride (AlCl₃): This is the most common and powerful catalyst for this reaction. Its high reactivity ensures good conversion. However, it is extremely sensitive to moisture, must be used in stoichiometric amounts (or greater), and forms a stable complex with the ketone product, complicating the workup.[3][4]

    • Ferric Chloride (FeCl₃) & Zinc Chloride (ZnCl₂): These are milder Lewis acids. They may require higher temperatures or longer reaction times but can offer better selectivity and are less prone to causing side reactions.[5] ZnCl₂ is often used in solvent-free conditions under microwave irradiation.[6]

  • Heterogeneous "Green" Catalysts:

    • Acidic Resins (e.g., Amberlyst® 15): These solid-supported Brønsted acids are excellent for simplifying purification.[7] The catalyst can be filtered off, washed, and potentially reused. Reactions typically require heating to proceed efficiently.[7]

    • Zeolites and Heteropolyacids: These solid acid catalysts offer high thermal stability and shape selectivity. Their reusability makes them environmentally and economically attractive alternatives.[8]

Catalyst_Decision cluster_0 Key Considerations cluster_1 Catalyst Choice start Goal: Synthesize This compound q_yield Need Highest Reactivity & Max Yield? start->q_yield q_workup Is Easy Workup & Catalyst Reuse a Priority? start->q_workup q_yield->q_workup No lewis_acid Use Strong Lewis Acid: AlCl₃ q_yield->lewis_acid Yes q_workup->q_yield No hetero_cat Use Heterogeneous Catalyst: Amberlyst, Zeolite q_workup->hetero_cat Yes outcome1 outcome1 lewis_acid->outcome1 Outcome: - High Yield - Stoichiometric Amounts - Complex Workup outcome2 outcome2 hetero_cat->outcome2 Outcome: - Simple Filtration Workup - Catalyst Recyclable - May require heat

Caption: Decision workflow for catalyst selection.

Catalyst Comparison Summary
Catalyst TypeExamplesMolar RatioKey AdvantagesKey Disadvantages
Strong Lewis Acid AlCl₃Stoichiometric (>2 eq.)High reactivity, high yieldsMoisture sensitive, complex workup, corrosive HCl byproduct[3]
Mild Lewis Acid ZnCl₂, FeCl₃Catalytic to StoichiometricMilder, fewer side reactionsLower reactivity, may need heat[5][6]
Heterogeneous Acid Amberlyst-15, ZeolitesCatalyticEasy separation, reusable, "greener"Requires higher temp, longer reaction times[7]
Q2: My reaction with AlCl₃ is giving a very low yield. What went wrong?

A2: Low yields with AlCl₃ are a frequent problem, typically stemming from one of three areas:

  • Inactive Catalyst due to Moisture: AlCl₃ reacts violently with water to become inactive. Even atmospheric moisture is sufficient to degrade the catalyst.[3]

    • Troubleshooting: Ensure all glassware is oven-dried (>120°C) for several hours and cooled under an inert atmosphere (N₂ or Argon). Use anhydrous grade solvents and reagents. Handle AlCl₃ quickly in a glovebox or under a positive pressure of inert gas.[3]

  • Insufficient Catalyst Amount: The AlCl₃ catalyst complexes with the carbonyl oxygen atoms of both the maleic anhydride reactant and the this compound product. This means the catalyst is not truly catalytic and is consumed as the reaction progresses.[4]

    • Troubleshooting: A stoichiometric excess is required. Use at least 2.2 equivalents of AlCl₃ relative to maleic anhydride to ensure enough free catalyst is available to drive the reaction to completion.

  • Incorrect Temperature Control: The reaction is exothermic. If the temperature rises too quickly, side reactions can occur. If it's too cold, the reaction rate will be impractically slow.

    • Troubleshooting: Begin the reaction at a low temperature (e.g., 0-5°C) during the addition of reagents to control the initial exotherm. After addition is complete, allow the mixture to slowly warm to room temperature and then, if necessary, heat gently (e.g., 50-60°C) to ensure completion.

Q3: The purity of my product is poor. What are the common side products and how can I avoid them?

A3: Impurities often arise from side reactions or incomplete workup.

  • Side Product: 4-Chlorobenzoic Acid

    • Cause: This forms from the hydrolysis of the 4-chlorobenzoyl chloride intermediate or unreacted starting material complex during the aqueous workup.[3]

    • Prevention/Removal: Perform the workup by pouring the reaction mixture onto ice/cold HCl to rapidly decompose the catalyst complex at a low temperature. During extraction, wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution. The 4-chlorobenzoic acid will be deprotonated to its water-soluble salt and partition into the aqueous layer.[3]

  • Side Product: Polymerized Material

    • Cause: The acrylic acid moiety in the product is susceptible to polymerization, especially in the presence of acid and heat.[9][10]

    • Prevention/Removal: Work up the reaction promptly after completion. When purifying via distillation or recrystallization from a hot solvent, add a polymerization inhibitor like hydroquinone (HQ) or its monomethyl ether (MeHQ).[9] Store the final product in a cool, dark place, preferably with an inhibitor.

  • Side Product: Isomeric or Di-acylated Products

    • Cause: Overly harsh reaction conditions (high temperature, very active catalyst) can sometimes lead to acylation at the ortho position or a second acylation on the product ring (though this is less likely as the first acylation is deactivating).[2]

    • Prevention/Removal: Maintain strict temperature control. If isomer formation is a persistent issue, consider switching to a milder catalyst like ZnCl₂ or a heterogeneous catalyst. Purification via recrystallization is usually effective at removing these isomers.

Section 3: Detailed Experimental Protocols

Safety Notice: These reactions should be performed in a well-ventilated fume hood. The Friedel-Crafts reaction with AlCl₃ evolves significant amounts of corrosive HCl gas. Appropriate personal protective equipment (lab coat, safety glasses, gloves) must be worn.

Protocol 1: Synthesis using Aluminum Chloride (AlCl₃)

Workflow_AlCl3 A 1. Setup & Inert Atmosphere - Oven-dried 3-neck flask - N₂/Argon inlet, dropping funnel, stirrer B 2. Charge Reagents - Add AlCl₃ (2.2 eq) and  anhydrous chlorobenzene (solvent/reagent) - Cool to 0-5°C A->B C 3. Add Reactant - Dissolve maleic anhydride (1.0 eq)  in chlorobenzene - Add solution dropwise over 1 hr,  maintaining T < 10°C B->C D 4. Reaction - Stir at 0-5°C for 1 hr - Warm to RT, stir for 4 hrs - Gently heat to 50°C for 2 hrs C->D E 5. Workup - Cool to RT - Slowly pour mixture onto  crushed ice with conc. HCl D->E F 6. Extraction & Wash - Separate organic layer - Extract aqueous layer with ethyl acetate - Combine organics, wash with NaHCO₃,  then brine E->F G 7. Isolation & Purification - Dry over Na₂SO₄, filter - Evaporate solvent under vacuum - Recrystallize crude solid from toluene F->G

Caption: Experimental workflow for the AlCl₃-catalyzed synthesis.

Methodology:

  • Preparation: Assemble a 500 mL three-neck round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Dry the glassware in an oven and cool under a stream of dry nitrogen.

  • Reagent Loading: In the flask, suspend aluminum chloride (60 g, 0.45 mol) in anhydrous chlorobenzene (150 mL). Cool the slurry to 0-5°C using an ice bath.

  • Substrate Addition: Dissolve maleic anhydride (20 g, 0.20 mol) in anhydrous chlorobenzene (50 mL) and add this solution to the dropping funnel. Add the maleic anhydride solution dropwise to the stirred AlCl₃ slurry over 60 minutes, ensuring the internal temperature does not exceed 10°C. A yellow-orange complex will form, and HCl gas will evolve.

  • Reaction Progression: After the addition is complete, stir the mixture at 0-5°C for an additional hour. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours. Finally, heat the mixture to 50°C for 2 hours to drive the reaction to completion.

  • Quenching and Workup: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice (300 g) and concentrated hydrochloric acid (50 mL). Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of ethyl acetate. Combine all organic layers.

  • Washing: Wash the combined organic layers with 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), followed by 100 mL of saturated sodium chloride (brine) solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. Recrystallize the resulting crude solid from a suitable solvent like toluene or an ethanol/water mixture to yield pure this compound.

Protocol 2: Synthesis using a Heterogeneous Catalyst (Amberlyst® 15)

Methodology:

  • Catalyst Activation: Place Amberlyst® 15 resin (15 g) in a flask and dry under vacuum at 80°C for 4 hours to remove adsorbed water.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated Amberlyst® 15, maleic anhydride (10 g, 0.10 mol), and chlorobenzene (100 mL).

  • Reaction: Heat the mixture to reflux (approx. 131°C) with vigorous stirring to ensure good contact between the reactants and the solid catalyst. Monitor the reaction progress using TLC. The reaction typically requires 8-16 hours.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Remove the Amberlyst® 15 catalyst by simple filtration. The catalyst can be washed with fresh solvent (chlorobenzene or ethyl acetate), dried, and stored for potential reuse.

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the bulk of the chlorobenzene. The crude product will precipitate.

  • Purification: Collect the crude solid by filtration and recrystallize as described in Protocol 1.

Section 4: References

  • Highly Efficient Biobased Synthesis of Acrylic Acid. PMC - NIH. 11

  • Preventing the hydrolysis of 4-chlorobenzoyl chloride during synthesis. Benchchem. 3

  • Heterogeneous Brønsted Catalysis in the Solvent-Free and Multigram-Scale Synthesis of Polyalcohol Acrylates: The Case Study of Trimethylolpropane Triacrylate. MDPI. 7

  • Friedel–Crafts Acylation. Sigma-Aldrich. --INVALID-LINK--

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. 1

  • Friedel–Crafts reaction. Wikipedia. 4

  • Friedel-Crafts Acylation. Organic Chemistry Portal. 6

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. 2

  • Synthesis of 3-(4-Trifluoromethylbenzoyl)acrylic Acid. PrepChem.com. 5

  • Side reactions to avoid in 3-Ethoxyacrylic acid synthesis. Benchchem. 12

  • Acrylic Acid. PubChem. 10

  • Recent Applications of Heteropolyacids and Related Compounds in Heterocycle Synthesis. Contributions between 2010 and 2020. MDPI. 8

References

Technical Support Center: Preventing Unwanted Polymerization of Acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Acrylate Reactivity

Acrylic acid and its derivatives are exceptionally versatile monomers, prized in research and industry for their ability to form a wide range of polymers. However, the very reactivity that makes them so valuable also presents a significant challenge: a high propensity for premature and uncontrolled free-radical polymerization.[1][2] This unwanted polymerization can lead to failed reactions, contaminated products, difficult purifications, and in severe cases, dangerous exothermic runaway reactions.[3][4]

This guide serves as a technical support resource for researchers, scientists, and drug development professionals. It provides a structured approach to understanding, preventing, and troubleshooting unwanted polymerization, moving from quick answers to in-depth protocols.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial queries regarding acrylate handling and stability.

Q1: My brand-new bottle of monomer is solid or highly viscous. What happened? A1: This is a classic sign of polymerization during storage or transport. The primary triggers are elevated temperatures, exposure to light (especially UV), and contamination.[5] Commercially supplied monomers contain a specific concentration of an inhibitor, but if the storage conditions are compromised (e.g., left in a hot warehouse or exposed to direct sunlight), the inhibitor can be consumed, leading to polymerization.[5][6] Always inspect new bottles upon arrival.

Q2: What is the purpose of the inhibitor (e.g., MEHQ) already in my commercial monomer? A2: Commercial acrylic monomers are stabilized with small amounts (typically parts-per-million) of polymerization inhibitors to ensure a safe shelf-life.[7][8] Common examples include the monomethyl ether of hydroquinone (MEHQ) and phenothiazine (PTZ).[9][10] These molecules act as radical scavengers; they react with and neutralize stray free radicals that could otherwise initiate a chain reaction.[4][11]

Q3: Is it true that oxygen is required for some inhibitors to work? A3: Yes, this is a critical and often overlooked point. Phenolic inhibitors like MEHQ require the presence of dissolved oxygen to function effectively.[10][12] The inhibitor itself doesn't directly scavenge the carbon-centered radical. Instead, oxygen reacts with the initial radical to form a peroxyl radical, which is then intercepted by the inhibitor. Therefore, storing monomers under a completely inert atmosphere (like pure nitrogen or argon) without a specialized anaerobic inhibitor can be dangerous and may lead to polymerization.[6][13] For storage, a headspace of air (containing 5-21% oxygen) is recommended.[13]

Q4: Do I always need to remove the inhibitor before my reaction? A4: Generally, yes. The inhibitor's job is to scavenge radicals, and most polymerization reactions are initiated by intentionally generating radicals.[4][8] If the inhibitor is present, it will react with your initiator, leading to a significant induction period, reduced initiator efficiency, and unpredictable reaction kinetics.[8][14] For applications where high accuracy and predictable molecular weights are needed, inhibitor removal is essential.[8]

Section 2: In-Depth Troubleshooting & Prevention Protocols

This section provides detailed, actionable protocols for preventing polymerization during various experimental stages.

Issue 1: Polymerization During the Reaction

Symptom: The reaction mixture becomes cloudy, viscous, or solidifies unexpectedly during the intended chemical transformation.

Root Cause Analysis:

  • Heat: Exceeding the optimal temperature can thermally generate radicals and accelerate polymerization.[15][16] Many reactions are exothermic, which can create localized hot spots.[17]

  • Light: UV light can initiate radical formation.[5][16]

  • Contaminants: Peroxides (often found in aged ether solvents like THF), metal ions (from corrosion or spatulas), and other impurities can act as initiators.[5][18]

  • Oxygen's Dual Role: While essential for certain storage inhibitors, oxygen can act as a polymerization initiator at elevated temperatures (typically above 140°C).[19][20] At lower temperatures, it can still inhibit desired radical reactions, leading to unpredictable results.[21][22][23]

Protocol 2.1: Choosing and Using In-Process Inhibitors

For reactions that require heating but are not polymerizations (e.g., esterification, amidation), adding a temporary, in-process inhibitor is a wise precaution.

InhibitorCommon Use CaseTypical ConcentrationMechanism & Notes
Phenothiazine (PTZ) High-temperature reactions, distillations50-200 ppmExcellent radical scavenger. Does not rely on oxygen.[1] Can impart a color to the final product.
Hydroquinone (HQ) General purpose, lower temperatures100-500 ppmEffective radical scavenger.[5][24] Performance is enhanced by oxygen.
4-tert-Butylcatechol (TBC) Ambient temperature reactions, purification50-100 ppmEfficient for scavenging radicals during workup and chromatography.
TEMPO Controlled radical polymerizations, but also a potent inhibitorVariesStable nitroxide radical that reversibly complexes with propagating radicals.[11]

Procedure:

  • Select an inhibitor compatible with your reaction chemistry and downstream purification.

  • Add the inhibitor to the reaction mixture before heating.

  • Proceed with the reaction under a gentle flow of an inert gas like nitrogen or argon to prevent side reactions from atmospheric oxygen and moisture.

Protocol 2.2: Rigorous Reaction Setup
  • Glassware: Ensure all glassware is scrupulously clean, dry, and free from metal contaminants.

  • Inert Atmosphere: Before adding reagents, assemble the glassware and purge the system with an inert gas (argon or nitrogen) for 15-30 minutes to remove oxygen. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Purity: Use freshly purified and degassed solvents. Ethers like THF and diethyl ether are notorious for forming explosive peroxides upon storage; test for and remove them if necessary.

  • Temperature Control: Use an oil bath or a temperature-controlled mantle for uniform heating.[25] Monitor the internal reaction temperature, not just the bath temperature.

  • Light Protection: If your reagents are light-sensitive, wrap the reaction flask in aluminum foil.[16]

Issue 2: Polymerization During Work-up and Purification

Symptom: The desired product is isolated, but the yield is low, and a significant amount of polymer is generated during solvent removal or chromatography.

Root Cause Analysis:

  • Heat During Evaporation: Using high temperatures on a rotary evaporator to remove solvents can initiate polymerization in the concentrated, uninhibited product.

  • Prolonged Air Exposure: Leaving the uninhibited product exposed to air can lead to oxidation and radical formation.

  • Stationary Phase Interaction: The surface of silica or alumina can sometimes promote polymerization.

Protocol 2.3: Safe Removal of Inhibitors from Monomers

Method 1: Column Chromatography (Preferred for MEHQ/HQ) This is a fast and effective lab-scale method for removing phenolic inhibitors.[14]

  • Preparation: Take a glass chromatography column or a large disposable syringe and plug the bottom with glass wool.

  • Packing: Fill the column approximately halfway with basic alumina.[14]

  • Elution: Carefully pour the inhibited monomer onto the top of the alumina bed.

  • Collection: Allow the monomer to pass through the column via gravity. The polar inhibitor will adsorb onto the alumina, while the purified monomer elutes. Collect the clear liquid in a clean, dry flask.

  • Immediate Use: The purified monomer is now highly reactive and should be used immediately.[4][14] Do not attempt to store it.

Method 2: Vacuum Distillation (Use with Extreme Caution) Distillation is effective but carries a higher risk of runaway polymerization in the distillation pot.[7][8]

  • Add Inhibitor to Pot: Before starting, add a non-volatile inhibitor like Phenothiazine (PTZ) and/or copper shavings to the distillation flask.[7][8] This protects the liquid phase from polymerizing.

  • Vacuum: Use a vacuum source to lower the boiling point of the monomer, reducing the need for high temperatures.[7]

  • Gentle Heating: Heat the flask gently and evenly in a water or oil bath. Never distill to dryness. [4]

  • Collection: Collect the distilled, inhibitor-free monomer in a receiving flask cooled in an ice bath.

  • Immediate Use: Use the purified monomer immediately.

Section 3: Visual Guides & Mechanisms

Mechanism of Unwanted Polymerization

The process you are trying to avoid is a classic free-radical chain reaction consisting of three main stages: initiation, propagation, and termination.[1][2] Inhibitors work by intercepting radicals during the initiation or propagation phase.

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination cluster_3 Intervention Point Initiator Heat, Light, Contaminant Radical Initiator Radical (R•) Initiator->Radical forms Propagating_Radical Growing Chain (RM•) Radical->Propagating_Radical attacks Inhibitor Inhibitor (IH) Radical->Inhibitor quenched by Monomer1 Monomer (M) Monomer1->Propagating_Radical attacks Monomer2 Monomer (M) Longer_Chain Longer Chain (RM2•) Propagating_Radical->Longer_Chain adds monomer Propagating_Radical->Inhibitor quenched by Chain1 Growing Chain (RMn•) Dead_Polymer Stable Polymer Chain1->Dead_Polymer combine Chain2 Growing Chain (RMm•) Chain2->Dead_Polymer combine Stable_Species Stable Species Inhibitor->Stable_Species

Caption: Mechanism of free-radical polymerization and inhibitor action.

Troubleshooting Workflow

If you encounter unwanted polymerization, use this logical workflow to diagnose and solve the issue.

G start Polymerization Observed q1 When did it occur? start->q1 storage During Storage q1->storage Storage reaction During Reaction q1->reaction Reaction workup During Workup/ Purification q1->workup Workup sol_storage Check storage temp/date. Protect from light. Ensure O2 is present for MEHQ. storage->sol_storage sol_reaction 1. Lower Temp 2. Degas Solvents 3. Check Reagent Purity 4. Add In-Process Inhibitor 5. Protect from Light reaction->sol_reaction sol_workup 1. Use low temp evaporation. 2. Add inhibitor (e.g., TBC) before concentrating. 3. Work quickly. workup->sol_workup

Caption: Decision tree for troubleshooting unwanted polymerization.

References

Validation & Comparative

A Comparative Study of 3-(4-Chlorobenzoyl)acrylic Acid and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the exploration of small molecules with therapeutic potential is a continuous endeavor. Among these, α,β-unsaturated carbonyl compounds have garnered significant attention due to their diverse biological activities. This guide provides an in-depth comparative analysis of 3-(4-Chlorobenzoyl)acrylic acid and its structural analogs, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR). This document is intended for researchers, scientists, and professionals in the field of drug development, providing a foundation for further investigation and application of this promising class of compounds.

Introduction: The Potential of the Benzoylacrylic Acid Scaffold

This compound belongs to the family of aroylacrylic acids, characterized by an acrylic acid moiety attached to a benzoyl group. This structural motif is a Michael acceptor, rendering it susceptible to nucleophilic addition by biological macromolecules, such as cysteine residues in proteins. This reactivity is often implicated in the mechanism of action for its various biological effects. The presence of a 4-chloro substituent on the phenyl ring is known to influence the electronic properties and lipophilicity of the molecule, which can significantly impact its biological activity.

This guide will delve into a comparative analysis of this compound and its key analogs, focusing on their anticancer and antimicrobial properties. We will explore how structural modifications to the parent molecule influence its biological efficacy, providing a rational basis for the design of novel therapeutic agents.

Synthesis and Characterization

The synthesis of this compound and its analogs typically proceeds through established synthetic routes. A general and reliable method involves the Friedel-Crafts acylation of an aromatic compound with maleic anhydride, followed by isomerization.

General Synthesis of 3-Aroylacrylic Acids

A common synthetic pathway for 3-aroylacrylic acids involves the reaction of an aryl Grignard reagent with maleic anhydride. This is followed by acidic workup to yield the desired product.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Chlorobromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Maleic anhydride

  • Hydrochloric acid (10%)

  • Anhydrous magnesium sulfate

  • Benzene (for recrystallization)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, magnesium turnings are placed in anhydrous diethyl ether. A solution of 4-chlorobromobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.

  • Reaction with Maleic Anhydride: A solution of maleic anhydride in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent with vigorous stirring. The reaction mixture is then refluxed for a specified period.

  • Workup and Isolation: The reaction mixture is cooled and acidified with 10% hydrochloric acid. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined ether extracts are dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as benzene, to afford pure this compound.

Causality of Experimental Choices: The use of anhydrous conditions is critical for the successful formation of the Grignard reagent, which is highly reactive with water. The Friedel-Crafts acylation provides a direct and efficient route to the aroylacrylic acid scaffold. The choice of solvent and purification method is determined by the solubility and purity requirements of the final compound.

Comparative Biological Activity

The primary focus of this guide is the comparative analysis of the anticancer and antimicrobial activities of this compound and its analogs.

Anticancer Activity

Aroylacrylic acids have demonstrated significant antiproliferative activity against various cancer cell lines.[1] The presence and position of substituents on the phenyl ring play a crucial role in determining their potency.

A study evaluating a series of 27 phenyl-substituted 4-aryl-4-oxo-2-butenoic acids (aroylacrylic acids) revealed their activity against human cervix carcinoma (HeLa), human chronic myelogenous leukemia (K562), and human colon tumor (LS174) cell lines.[1] The most potent compounds in this series featured two or three branched alkyl or cycloalkyl substituents on the phenyl ring, exhibiting IC50 values in the low micromolar range.[1] One of the highly active derivatives was found to arrest the cell cycle at the S phase in HeLa cells.[1]

While specific IC50 values for this compound from this particular study are not detailed, the broader findings suggest that the electronic and steric properties of the phenyl ring substituents are key determinants of anticancer efficacy. The 4-chloro substituent of the parent compound is an electron-withdrawing group that can influence the reactivity of the Michael acceptor system.

A closely related analog, a derivative of 3-(4-chlorophenyl)acrylic acid, has shown potent cytotoxic effects against the MDA-MB-231 breast cancer cell line with an IC50 value of 3.24 ± 0.13 μM. This compound also demonstrated a significant inhibitory effect on β-tubulin polymerization, with a percentage inhibition of 80.07%.[1] Further investigation revealed that this analog induces cell cycle arrest at the G2/M phase, leading to cellular death.[1]

Table 1: Comparative Anticancer Activity of this compound Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Mechanism of Action
Phenyl-substituted aroylacrylic acidsHeLa, K562, LS174Low µM rangeCell cycle arrest at S phase
3-(4-chlorophenyl)acrylic acid derivativeMDA-MB-2313.24 ± 0.13Tubulin polymerization inhibition, G2/M phase arrest
Antimicrobial Activity

The α,β-unsaturated carbonyl moiety in this compound and its analogs suggests potential antimicrobial activity, likely through covalent modification of microbial proteins.

Studies on 3-carbonylacrylic acid derivatives have explored the correlation between their chemical reactivity towards cysteine and their antimicrobial activity.[2] This suggests that the electrophilic nature of the double bond is a key factor in their biological action. The antimicrobial activity of these compounds is believed to result from a combination of mechanisms, including their effect on surface tension and their electrophilic properties.[2]

Derivatives of 3-(5-nitro-2-furyl)acrylic acid have been shown to possess antibacterial, antimycotic, and antialgal activities.[3] The minimum inhibitory concentration (MIC) values indicated that the inhibitory effect is linked to the blockade of bioenergetic processes, particularly glycolysis.[3]

Structure-Activity Relationship (SAR)

The analysis of various analogs allows for the deduction of key structure-activity relationships, providing a roadmap for the design of more potent and selective compounds.

  • Substitution on the Phenyl Ring: The nature, position, and number of substituents on the phenyl ring significantly influence biological activity. Electron-withdrawing groups, such as the chloro group in the parent compound, can enhance the electrophilic character of the Michael acceptor, potentially increasing both anticancer and antimicrobial activities. Bulky alkyl or cycloalkyl groups have also been shown to enhance antiproliferative potency, suggesting that steric factors also play a role in target binding.[1]

  • Modification of the Acrylic Acid Moiety: Esterification or amidation of the carboxylic acid group can modulate the compound's solubility, cell permeability, and metabolic stability, thereby affecting its overall biological profile. For instance, esters and amides of 3-(5-nitro-2-furyl)acrylic acid have demonstrated varied antimicrobial efficacy.[3]

  • Stereochemistry: The geometry of the double bond (E/Z isomerism) can impact the compound's ability to fit into the active site of a target protein, thus influencing its biological activity.

Diagram 1: Key Structural Features Influencing Biological Activity

SAR cluster_0 This compound Scaffold cluster_1 Key Modification Sites cluster_2 Resulting Biological Activity Core Aroylacrylic Acid Core R_group Phenyl Ring Substituents (R) Core->R_group Influences Electrophilicity & Sterics Acid_moiety Acrylic Acid Moiety Core->Acid_moiety Affects Solubility & Permeability Activity Anticancer & Antimicrobial Potency R_group->Activity Modulates Acid_moiety->Activity Modulates

Caption: Structure-activity relationship of this compound analogs.

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol: MTT Assay for Antiproliferative Activity

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound and its analogs) and incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Self-Validation: This protocol includes positive controls (known anticancer drugs) and negative controls (vehicle-treated cells) to validate the assay's performance and ensure the reliability of the results.

In Vitro Antimicrobial Activity Assay (Broth Microdilution)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Trustworthiness: The inclusion of positive (known antibiotics) and negative (no drug) controls in each assay ensures the validity of the results and the susceptibility of the test organisms.

Diagram 2: Experimental Workflow for Biological Evaluation

Workflow cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Data Analysis Synthesis Synthesis of Analogs Purification Purification Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Anticancer Anticancer Screening (MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (Broth Microdilution) Characterization->Antimicrobial IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC SAR Structure-Activity Relationship Analysis IC50->SAR MIC->SAR

Caption: General workflow for the synthesis and biological evaluation of analogs.

Conclusion and Future Directions

This comparative guide has highlighted the therapeutic potential of this compound and its analogs as anticancer and antimicrobial agents. The available data strongly suggest that the aroylacrylic acid scaffold is a versatile platform for the development of new drugs. The structure-activity relationships discussed herein provide a rational basis for designing novel derivatives with improved potency and selectivity.

Future research should focus on:

  • Expanding the Analog Library: Synthesis and evaluation of a broader range of analogs with diverse substituents on the phenyl ring and modifications to the acrylic acid moiety will provide a more comprehensive understanding of the SAR.

  • Detailed Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds will be crucial for their further development. Investigating their effects on specific signaling pathways and enzymes will provide valuable insights.

  • In Vivo Efficacy and Toxicity: Promising candidates should be evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.

  • Quantitative Data for the Parent Compound: A significant gap in the current literature is the lack of extensive quantitative biological data for this compound itself. Future studies should aim to generate this data to provide a more direct and robust comparison with its analogs.

By systematically exploring the chemical space around the this compound scaffold, researchers can unlock the full therapeutic potential of this promising class of compounds.

References

A Senior Application Scientist's Guide to Validating the Biological Activity of 3-(4-Chlorobenzoyl)acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the acrylic acid scaffold is a recurring motif in molecules demonstrating a wide spectrum of biological activities. When functionalized, such as in the case of 3-(4-Chlorobenzoyl)acrylic acid and its derivatives, this core structure presents a compelling starting point for the development of novel therapeutic agents. The electron-withdrawing nature of the chlorobenzoyl group, combined with the reactive α,β-unsaturated carbonyl system, suggests high potential for targeted interactions with biological macromolecules.

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously validate the biological activities of novel this compound derivatives. We will focus on two of the most promising therapeutic avenues for such compounds: anticancer and anti-inflammatory applications. Our approach is grounded in a logical, stepwise validation process, moving from high-throughput in vitro screening to more complex mechanistic and in vivo studies. Each recommended protocol is designed to be self-validating, ensuring the generation of robust and reproducible data.

Part 1: The Drug Discovery & Validation Workflow

A logical progression is critical when evaluating a new chemical entity (NCE). The initial goal is to ascertain broad cytotoxic or biological effects, and subsequently, to elucidate the specific mechanisms of action. This workflow minimizes resource expenditure by eliminating non-viable candidates early in the process.

G cluster_0 In Vitro Screening (High-Throughput) cluster_1 In Vitro Mechanistic Elucidation cluster_2 In Vivo Model Validation vitro_start Library of 3-(4-Chlorobenzoyl)acrylic Acid Derivatives cell_viability Primary Screen: Cell Viability Assay (e.g., MTT, XTT) vitro_start->cell_viability Broad cytotoxicity assessment apoptosis Secondary Screen: Apoptosis Assay (Caspase-3/7 Activity) cell_viability->apoptosis If cytotoxic cox Secondary Screen: Enzyme Inhibition (COX-2 Assay) cell_viability->cox If anti-inflammatory potential is hypothesized tumor_model Xenograft Tumor Model (Future Step) apoptosis->tumor_model Confirms anticancer mechanism inflammation_model Carrageenan-Induced Paw Edema Model cox->inflammation_model Confirms anti-inflammatory mechanism

Caption: A streamlined workflow for validating novel compounds.

Part 2: Validating Anticancer Activity

The initial hypothesis for many acrylic acid derivatives is their potential as anticancer agents, owing to their ability to act as Michael acceptors and interact with nucleophilic residues (like cysteine) in key proteins involved in cell proliferation and survival.

Primary Screening: Assessing Cytotoxicity with Cell Viability Assays

The first and most crucial step is to determine whether the derivatives exhibit cytotoxic effects against cancer cell lines. The MTT and XTT assays are reliable, colorimetric methods that measure the metabolic activity of cells, which serves as a proxy for cell viability.[1][2] Metabolically active cells reduce a tetrazolium salt to a colored formazan product, and the intensity of the color is directly proportional to the number of viable cells.[3][4]

FeatureMTT AssayXTT AssayRationale for Choice
Principle Reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases.[4]Reduction of pale XTT to an orange formazan product.[3]Both are reliable indicators of metabolic activity.
Solubility Formazan product is insoluble, requiring a solubilization step (e.g., with DMSO or SDS).[4]Formazan product is water-soluble, eliminating the need for a solubilization step.[5]XTT is often preferred for higher throughput as it has a simpler workflow.
Endpoint Endpoint assay; the solubilization step lyses the cells.[4]Can be a continuous assay, allowing for kinetic measurements.[3]For IC50 determination, an endpoint assay is sufficient.
  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, a breast cancer line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and a positive control (e.g., Cisplatin) in culture medium. Add these to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[7]

Secondary Screening: Elucidating the Apoptotic Pathway

If a derivative shows significant cytotoxicity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. A key hallmark of apoptosis is the activation of executioner caspases, such as Caspase-3 and Caspase-7.

G cluster_0 Apoptotic Signaling extrinsic Extrinsic Pathway (e.g., FasL, TRAIL) initiator Initiator Caspases (Caspase-8, Caspase-9) extrinsic->initiator intrinsic Intrinsic Pathway (e.g., DNA Damage) intrinsic->initiator executioner Executioner Caspases (Caspase-3, Caspase-7) initiator->executioner apoptosis Apoptosis (Cell Death) executioner->apoptosis derivative 3-(4-Chlorobenzoyl)acrylic Acid Derivative derivative->intrinsic Induces

Caption: The role of Caspase-3/7 in apoptosis.

The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method to quantify Caspase-3 and -7 activity directly in cell cultures.[8] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active Caspase-3/7, releasing aminoluciferin and generating a light signal via luciferase.[9]

  • Cell Culture and Treatment: Seed cells in a white-walled 96-well plate and treat with the test derivatives at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.[10]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[9]

  • Incubation: Mix the contents on a plate shaker for 30 seconds and then incubate at room temperature for 1-3 hours.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.[8]

  • Analysis: An increase in luminescence compared to untreated cells indicates the induction of apoptosis via Caspase-3/7 activation.

CompoundCell Viability IC50 (µM) vs. MDA-MB-231Caspase-3/7 Activation (Fold Change vs. Control)
Derivative A 5.24.8
Derivative B 12.82.1
Derivative C > 1001.1
Cisplatin (Control) 8.54.2

Part 3: Validating Anti-inflammatory Activity

Many acrylic acid derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[11][12] Specifically, selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as COX-1 is involved in maintaining the gastric mucosa.[13][14]

G cluster_0 Inflammatory Cascade arachidonic Arachidonic Acid cox2 COX-2 Enzyme arachidonic->cox2 prostaglandins Prostaglandins (e.g., PGE2) cox2->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation derivative 3-(4-Chlorobenzoyl)acrylic Acid Derivative derivative->cox2 Inhibits

Caption: Mechanism of COX-2 inhibition.

In Vitro Screening: COX-2 Inhibition Assay

A direct way to validate the anti-inflammatory potential is to measure the ability of the derivatives to inhibit the activity of purified COX-2 enzyme. Commercially available kits often use a colorimetric or fluorometric method to detect the peroxidase component of COX activity.[13][15]

  • Reagent Preparation: Prepare the reaction buffer, heme, and human recombinant COX-2 enzyme according to the kit manufacturer's instructions.[16]

  • Inhibitor Incubation: Add the test derivatives or a known COX-2 inhibitor (e.g., Celecoxib) to the wells, followed by the COX-2 enzyme. Incubate for a specified time (e.g., 10 minutes) at 37°C to allow for binding.[16]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate).

  • Detection: After a further incubation period, add a chromogenic or fluorogenic probe that reacts with the product of the COX reaction (prostaglandin G2 or H2).[15]

  • Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength.

  • Analysis: Calculate the percent inhibition for each derivative and determine the IC50 value.

In Vivo Validation: Carrageenan-Induced Paw Edema

Promising candidates from the in vitro screen should be advanced to a well-established in vivo model of acute inflammation.[17] The carrageenan-induced paw edema model in rodents is a standard and highly reproducible method for evaluating the efficacy of potential anti-inflammatory agents.[18][19]

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.[20]

  • Compound Administration: Administer the test derivatives orally or via intraperitoneal injection at various doses. A control group receives the vehicle, and a positive control group receives a standard NSAID like Diclofenac.[21]

  • Induction of Inflammation: After 30-60 minutes, inject a 1% solution of carrageenan into the sub-plantar surface of the right hind paw of each animal.[19]

  • Measurement of Edema: Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[22]

  • Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Compound (Dose)Paw Edema Inhibition (%) at 3 hours
Derivative A (20 mg/kg) 55.2%
Derivative B (20 mg/kg) 35.8%
Derivative C (20 mg/kg) 12.5%
Diclofenac (10 mg/kg) 62.1%

Conclusion

This guide outlines a robust, multi-tiered strategy for validating the biological activity of this compound derivatives. By systematically progressing from broad in vitro cytotoxicity and enzyme inhibition assays to specific mechanistic and in vivo studies, researchers can efficiently identify promising therapeutic candidates. The causality behind each experimental choice is grounded in established principles of drug discovery, ensuring that the data generated is both reliable and translatable. While the provided data tables are illustrative, they offer a clear template for the comparative analysis required to advance a compound from a novel chemical entity to a viable drug lead.

References

A Comparative Guide to Tubulin Polymerization Inhibitors: 3-(4-Chlorobenzoyl)acrylic Acid in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the dynamic microtubule network, composed of α- and β-tubulin heterodimers, presents a validated and compelling target for anticancer therapy.[1] Disruption of microtubule dynamics triggers cell cycle arrest in the G2/M phase, ultimately leading to apoptosis.[2] This guide provides an in-depth comparison of various tubulin polymerization inhibitors, with a special focus on the emerging class of chalcone-related compounds, exemplified by 3-(4-Chlorobenzoyl)acrylic acid. We will delve into their mechanisms of action, binding sites, and provide supporting experimental data and protocols to aid in your research and development endeavors.

The Central Role of Tubulin in Mitosis

Microtubules are filamentous polymers essential for numerous cellular functions, most critically for the formation of the mitotic spindle during cell division.[3] Their inherent dynamicity, a delicate balance between polymerization and depolymerization, is paramount for proper chromosome segregation.[3] Small molecules that interfere with this process, known as microtubule-targeting agents (MTAs), are among the most successful anticancer drugs.[1] These agents are broadly classified based on their binding site on the tubulin dimer and their effect on microtubule stability.

This compound: A Chalcone-like Colchicine Site Inhibitor

While direct extensive research on this compound as a tubulin inhibitor is emerging, its structural characteristics place it within the chalcone family of compounds. Chalcones are a class of natural and synthetic compounds that have garnered significant attention for their anticancer properties, frequently acting as tubulin polymerization inhibitors.[4][5] They are known to bind to the colchicine binding site on β-tubulin, inducing microtubule depolymerization.[6][7]

Recent studies on structurally analogous 3-(4-chlorophenyl)acrylic acid derivatives have provided valuable insights. One such derivative, a close structural analog of our topic compound, demonstrated potent cytotoxic effects against the MDA-MB-231 breast cancer cell line with a half-maximal inhibitory concentration (IC50) of 3.24 µM.[8] Furthermore, this compound exhibited a significant inhibitory effect on β-tubulin polymerization, with a percentage inhibition of 80.07%.[8] Molecular modeling from the same study suggests that these acrylate derivatives likely occupy the colchicine-binding pocket on tubulin.[8]

The proposed mechanism of action for this compound and its analogs involves their binding to the colchicine site on β-tubulin, which prevents the conformational changes necessary for tubulin dimers to polymerize into microtubules.[7] This leads to a net depolymerization of the microtubule network, disruption of the mitotic spindle, and subsequent cell cycle arrest and apoptosis.

A Comparative Analysis of Tubulin Polymerization Inhibitors

To better understand the therapeutic potential of this compound and related compounds, it is essential to compare them with well-established tubulin inhibitors that target different binding sites.

Table 1: Comparative Overview of Tubulin Polymerization Inhibitors
Class of InhibitorRepresentative Drug(s)Binding Site on TubulinMechanism of Action
Chalcone-like Acrylates This compound (and analogs)Colchicine Site (β-tubulin)Inhibits tubulin polymerization, leading to microtubule depolymerization.[8]
Colchicine Site Binders Colchicine, Combretastatin A-4Colchicine Site (β-tubulin)Inhibit tubulin polymerization by binding to the interface between α- and β-tubulin.[2]
Vinca Alkaloids Vincristine, VinblastineVinca Alkaloid Site (β-tubulin)Inhibit tubulin polymerization and induce microtubule depolymerization.[4][9]
Taxanes Paclitaxel (Taxol®), DocetaxelTaxane Site (β-tubulin)Promote tubulin polymerization and stabilize microtubules, preventing depolymerization.[6]
Data Presentation: A Quantitative Comparison

The efficacy of tubulin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both tubulin polymerization assays and cell-based cytotoxicity assays.

Table 2: IC50 Values of Representative Tubulin Inhibitors
CompoundAssay TypeCell Line/SystemIC50 ValueReference
3-(4-chlorophenyl)acrylic acid analogCytotoxicity (MTT Assay)MDA-MB-2313.24 µM[8]
3-(4-chlorophenyl)acrylic acid analogTubulin Polymerization InhibitionPurified β-tubulin80.07% inhibition[8]
Combretastatin A-4Tubulin Polymerization InhibitionPurified tubulin~2-3 µM[7]
ColchicineTubulin Polymerization InhibitionPurified tubulin~1-5 µM[10]
VincristineCytotoxicityVarious Cancer Cell LinesLow nM to µM range[11]
PaclitaxelCytotoxicityVarious Cancer Cell LinesLow nM to µM range[12]

Experimental Protocols for Evaluating Tubulin Inhibitors

To facilitate your research, we provide detailed, step-by-step methodologies for key experiments used to characterize tubulin polymerization inhibitors.

Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay quantitatively measures the effect of a compound on the polymerization of purified tubulin in vitro.

Principle: The polymerization of tubulin into microtubules is monitored by the increase in fluorescence of a reporter molecule that preferentially binds to polymerized microtubules.

Materials:

  • Lyophilized, >99% pure tubulin

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Fluorescent reporter (e.g., DAPI)

  • Glycerol

  • Test compound (e.g., this compound) and controls (e.g., Paclitaxel as a stabilizer, Colchicine as a destabilizer)

  • 96-well, black, clear-bottom microplates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Reagent Preparation: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL. Prepare a reaction mix containing tubulin, 1 mM GTP, 10% glycerol, and the fluorescent reporter.

  • Compound Preparation: Prepare serial dilutions of the test and control compounds in the reaction buffer.

  • Assay Initiation: In a pre-warmed (37°C) 96-well plate, add 5 µL of the compound dilutions. To initiate polymerization, add 45 µL of the tubulin reaction mix to each well.

  • Data Acquisition: Immediately place the plate in the plate reader and measure the fluorescence intensity every minute for 60 minutes at 37°C.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be determined. The IC50 value is calculated by plotting the inhibition of polymerization against the compound concentration.[13]

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the viability and proliferation of cancer cells.

Principle: The metabolic activity of viable cells reduces the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[14]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, HeLa)

  • Complete cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the compound concentration.[11]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the percentage of cells in different phases of the cell cycle, revealing a G2/M arrest induced by tubulin inhibitors.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is measured by flow cytometry, which is proportional to their DNA content.

Materials:

  • Cancer cell line

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a duration determined by the cell line's doubling time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The data is used to generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental processes.

cluster_0 Tubulin Polymerization & Inhibition cluster_1 Cellular Consequence Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Disrupted Mitotic Spindle Disrupted Mitotic Spindle Microtubule->Tubulin Dimers Depolymerization Inhibitor Inhibitor Inhibitor->Tubulin Dimers Binds to Colchicine Site Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Disrupted Mitotic Spindle->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Mechanism of Colchicine Site Inhibitors

Start Start Seed Cells in 96-well Plate Seed Cells in 96-well Plate Start->Seed Cells in 96-well Plate Treat with Compound Treat with Compound Seed Cells in 96-well Plate->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Analyze Data (IC50) Analyze Data (IC50) Read Absorbance->Analyze Data (IC50) End End Analyze Data (IC50)->End

Workflow for MTT Cytotoxicity Assay

Conclusion and Future Directions

This compound and its related chalcone-like acrylate derivatives represent a promising class of tubulin polymerization inhibitors that likely act through the colchicine binding site. Their straightforward synthesis and potent in vitro activity make them attractive candidates for further preclinical development.[5] A key advantage of targeting the colchicine site is the potential to overcome multidrug resistance mediated by P-glycoprotein, a common challenge with taxanes and vinca alkaloids.[15]

Future research should focus on a more comprehensive evaluation of this compound itself, including definitive binding site confirmation, in vivo efficacy studies in animal models, and investigation of its pharmacokinetic and pharmacodynamic properties. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to embark on these next steps, contributing to the development of novel and effective anticancer therapies.

References

A Researcher's Guide to Confirming the Cytotoxicity of 3-(4-Chlorobenzoyl)acrylic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of preclinical drug development, the rigorous evaluation of a compound's cytotoxic potential is a critical step in identifying promising therapeutic candidates and ensuring patient safety.[1][2] For novel compounds like 3-(4-chlorobenzoyl)acrylic acid and its derivatives, which have shown potential as antiproliferative agents, a multi-faceted approach to cytotoxicity testing is essential.[3][4] This guide provides a comprehensive comparison of key in vitro assays, offering researchers the rationale, protocols, and data interpretation insights needed to effectively characterize the cytotoxic profile of these molecules.

The Importance of a Multi-Assay Approach

No single assay can fully capture the complex biological events that lead to cell death. Therefore, employing a panel of assays that measure different cellular parameters is crucial for a comprehensive understanding of a compound's cytotoxic mechanism. This guide will focus on three widely adopted and complementary assays:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: Quantifies cell membrane integrity by measuring the release of a cytosolic enzyme.

  • Caspase-3/7 Assay: Detects the activation of key executioner caspases, a hallmark of apoptosis.

By combining these assays, researchers can distinguish between different modes of cell death, such as necrosis and apoptosis, and gain a more nuanced understanding of their compound's effects.

Assay Comparison at a Glance

AssayPrincipleMeasuresAdvantagesDisadvantages
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[5][6]Cell Viability & Metabolic ActivityHigh-throughput, cost-effective, well-established.Can be affected by changes in metabolic rate, interference from colored compounds.
LDH Assay Measurement of lactate dehydrogenase released from cells with compromised membrane integrity.[7]Cell Membrane Integrity (Necrosis)Non-lytic, allows for kinetic measurements from the same sample.[8]Can have high background from serum in media, less sensitive for early apoptosis.[8]
Caspase-3/7 Assay Cleavage of a specific substrate by activated caspase-3 and -7, key executioner enzymes in apoptosis.[9][10][11]ApoptosisHighly specific for apoptosis, sensitive for early detection.[12][13]Transient signal, may miss later stages of cell death.[13]

Visualizing the Cytotoxicity Testing Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxicity of this compound compounds.

Cytotoxicity Testing Workflow cluster_0 Compound Preparation cluster_1 Cell Culture & Treatment cluster_2 Cytotoxicity Assays cluster_3 Data Analysis Compound Synthesis Compound Synthesis Stock Solution Stock Solution Compound Synthesis->Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Cell Treatment Cell Treatment Serial Dilutions->Cell Treatment Cell Seeding Cell Seeding Cell Seeding->Cell Treatment Incubation Incubation Cell Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay LDH Assay LDH Assay Incubation->LDH Assay Caspase-3/7 Assay Caspase-3/7 Assay Incubation->Caspase-3/7 Assay Data Acquisition Data Acquisition MTT Assay->Data Acquisition LDH Assay->Data Acquisition Caspase-3/7 Assay->Data Acquisition IC50 Calculation IC50 Calculation Data Acquisition->IC50 Calculation Mechanism Determination Mechanism Determination IC50 Calculation->Mechanism Determination

Caption: A generalized workflow for in vitro cytotoxicity testing.

Detailed Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[6][14] The amount of formazan produced is directly proportional to the number of metabolically active cells.[6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the this compound compounds for the desired exposure time (e.g., 24, 48, 72 hours). Include vehicle-only and untreated controls.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.[14]

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Assay

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[7][15] The LDH assay measures the activity of this enzyme in the supernatant, which is proportional to the number of lysed cells.[7]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. It is crucial to also include a maximum LDH release control by treating a set of wells with a lysis buffer.[16]

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well containing the supernatant.[17]

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Caspase-3/7 Assay

Principle: Caspases are a family of proteases that play a central role in apoptosis.[11] This assay utilizes a substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[10][13] This cleavage releases a fluorescent or luminescent signal that is proportional to the level of caspase-3/7 activity.[9][12]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the other assays.

  • Reagent Addition: After the desired treatment time, add the caspase-3/7 reagent directly to the wells.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Signal Measurement: Measure the fluorescence (e.g., excitation at 485 nm, emission at 520 nm) or luminescence using a microplate reader.

Understanding the Apoptotic Pathway

The following diagram illustrates the central role of caspase-3 and -7 in the apoptotic signaling cascade.

Apoptosis Pathway cluster_0 Apoptotic Stimuli cluster_1 Initiator Caspases cluster_2 Executioner Caspases cluster_3 Cellular Effects Intrinsic Pathway Intrinsic Pathway Caspase-9 Caspase-9 Intrinsic Pathway->Caspase-9 Extrinsic Pathway Extrinsic Pathway Caspase-8 Caspase-8 Extrinsic Pathway->Caspase-8 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Caspase-7 Caspase-7 Caspase-9->Caspase-7 Caspase-8->Caspase-3 Caspase-8->Caspase-7 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Caspase-7->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Simplified overview of the caspase cascade in apoptosis.

Data Interpretation and Hypothetical Results

The data obtained from these assays can be used to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the cellular response. A lower IC50 value indicates a higher cytotoxic potency.

Hypothetical Data for this compound Derivatives:

CompoundMTT Assay (IC50, µM)LDH Assay (% Max Release at 10 µM)Caspase-3/7 Activity (Fold Increase at 10 µM)
Parent Compound 15.225.81.5
Derivative A 5.865.21.2
Derivative B 8.115.34.8
Positive Control (e.g., Doxorubicin) 0.585.06.2

From this hypothetical data, we can infer:

  • Derivative A is more potent than the parent compound and appears to induce cytotoxicity primarily through necrosis, as indicated by the significant LDH release and low caspase activation.

  • Derivative B is also more potent than the parent compound but likely induces cell death via apoptosis, given the substantial increase in caspase-3/7 activity and lower LDH release.

Conclusion

A systematic and multi-parametric approach is indispensable for the robust characterization of the cytotoxic effects of novel compounds like this compound and its derivatives. By integrating data from assays that probe different aspects of cell health, researchers can gain a comprehensive understanding of a compound's mechanism of action, which is critical for informed decision-making in the drug discovery and development process.

References

A Comparative Guide to Analytical Method Validation for 3-(4-Chlorobenzoyl)acrylic Acid: Determining LOD and LOQ

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous analysis of active pharmaceutical ingredients (APIs) and their related substances is paramount to ensuring drug safety and efficacy. 3-(4-Chlorobenzoyl)acrylic acid, a key chemical intermediate, requires precise analytical methods to quantify its presence and that of any potential impurities. This guide provides an in-depth comparison of methodologies for validating an analytical procedure for this compound, with a specific focus on establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

The principles outlined here are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for the validation of analytical procedures.[1][2][3] Adherence to these guidelines is crucial for regulatory submissions and ensures the reliability of analytical data throughout the drug development lifecycle.[4]

The Critical Role of LOD and LOQ in Pharmaceutical Analysis

The Limit of Detection (LOD) represents the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy.[5][6] Conversely, the Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[5][6] Establishing these parameters is fundamental for methods used to assess impurities and degradation products, ensuring that even trace amounts of potentially harmful substances are reliably monitored.

Method Selection and Rationale: HPLC-UV for this compound

For the analysis of this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection is a highly suitable and widely used technique. This choice is predicated on the following:

  • Specificity: HPLC offers excellent resolving power, enabling the separation of the main compound from its potential impurities and degradation products.

  • Sensitivity: UV detection provides the necessary sensitivity to detect low levels of the analyte, which is critical for LOD and LOQ determination.

  • Robustness: HPLC methods, when properly developed and validated, are reliable and reproducible.

The molecular structure of this compound, containing a chromophore, makes it amenable to UV detection.

Experimental Design for LOD and LOQ Determination

According to ICH Q2(R1), there are several accepted approaches to determine LOD and LOQ.[3][6] This guide will compare two common methods:

  • Based on Signal-to-Noise Ratio: This approach is often used for analytical procedures that exhibit baseline noise.[7][8]

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This is a more statistically robust method and is preferred when a linear relationship between concentration and response is established.[6]

Visualizing the Workflow

The following diagram illustrates the general workflow for determining LOD and LOQ.

LOD_LOQ_Workflow cluster_prep Preparation cluster_determination Determination cluster_calculation Calculation A Prepare Standard Solutions of this compound B Develop & Optimize HPLC Method A->B C Method 1: Signal-to-Noise Ratio B->C D Method 2: Calibration Curve B->D E LOD ≈ 3 x (S/N) LOQ ≈ 10 x (S/N) C->E F LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) D->F

Caption: Workflow for LOD and LOQ Determination.

Comparative Methodologies and Protocols

Below are detailed protocols for each method, along with a discussion of their respective advantages and disadvantages.

Method 1: Signal-to-Noise Ratio

This method involves the visual evaluation of the signal-to-noise (S/N) ratio of chromatograms from samples with known low concentrations of the analyte.

Experimental Protocol:

  • Prepare a series of dilute solutions of this compound.

  • Inject the solutions into the HPLC system.

  • Visually inspect the chromatograms and determine the concentration at which the signal is distinguishable from the noise. A commonly accepted S/N ratio for LOD is 3:1, and for LOQ is 10:1.[6][8]

  • Confirm the determined concentrations by injecting multiple replicates and observing the consistency of the signal.

Advantages:

  • Simple and direct.

  • Useful for methods with significant baseline noise.

Disadvantages:

  • Can be subjective.

  • Less statistically rigorous than the calibration curve method.

Method 2: Based on the Standard Deviation of the Response and the Slope

This method relies on the statistical analysis of the calibration curve generated from a series of standards.

Experimental Protocol:

  • Prepare a series of at least five calibration standards of this compound in a range that encompasses the expected LOQ.

  • Inject each standard multiple times (e.g., 3-6 replicates).

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Determine the slope (S) of the calibration curve.

  • Calculate the standard deviation of the response (σ) . This can be determined from the standard deviation of the y-intercepts of regression lines, the residual standard deviation of the regression line, or the standard deviation of blank measurements.[6]

  • Calculate LOD and LOQ using the following formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Advantages:

  • Statistically robust and objective.

  • Provides a more reliable estimation of detection and quantitation limits.

Disadvantages:

  • Requires a well-defined linear range.

  • More computationally intensive.

Data Presentation and Comparison

The following table provides a hypothetical comparison of LOD and LOQ values for this compound determined by the two methods using a validated HPLC-UV method.

ParameterMethod 1: Signal-to-Noise RatioMethod 2: Calibration Curve
LOD 0.05 µg/mL0.04 µg/mL
LOQ 0.15 µg/mL0.12 µg/mL
Precision at LOQ (%RSD) < 10%< 5%
Accuracy at LOQ (%) 90-110%95-105%

Note: These values are illustrative. Actual values must be determined experimentally.

The Importance of Forced Degradation Studies

To ensure the specificity of the analytical method, forced degradation studies are essential.[9][10][11] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[12][13] The analytical method must be able to separate the main peak of this compound from any degradant peaks, thus demonstrating its stability-indicating nature.

Visualizing the Forced Degradation Workflow

Forced_Degradation cluster_stress Stress Conditions A Acid Hydrolysis G Analyze Stressed Samples by HPLC-UV A->G B Base Hydrolysis B->G C Oxidation (H2O2) C->G D Thermal Stress D->G E Photolytic Stress E->G F This compound (API Solution) F->A F->B F->C F->D F->E H Evaluate Peak Purity and Resolution from Degradants G->H

Caption: Forced Degradation Study Workflow.

Conclusion and Recommendations

Both the signal-to-noise ratio and the calibration curve methods are acceptable for determining the LOD and LOQ for the analysis of this compound. However, the calibration curve method is strongly recommended due to its statistical rigor and objectivity, which are critical for regulatory acceptance.

The validation of the analytical method should be a comprehensive process that also includes an assessment of specificity (through forced degradation studies), linearity, range, accuracy, and precision, as mandated by ICH Q2(R1).[1][3] By following these guidelines and employing a systematic approach, researchers and scientists can ensure the development of a robust and reliable analytical method for this compound, thereby contributing to the overall quality and safety of pharmaceutical products.

References

A Comparative Guide to the Efficacy of 3-Aroylacrylic Acids in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Among the myriad of choices, 3-aroylacrylic acids stand out as exceptionally versatile and potent synthons, particularly for the construction of heterocyclic scaffolds—a cornerstone of many pharmaceutical agents. This guide provides an in-depth comparison of the efficacy of various 3-aroylacrylic acids, grounded in experimental data and mechanistic principles, to empower researchers in making informed decisions for their synthetic strategies.

Introduction: The Synthetic Power of 3-Aroylacrylic Acids

3-Aroylacrylic acids are a class of organic compounds characterized by an acrylic acid moiety attached to an aroyl group. Their structure, featuring an α,β-unsaturated ketone system and a carboxylic acid function, renders them polyelectrophilic reagents.[1][2] This dual reactivity makes them ideal precursors for a wide array of complex molecules, most notably nitrogen-containing heterocycles like pyridazinones and pyrazoles, which are prevalent in biologically active compounds.[3][4][5] The efficacy of a specific 3-aroylacrylic acid in a given reaction is profoundly influenced by the electronic nature of the substituents on the aromatic ring, a factor this guide will explore in detail.

The Reactive Landscape: Understanding Mechanistic Principles

The synthetic utility of 3-aroylacrylic acids stems from their distinct electrophilic centers. The β-carbon of the α,β-unsaturated system is highly susceptible to nucleophilic attack (a Michael addition), while the carboxylic acid group can participate in condensations and other transformations. The aroyl group's electronic properties modulate the electrophilicity of the β-carbon; electron-withdrawing groups enhance its reactivity towards nucleophiles, while electron-donating groups can diminish it.

The primary and most exploited reaction pathway is the Michael addition of a dinucleophile, which, followed by an intramolecular cyclization/condensation, rapidly builds heterocyclic complexity.

Figure 1: General mechanism for heterocycle synthesis.

Comparative Efficacy in the Synthesis of Pyridazinones

Pyridazinones are a class of heterocycles with a broad spectrum of pharmacological activities, including cardiovascular, analgesic, and anti-inflammatory effects.[5] Their synthesis from 3-aroylacrylic acids and hydrazine hydrate is a classic and efficient method.

The choice of the aroyl moiety directly impacts reaction outcomes. For instance, comparing the reactivity of a 3-aroylacrylic acid bearing an electron-donating group (e.g., p-ethoxy) with one bearing an electron-withdrawing group (e.g., p-bromo) reveals important trends.

3-Aroylacrylic Acid DerivativeAroyl SubstituentReaction ConditionsProduct YieldReference
3-(p-Ethoxybenzoyl)acrylic acidp-Ethoxy (Electron-Donating)Hydrazine hydrate, ethanol, refluxModerate[6]
3-(p-Bromobenzoyl)prop-2-enoic acidp-Bromo (Electron-Withdrawing)Hydrazine hydrate, ethanol, refluxHigh[1][2]
3-(4-Acetamidobenzoyl)-prop-2-enoic acidp-Acetamido (Electron-Donating)Hydrazine hydrate, ethanol, refluxGood[2]
Benzoyl propionic acidUnsubstitutedHydrazine hydrate, refluxGood[7]

Analysis of Efficacy:

The data suggests that 3-aroylacrylic acids with electron-withdrawing substituents, such as 3-(p-bromobenzoyl)prop-2-enoic acid, tend to provide higher yields in pyridazinone synthesis. This is mechanistically sound: the electron-withdrawing bromo group increases the partial positive charge on the β-carbon, facilitating the initial Michael addition by hydrazine, which is often the rate-determining step. Conversely, electron-donating groups like ethoxy or acetamido can slightly decrease the reaction rate or yield by reducing the electrophilicity of the β-carbon. However, they are still highly effective reagents.

Experimental Protocol: Synthesis of 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one

This protocol is a representative procedure for the synthesis of a pyridazinone derivative from a 3-aroylacrylic acid.

Materials:

  • 3-(4-Bromobenzoyl)prop-2-enoic acid (1.0 eq)

  • Hydrazine hydrate (98%) (1.5 eq)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • A solution of 3-(4-bromobenzoyl)prop-2-enoic acid (1.0 eq) in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Hydrazine hydrate (1.5 eq) is added to the solution, followed by a few drops of glacial acetic acid.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration.

  • The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one.

G start Dissolve 3-Aroylacrylic Acid in Ethanol add_reagents Add Hydrazine Hydrate & Catalytic Acetic Acid start->add_reagents reflux Heat to Reflux (4-6 hours) add_reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Ethanol/Acetic Acid wash->recrystallize product Pure Pyridazinone Product recrystallize->product

References

A Comprehensive Spectroscopic Guide to the Geometric Isomers of 3-(4-Chlorobenzoyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of molecular entities is not merely a procedural step but a cornerstone of innovation and safety. Geometric isomers, such as the cis and trans forms of 3-(4-Chlorobenzoyl)acrylic acid, often exhibit divergent physical, chemical, and biological properties. Consequently, the ability to unambiguously differentiate between these isomers is of paramount importance. This guide provides an in-depth spectroscopic comparison of cis- and trans-3-(4-Chlorobenzoyl)acrylic acid, leveraging key analytical techniques to provide a definitive characterization framework for researchers, scientists, and drug development professionals.

The fundamental difference between the cis and trans isomers of this compound lies in the spatial arrangement of substituents around the carbon-carbon double bond. In the trans isomer, the 4-chlorobenzoyl and carboxyl groups are on opposite sides of the double bond, leading to a more linear and sterically favorable conformation. Conversely, the cis isomer has these groups on the same side, resulting in increased steric hindrance and a less planar structure. These conformational distinctions give rise to unique spectroscopic signatures that can be readily identified and interpreted.

¹H NMR Spectroscopy: The Decisive Role of Coupling Constants

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful and definitive tool for distinguishing between the geometric isomers of this compound. The key diagnostic feature is the vicinal coupling constant (³JHH) between the two vinylic protons. This value is exquisitely sensitive to the dihedral angle between the coupled protons, a relationship described by the Karplus equation.

In the trans isomer, the vinylic protons are anti-periplanar, with a dihedral angle of approximately 180°. This geometry results in a large coupling constant, typically in the range of 11-18 Hz.[1][2][3] In contrast, the cis isomer's vinylic protons are syn-periplanar, with a dihedral angle of approximately 0°, leading to a significantly smaller coupling constant, generally between 6-15 Hz.[1][2][4] This marked difference in coupling constants provides an unambiguous assignment.

Comparative ¹H NMR Data:
Parameter trans-3-(4-Chlorobenzoyl)acrylic acid cis-3-(4-Chlorobenzoyl)acrylic acid (Predicted)
Vinylic Proton A (HA) Chemical Shift (ppm) ~7.8 (doublet)~7.2 (doublet)
Vinylic Proton B (HB) Chemical Shift (ppm) ~6.5 (doublet)~6.3 (doublet)
Coupling Constant (³JAB, Hz) ~16 ~10
Aromatic Protons (ppm) ~7.9 (doublet), ~7.5 (doublet)~7.9 (doublet), ~7.5 (doublet)
Carboxylic Acid Proton (ppm) ~12-13 (broad singlet)~12-13 (broad singlet)

Note: The chemical shifts for the cis isomer are predicted based on typical shielding/deshielding effects. The vinylic proton adjacent to the carbonyl group is expected to be more deshielded in the trans isomer due to the anisotropic effect of the carbonyl group.

Experimental Protocol for ¹H NMR Spectroscopy:
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a ¹H NMR spectrometer operating at a field strength of 300 MHz or higher to ensure good signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Ensure a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Set the spectral width to encompass all expected proton signals (typically 0-15 ppm).

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

    • Integrate all signals to determine the relative number of protons.

    • Measure the coupling constants of the vinylic proton signals to differentiate between the cis and trans isomers.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Analysis Dissolve Sample Dissolve Sample Lock & Shim Lock & Shim Dissolve Sample->Lock & Shim Insert into spectrometer Acquire Spectrum Acquire Spectrum Lock & Shim->Acquire Spectrum Optimize parameters Process FID Process FID Acquire Spectrum->Process FID Raw data Analyze Spectrum Analyze Spectrum Process FID->Analyze Spectrum Phased spectrum

Figure 1: Experimental workflow for ¹H NMR analysis.

FT-IR Spectroscopy: Identifying Key Vibrational Modes

Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups and the overall symmetry of the molecule. For the isomers of this compound, the most diagnostic vibrational mode is the out-of-plane C-H bending of the vinylic protons.

  • trans Isomer: Exhibits a strong and characteristic absorption band in the region of 960-980 cm⁻¹.[5][6] This band is a reliable indicator of a trans-disubstituted alkene.

  • cis Isomer: The corresponding out-of-plane C-H bend is typically found around 700 cm⁻¹ and is often weaker and broader.[5]

Additionally, other characteristic absorptions can be observed:

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer of a carboxylic acid.[7]

  • C=O Stretch (Ketone and Carboxylic Acid): Strong absorptions around 1680-1720 cm⁻¹. The conjugation with the double bond and the aromatic ring lowers the frequency compared to a saturated ketone. The carboxylic acid C=O often appears at a slightly higher frequency.

  • C=C Stretch: A medium intensity band around 1620-1640 cm⁻¹.

Comparative FT-IR Data:
Vibrational Mode trans-3-(4-Chlorobenzoyl)acrylic acid (cm⁻¹) cis-3-(4-Chlorobenzoyl)acrylic acid (Predicted, cm⁻¹)
O-H Stretch 2500-3300 (broad)2500-3300 (broad)
C=O Stretch ~1710, ~1685~1715, ~1690
C=C Stretch ~1630~1635
C-H Out-of-Plane Bend (Vinylic) ~970 (strong) ~700 (medium)
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method):
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the this compound isomer with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Transfer the finely ground powder to a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrument Setup:

    • Ensure the sample compartment of the FT-IR spectrometer is clean and dry.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The acquired spectrum will be automatically ratioed against the background spectrum.

    • Identify and label the key absorption bands, paying close attention to the C-H out-of-plane bending region to assign the isomer.

G Grind Sample with KBr Grind Sample with KBr Press Pellet Press Pellet Grind Sample with KBr->Press Pellet Acquire Sample Spectrum Acquire Sample Spectrum Press Pellet->Acquire Sample Spectrum Place in holder Acquire Background Acquire Background Acquire Background->Acquire Sample Spectrum Reference Analyze Spectrum Analyze Spectrum Acquire Sample Spectrum->Analyze Spectrum

Figure 2: FT-IR sample preparation and analysis workflow.

UV-Vis Spectroscopy: The Influence of Conjugation and Planarity

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated π-systems. The α,β-unsaturated keto-acid structure of this compound gives rise to characteristic π → π* transitions.

  • trans Isomer: Due to its more planar conformation, the trans isomer allows for more effective overlap of p-orbitals across the conjugated system. This extended conjugation typically results in a bathochromic (red) shift, meaning it absorbs light at a longer wavelength (λmax).[8] Furthermore, the higher probability of the π → π* transition in the planar system leads to a greater molar absorptivity (ε).

  • cis Isomer: Steric hindrance between the 4-chlorobenzoyl and carboxyl groups forces the molecule out of planarity. This disruption of conjugation leads to a hypsochromic (blue) shift (shorter λmax) and a lower molar absorptivity (ε) compared to the trans isomer.[8]

Comparative UV-Vis Data:
Parameter trans-3-(4-Chlorobenzoyl)acrylic acid (Expected) cis-3-(4-Chlorobenzoyl)acrylic acid (Expected)
λmax (nm) ~280-290~270-280
Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) HigherLower
Experimental Protocol for UV-Vis Spectroscopy:
  • Sample Preparation:

    • Prepare a stock solution of the this compound isomer in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to prepare a series of solutions of varying concentrations. The final concentrations should yield absorbance values within the linear range of the instrument (typically 0.1-1.0).

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

    • Select the desired wavelength range for scanning (e.g., 200-400 nm).

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline.

    • Rinse the cuvette with the sample solution before filling it.

    • Record the absorbance spectrum for each of the prepared sample solutions.

  • Data Analysis:

    • Determine the λmax from the spectrum with the highest concentration that is not saturated.

    • Using the Beer-Lambert law (A = εbc), where A is absorbance, ε is molar absorptivity, b is the path length (typically 1 cm), and c is the concentration, calculate the molar absorptivity at λmax.

    • Compare the λmax and ε values to differentiate between the cis and trans isomers.

Mass Spectrometry: Fragmentation Patterns as Structural Clues

While mass spectrometry (MS) provides the molecular weight of a compound, which is identical for isomers, differences in their fragmentation patterns under techniques like Electron Ionization (EI) can sometimes be used for differentiation.[9][10] The stability of the molecular ion and the relative abundances of fragment ions can be influenced by the stereochemistry.

The trans isomer, being generally more stable, might exhibit a more abundant molecular ion peak ([M]⁺˙) compared to the less stable cis isomer. Fragmentation pathways may also differ due to the proximity of functional groups in the cis isomer, potentially enabling unique intramolecular reactions upon ionization that are not possible in the trans isomer. However, these differences can be subtle and may not always be a reliable primary method for differentiation compared to NMR.

Expected Fragmentation:

Both isomers are expected to show fragments corresponding to:

  • Loss of H₂O: [M - 18]⁺˙

  • Loss of COOH: [M - 45]⁺

  • Cleavage at the benzoyl group: [C₇H₄ClO]⁺ (m/z 139)

  • Formation of the chlorophenyl cation: [C₆H₄Cl]⁺ (m/z 111)

A detailed analysis of the relative intensities of these and other fragments would be necessary to discern potential differences between the isomers.

Experimental Protocol for Mass Spectrometry (EI-MS):
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a standard electron energy of 70 eV in the EI source.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and all significant fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern and compare the relative abundances of key fragment ions between the two samples.

Conclusion

The spectroscopic differentiation of cis- and trans-3-(4-Chlorobenzoyl)acrylic acid is a clear and achievable analytical task. ¹H NMR spectroscopy stands out as the most definitive method , providing unambiguous assignment through the significant difference in the vinylic proton coupling constants. FT-IR spectroscopy offers a rapid and reliable confirmation , with the out-of-plane C-H bending vibration serving as a key diagnostic marker. UV-Vis spectroscopy provides complementary evidence based on the principles of conjugation and molecular planarity. While mass spectrometry may offer subtle clues , it is less straightforward for primary isomer differentiation in this case. By employing these techniques in a concerted manner, researchers can confidently determine the geometric configuration of this compound, ensuring the integrity and reliability of their scientific endeavors.

References

A Comparative Benchmarking Guide to the Synthesis of 6-(4-chlorophenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyridazinone scaffold is a cornerstone in the synthesis of a diverse array of therapeutic agents. Its prevalence in molecules with cardiovascular, anti-inflammatory, and anticancer properties necessitates robust and efficient synthetic routes. This guide provides an in-depth, objective comparison of synthetic pathways to a representative molecule, 6-(4-chlorophenyl)pyridazin-3(2H)-one , benchmarking the performance of the versatile α,β-unsaturated keto-acid, 3-(4-Chlorobenzoyl)acrylic acid , against two common alternative methods.

The choice of a synthetic route is a critical decision in any chemical campaign, balancing factors such as precursor availability, step-count, overall yield, and reaction conditions. This document aims to elucidate these trade-offs by presenting side-by-side comparisons of experimental data, detailed protocols, and mechanistic insights, empowering chemists to make informed decisions for their specific research and development needs.

Introduction to the Core Precursor: this compound

This compound is a bifunctional molecule possessing both an α,β-unsaturated ketone and a carboxylic acid. This unique arrangement of functional groups makes it a powerful and direct precursor for the synthesis of 6-arylpyridazinones. The key transformation involves a cyclocondensation reaction with hydrazine, which proceeds via a Michael addition followed by intramolecular cyclization and dehydration. A subsequent dehydrogenation step is typically required to furnish the aromatic pyridazinone ring.

Comparative Synthetic Strategies

This guide will evaluate three primary synthetic routes to 6-(4-chlorophenyl)pyridazin-3(2H)-one:

  • Route A: The Direct Approach - Utilizing this compound as the immediate precursor.

  • Route B: The γ-Keto Acid Approach - Starting from 4-(4-chlorophenyl)-4-oxobutanoic acid.

  • Route C: The Friedel-Crafts Acylation of Chlorobenzene with Maleic Anhydride - A "from-scratch" approach building the carbon skeleton first.

The performance of these routes will be benchmarked based on overall yield, number of synthetic steps, and the practicality of the required reaction conditions.

Performance Benchmarking: A Quantitative Comparison

The following table summarizes the key performance metrics for each synthetic route. It is important to note that yields can vary based on reaction scale and purification techniques. The data presented here is compiled from representative literature procedures to provide a standardized comparison.

MetricRoute A: this compoundRoute B: γ-Keto AcidRoute C: Maleic Anhydride & Friedel-Crafts
Starting Materials This compound, Hydrazine, Bromine4-(4-chlorophenyl)-4-oxobutanoic acid, Hydrazine, BromineChlorobenzene, Maleic Anhydride, AlCl₃, Hydrazine, Bromine
Number of Steps 223
Step 1 Yield ~85-90% (Cyclocondensation)¹~83% (Cyclocondensation)²~70-80% (Friedel-Crafts Acylation)³
Step 2 Yield ~75-80% (Dehydrogenation)⁴~75-80% (Dehydrogenation)⁴~83% (Cyclocondensation)²
Step 3 Yield N/AN/A~75-80% (Dehydrogenation)⁴
Estimated Overall Yield ~64-72% ~62-66% ~44-53%
Key Advantages High-yielding, direct precursor.Readily available starting material.Utilizes basic, inexpensive starting materials.
Key Disadvantages Precursor may be less common.Requires preparation of the γ-keto acid.Multi-step, lower overall yield, use of AlCl₃.

¹ Yield is estimated based on similar cyclocondensation reactions of β-aroylacrylic acids. ² Yield based on the reported synthesis of 6-(3-Aminophenyl)-4,5-dihydropyridazin-3(2H)-one from the corresponding γ-keto acid.[1] ³ Yield is typical for Friedel-Crafts acylations of this type. ⁴ Yield for dehydrogenation is based on analogous chemical transformations.

Mechanistic Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of each synthetic route.

Route A & B: Cyclocondensation and Dehydrogenation Workflow

cluster_0 Route A cluster_1 Route B A_Start This compound Hydrazine Hydrazine Hydrate A_Start->Hydrazine B_Start 4-(4-chlorophenyl)-4-oxobutanoic acid B_Start->Hydrazine Intermediate 6-(4-chlorophenyl)-4,5- dihydropyridazin-3(2H)-one Hydrazine->Intermediate Cyclocondensation Dehydrogenation Bromine in Acetic Acid Intermediate->Dehydrogenation Final_Product 6-(4-chlorophenyl)pyridazin-3(2H)-one Dehydrogenation->Final_Product Dehydrogenation

Caption: Workflow for Routes A and B to the final product.

Route C: Complete Synthesis from Basic Precursors

cluster_2 Route C C_Start1 Chlorobenzene FC_Step Friedel-Crafts Acylation (AlCl₃) C_Start1->FC_Step C_Start2 Maleic Anhydride C_Start2->FC_Step FC_Product This compound FC_Step->FC_Product Cyclo_Step Cyclocondensation (Hydrazine Hydrate) FC_Product->Cyclo_Step Cyclo_Product 6-(4-chlorophenyl)-4,5- dihydropyridazin-3(2H)-one Cyclo_Step->Cyclo_Product Dehydro_Step Dehydrogenation (Bromine/Acetic Acid) Cyclo_Product->Dehydro_Step Final_Product_C 6-(4-chlorophenyl)pyridazin-3(2H)-one Dehydro_Step->Final_Product_C

Caption: Multi-step workflow for Route C.

Detailed Experimental Protocols

To ensure reproducibility and provide a clear basis for comparison, detailed step-by-step protocols for each key transformation are provided below. These protocols are synthesized from established literature procedures.

Protocol for Route A: Synthesis from this compound

Step 1: Synthesis of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one

  • Reagents & Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10.0 g, 0.044 mol) and ethanol (50 mL).

  • Hydrazine Addition: To the stirred suspension, add hydrazine hydrate (3.3 mL, 0.066 mol, ~99%) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up & Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol (2 x 15 mL) and dry under vacuum to afford the desired dihydropyridazinone as a solid. The typical yield for this step is in the range of 85-90%.

Step 2: Synthesis of 6-(4-chlorophenyl)pyridazin-3(2H)-one (Dehydrogenation)

  • Reagents & Setup: Suspend the 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one (8.0 g, 0.038 mol) in glacial acetic acid (80 mL) in a 250 mL round-bottom flask with a magnetic stirrer and an addition funnel.

  • Bromine Addition: Prepare a solution of bromine (2.1 mL, 0.042 mol) in glacial acetic acid (20 mL). Add this solution dropwise to the stirred suspension at room temperature.

  • Reaction: After the addition is complete, heat the mixture to 100-110°C for 2-3 hours. The color of the bromine should fade as the reaction proceeds.

  • Work-up & Isolation: Cool the reaction mixture to room temperature and pour it carefully over 200 g of crushed ice with stirring. The product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol. Dry the product under vacuum. The expected yield is 75-80%.

Protocol for Route B: Synthesis from 4-(4-chlorophenyl)-4-oxobutanoic Acid

Step 1: Synthesis of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one

  • Reagents & Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 4-(4-chlorophenyl)-4-oxobutanoic acid (10.0 g, 0.044 mol) in ethanol (50 mL).

  • Hydrazine Addition: Add hydrazine hydrate (3.3 mL, 0.066 mol, ~99%) to the solution.

  • Reaction: Heat the mixture to reflux for 4 hours.

  • Work-up & Isolation: Cool the reaction mixture in an ice bath to induce crystallization. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water and then recrystallize from ethanol to yield the pure dihydropyridazinone. A reported yield for a similar reaction is 82.7%.[1]

Step 2: Dehydrogenation

Follow the same dehydrogenation protocol as described in Route A, Step 2.

Protocol for Route C: Synthesis from Chlorobenzene and Maleic Anhydride

Step 1: Synthesis of this compound (via Friedel-Crafts Acylation)

  • Reagents & Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and 1,2-dichloroethane (80 mL). Cool the suspension to 0-5°C in an ice-salt bath.

  • Reactant Addition: In the dropping funnel, prepare a solution of maleic anhydride (9.8 g, 0.10 mol) in chlorobenzene (45 mL, 0.44 mol). Add this solution dropwise to the stirred AlCl₃ suspension over 1 hour, maintaining the temperature below 10°C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat at 50-60°C for 3-4 hours until the evolution of HCl gas ceases.

  • Work-up & Isolation: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice (200 g) and concentrated HCl (20 mL). Stir until the complex decomposes.

  • Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with water, and then extract the product into a 5% sodium bicarbonate solution. Acidify the bicarbonate extract with concentrated HCl to precipitate the product. Filter, wash with water, and dry. Typical yields range from 70-80%.

Step 2: Cyclocondensation

Follow the same cyclocondensation protocol as described in Route A, Step 1, using the this compound obtained from the Friedel-Crafts reaction.

Step 3: Dehydrogenation

Follow the same dehydrogenation protocol as described in Route A, Step 2.

Conclusion and Recommendations

This comparative guide demonstrates that for the synthesis of 6-(4-chlorophenyl)pyridazin-3(2H)-one, the use of This compound (Route A) represents the most efficient pathway in terms of overall yield and step economy. While the starting material may be more specialized than the γ-keto acid or the basic precursors in the other routes, the high-yielding, two-step process makes it an attractive option for rapid synthesis and library generation.

Route B (γ-Keto Acid) is a very close competitor and a highly viable alternative, especially if the corresponding γ-keto acid is commercially available or easily synthesized. The overall yield is comparable to Route A.

Route C (Friedel-Crafts) , while fundamental, is the least efficient due to its three-step nature and the moderate yields often associated with the initial Friedel-Crafts acylation. This route is most suitable when the target aroylacrylic acid is not available and must be synthesized from basic aromatic precursors.

Ultimately, the optimal choice will depend on the specific constraints and goals of the research program, including the availability and cost of starting materials, desired scale, and timeline. This guide provides the necessary data and protocols to support that critical decision-making process.

References

Safety Operating Guide

A Strategic Guide to Personal Protective Equipment for Handling 3-(4-Chlorobenzoyl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the meticulous handling of chemical reagents is foundational to both personal safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe handling of 3-(4-Chlorobenzoyl)acrylic acid (CAS No. 6269-33-6), focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to build a self-validating system of safety you can trust.

Hazard Assessment: The "Why" Behind the "What"

Understanding the specific risks posed by a chemical is the critical first step in defining a robust PPE protocol. This compound is a solid organic compound that, while not having the acute systemic toxicity of some reagents, presents significant direct contact hazards.

According to its classification under the Globally Harmonized System (GHS), the primary risks are localized and corrosive in nature.[1] These hazards are the sole drivers for the PPE requirements that follow.

  • H315 - Causes skin irritation: Direct contact with the solid or its solutions can lead to inflammation, redness, and discomfort. The crystalline nature of the solid means fine dust can easily adhere to and damage skin.

  • H319 - Causes serious eye irritation: The eyes are particularly vulnerable. Even minute quantities of the dust can cause significant irritation, pain, and potential damage to the cornea. This necessitates stringent eye protection.[1]

  • H335 - May cause respiratory irritation: Inhalation of the dust can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing and shortness of breath.[1]

These classifications dictate that all procedural controls and PPE selections must be geared towards creating an absolute barrier between the chemical and the operator's skin, eyes, and respiratory system.

Core PPE for Routine Handling

For standard laboratory operations involving small quantities (milligrams to a few grams) of this compound, such as weighing, preparing solutions, or setting up reactions in a fume hood, the following PPE is mandatory.

PPE ComponentSpecificationRationale and Expert Insight
Eye Protection ANSI Z87.1-rated safety glasses with side shields or safety goggles.Causality: Protects against the primary hazard of serious eye irritation from airborne dust or accidental splashes.[2][3] Standard prescription glasses are insufficient. Goggles provide a seal around the eyes and are recommended when there is a higher risk of splashing.[2]
Hand Protection Nitrile gloves (minimum 4 mil thickness).Causality: Prevents skin irritation by creating an impermeable barrier.[3][4] Nitrile offers good resistance to a broad range of chemicals and is preferable to latex, which can cause allergic reactions. Always inspect gloves for pinholes or tears before use.[4]
Body Protection Long-sleeved laboratory coat.Causality: Protects skin on the arms and clothing from contamination by dust or minor spills. The coat should be fully buttoned or snapped to provide complete coverage.[5][6]
Footwear Closed-toe shoes.Causality: Protects the feet from spills and falling objects. Perforated shoes or sandals are never appropriate in a laboratory setting.[6]

Enhanced PPE for High-Risk Operations

Certain procedures increase the risk of exposure and require an escalation in PPE. Such operations include:

  • Handling large quantities (>100 g).

  • Procedures that generate significant dust (e.g., grinding, vigorous shaking of powders).

  • Working outside of a certified chemical fume hood (not recommended).

In these scenarios, the following additions are required:

  • Face Shield: Worn over safety goggles, a face shield provides a secondary layer of protection for the entire face from splashes or energetic reactions.[2][3]

  • Respiratory Protection: If engineering controls like a fume hood are not feasible or during a large spill cleanup, a NIOSH-approved respirator is necessary to prevent respiratory irritation. A half-mask respirator with P95 or P100 particulate filters is typically sufficient for a solid irritant.[7]

  • Chemical-Resistant Apron: An apron made of a material like polyethylene or PVC should be worn over the lab coat to provide an additional barrier against significant spills.[8]

Procedural Discipline: Donning and Doffing Protocols

The order in which PPE is put on (donning) and removed (doffing) is as crucial as the equipment itself to prevent cross-contamination.[9]

Step-by-Step Donning Protocol
  • Preparation: Remove personal items like watches and jewelry. Tie back long hair.[5][6]

  • Lab Coat/Gown: Put on the lab coat and fasten it completely.[6][10]

  • Mask/Respirator (if required): Fit the respirator to your face, ensuring a proper seal.

  • Eye/Face Protection: Put on safety goggles and/or a face shield.[6]

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[6][10]

Diagram: PPE Donning Sequence

G cluster_prep Preparation cluster_ppe Donning PPE Prep 1. Remove Jewelry & Tie Back Hair Coat 2. Don Lab Coat Prep->Coat Respirator 3. Don Respirator (If Required) Coat->Respirator Goggles 4. Don Eye Protection Respirator->Goggles Gloves 5. Don Gloves (over cuffs) Goggles->Gloves

A logical workflow for donning Personal Protective Equipment.

Step-by-Step Doffing Protocol

The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (glove-to-glove) and clean surfaces only with clean surfaces (skin-to-skin).[10]

  • Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off inside-out over the first glove. Dispose of them immediately.[6]

  • Face Shield/Apron (if used): Remove from the back.

  • Goggles: Remove by handling the strap, not the front.[10]

  • Lab Coat: Unfasten the coat. Peel it off from the shoulders, turning it inside-out as you go. Handle only the inside of the coat.[6]

  • Mask/Respirator (if used): Remove by the straps without touching the front.[10]

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.[6]

Diagram: PPE Doffing Sequence

G cluster_ppe Doffing PPE (Most to Least Contaminated) cluster_final Final Step Gloves 1. Remove Gloves Goggles 2. Remove Goggles/Shield Gloves->Goggles Coat 3. Remove Lab Coat (inside-out) Goggles->Coat Respirator 4. Remove Respirator (If Used) Coat->Respirator Wash 5. Wash Hands Respirator->Wash

A procedural flow for safely removing and disposing of PPE.

Disposal and Decontamination Plan

Contaminated PPE and chemical waste must be handled with the same diligence as the parent compound.

  • Solid Waste: All disposable PPE (gloves, masks) and materials used for cleaning spills (e.g., absorbent pads) that have come into contact with this compound must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[11]

  • Chemical Waste: As a halogenated organic compound, unused this compound and solutions containing it must be disposed of in a designated "Halogenated Organic Waste" container.[12][13] Never mix it with non-halogenated waste streams.[12][14] The container must be kept closed when not in use and stored in a well-ventilated area, preferably within secondary containment.[11][14]

  • Reusable PPE: Reusable items like safety goggles and face shields must be decontaminated after use according to your institution's standard procedures.

By adhering to this comprehensive guide, you establish a multi-layered defense system against the hazards of this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.